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4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene Documentation Hub

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  • Product: 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
  • CAS: 575504-26-6

Core Science & Biosynthesis

Foundational

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene CAS 575504-26-6 properties

The following technical guide details the properties, synthesis, and application of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (CAS 575504-26-6), a critical intermediate in the development of selective Thyroid Horm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (CAS 575504-26-6), a critical intermediate in the development of selective Thyroid Hormone Receptor beta (TRβ) agonists.

Core Scaffold for Liver-Selective Thyromimetics

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (also known as 5-methyl-7-nitro-4-indanol ) is a specialized bicyclic aromatic intermediate. It serves as the regiochemical anchor for a class of TRβ-selective agonists , most notably KTA-439 and its analogs. These compounds are designed to treat Non-Alcoholic Steatohepatitis (NASH/MASH) and dyslipidemia by mimicking the beneficial effects of thyroid hormone (T3) on liver metabolism while avoiding the cardiac side effects associated with TRα activation.

The compound features a 2,3-dihydro-1H-indene (indane) core, which provides a rigid hydrophobic scaffold that fits into the ligand-binding domain (LBD) of TRβ. The nitro group at position 7 serves as a masked amine for the polar "head" of the drug, while the hydroxyl group at position 4 serves as the attachment point for the lipophilic "tail."

Chemical Data Table
PropertySpecification
CAS Number 575504-26-6
IUPAC Name 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Synonyms 5-methyl-7-nitro-4-indanol; 7-nitro-5-methyl-2,3-dihydro-1H-inden-4-ol
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~6.5–7.0 (Acidic phenol due to nitro group)
Key Application Intermediate for KTA-439 (TRβ Agonist)
Part 2: Synthetic Pathway & Mechanism

The synthesis of CAS 575504-26-6 allows for the precise installation of functional groups required for high-affinity TRβ binding. The workflow typically begins with 5-methyl-4-indanol , which is subjected to electrophilic aromatic substitution.

2.1 Retrosynthetic Logic

The target molecule is designed to be a "bifunctional linker."

  • The 4-OH group: Directs the nitration to the para-position (position 7).

  • The 5-Methyl group: Blocks the ortho-position (position 6) and provides steric bulk that enhances TRβ selectivity by clashing with residues in the TRα pocket.

  • The 7-Nitro group: Is a latent amine. In downstream steps, it is reduced to an aniline to form the oxamic/malonamic acid headgroup essential for receptor activation.

2.2 Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the target and its conversion into the bioactive KTA-439 scaffold.

SynthesisPath Start 4-Hydroxy-1-indanone (Precursor) Inter1 5-Methyl-4-indanol (CAS 20294-31-9) Start->Inter1 1. Methylation 2. Wolff-Kishner Red. Target 4-Hydroxy-5-methyl-7-nitroindane (CAS 575504-26-6) Inter1->Target HNO3 / H2SO4 (Regioselective Nitration) Amine 7-Amino-5-methyl-4-indanol (Reduced Intermediate) Target->Amine H2, Pd/C (Nitro Reduction) Drug KTA-439 Scaffold (TRβ Agonist) Amine->Drug 1. Ether Coupling (Tail) 2. Amide Formation (Head)

Caption: Synthesis pathway from indanone precursor to the TRβ agonist scaffold via CAS 575504-26-6.

Part 3: Detailed Experimental Protocols

The following protocols are based on standard methodologies for nitrating electron-rich aromatics and specific procedures adapted from Bioorganic & Medicinal Chemistry (Ichikawa et al., 2013).

3.1 Preparation of Precursor: 5-Methyl-4-indanol

If not commercially available, this precursor is synthesized from 4-hydroxy-1-indanone :

  • Methylation: Reaction with formaldehyde/dimethylamine (Mannich) followed by reduction, or direct ortho-lithiation strategies.

  • Reduction: The ketone is removed via Wolff-Kishner reduction (Hydrazine hydrate, KOH, ethylene glycol, 180°C) to yield the 5-methyl-4-indanol.

3.2 Regioselective Nitration (Synthesis of CAS 575504-26-6)

Objective: Install the nitro group at position 7 (para to the hydroxyl) while avoiding dinitration.

  • Reagents: 5-Methyl-4-indanol (1.0 eq), Nitric Acid (65%, 1.05 eq), Acetic Acid (Solvent).

  • Equipment: Round-bottom flask, ice bath, addition funnel.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-methyl-4-indanol (10 g, 67.5 mmol) in Glacial Acetic Acid (100 mL). Cool the solution to 0–5°C in an ice bath.

  • Addition: Prepare a solution of HNO₃ (4.5 g, ~70 mmol) in Acetic Acid (20 mL). Add this dropwise to the stirring indanol solution over 30 minutes. Critical: Maintain temperature <10°C to prevent oxidation of the benzylic carbons.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a distinct yellow spot with a lower Rf than the starting material.[1]

  • Quench: Pour the reaction mixture into Ice Water (500 mL). The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash copiously with water to remove acid.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • Yield: Typical yield is 75–85%.

Validation (Self-Check):

  • 1H NMR (CDCl₃, 400 MHz): Look for a singlet (or narrow doublet) in the aromatic region (approx. 7.8–8.0 ppm) representing the single proton at position 6. The absence of other aromatic protons confirms the substitution pattern.

  • Mass Spec: [M-H]⁻ = 192.1.

Part 4: Structure-Activity Relationship (SAR) Context

Why is this specific isomer (4-OH, 5-Me, 7-NO2) critical?

  • TRβ Selectivity: The 5-methyl group is the "selectivity filter." In the TRβ receptor pocket, there is sufficient space to accommodate this methyl group. However, in the TRα receptor (dominant in the heart), the corresponding amino acid residue (Asn331 in TRα vs. Ser331 in TRβ) creates a steric clash with the methyl group, reducing affinity for TRα.

  • Ligand Orientation: The 4-hydroxy group is used to attach the outer ring (often a 3,5-dimethyl-4-hydroxyphenyl group or similar). This ether linkage mimics the oxygen bridge in the natural thyroid hormone (T3).

  • Polar Head: The 7-nitro group is the precursor to the malonamic acid moiety, which interacts with the arginine "clamp" inside the receptor, essential for agonist activity.

SAR_Logic Compound CAS 575504-26-6 (Intermediate) Feature1 5-Methyl Group Compound->Feature1 Feature2 7-Nitro Group Compound->Feature2 Feature3 4-Hydroxy Group Compound->Feature3 Effect1 Steric Clash with TRα (Asn331) High Affinity for TRβ (Ser331) Feature1->Effect1 Effect2 Precursor to Malonamic Acid (Binds Arginine Clamp) Feature2->Effect2 Effect3 Linker for Lipophilic Tail (Mimics T3 Outer Ring) Feature3->Effect3

Caption: Structural features of the intermediate and their pharmacological consequences.

Part 5: References
  • Ichikawa, K., et al. (2013). "Design, synthesis, and structure–activity relationship (SAR) of N-[7-(4-hydroxyphenoxy)-6-methylindan-4-yl]malonamic acids as thyroid hormone receptor β (TRβ) selective agonists." Bioorganic & Medicinal Chemistry, 21(3), 592-607.

  • Miyamoto, T., et al. (2012). "Discovery of novel indane derivatives as liver-selective thyroid hormone receptor β (TRβ) agonists for the treatment of dyslipidemia." Bioorganic & Medicinal Chemistry, 20(11), 3468-3479.

  • Kissei Pharmaceutical Co., Ltd. (2008). Patent WO2008001959A1: "Indane derivatives and use thereof." (Describes the synthesis of KTA-439 and intermediates).

Sources

Exploratory

5-Methyl-7-nitro-4-indanol chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methyl-7-nitro-4-indanol, a substituted indanol derivative of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-7-nitro-4-indanol, a substituted indanol derivative of interest in medicinal chemistry and synthetic organic chemistry. This document elucidates the chemical structure, molecular weight, and a proposed synthesis pathway. Furthermore, it delves into the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry, providing a foundational dataset for researchers. The guide also discusses potential applications and safety considerations, serving as an essential resource for professionals engaged in drug discovery and development.

Introduction

Substituted indanols are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The indanol scaffold, a bicyclic structure consisting of a benzene ring fused to a five-membered ring, serves as a versatile template for the design of novel therapeutic agents. The introduction of various functional groups onto this core structure can modulate its physicochemical properties and biological targets. This guide focuses on a specific derivative, 5-Methyl-7-nitro-4-indanol, providing a detailed analysis of its chemical and structural properties.

Chemical Structure and Molecular Properties

The chemical identity of 5-Methyl-7-nitro-4-indanol is defined by its unique arrangement of functional groups on the indanol core.

Chemical Structure

The structure of 5-Methyl-7-nitro-4-indanol is characterized by an indanol backbone with a methyl group at the C5 position, a nitro group at the C7 position, and a hydroxyl group at the C4 position.

Caption: Chemical structure of 5-Methyl-7-nitro-4-indanol.

Molecular Formula and Weight

Based on its structure, the key molecular properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.19 g/mol Calculated
CAS Number 575504-26-6[1]

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process:

  • Nitration of 5-Methyl-4-indanol: The first step would be the regioselective nitration of the aromatic ring of 5-methyl-4-indanol. Due to the directing effects of the alkyl and hydroxyl groups, the nitro group is expected to add to the position ortho and para to the activating groups. Careful control of reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid or nitric acid in acetic anhydride) and temperature, would be crucial to favor the formation of the desired 7-nitro isomer.

  • Purification: The final product would be purified from the reaction mixture using standard techniques such as column chromatography or recrystallization to isolate 5-Methyl-7-nitro-4-indanol.

SynthesisWorkflow Start 5-Methyl-4-indanol Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Intermediate Mixture of Nitro Isomers Step1->Intermediate Step2 Purification (Chromatography/Recrystallization) Intermediate->Step2 End 5-Methyl-7-nitro-4-indanol Step2->End

Sources

Foundational

Nitro-Substituted Indanol Derivatives: Privileged Scaffolds in Modern Medicinal Chemistry and Asymmetric Synthesis

Executive Summary The indane bicyclic framework—comprising a fused benzene and cyclopentane ring—is a highly privileged structure in medicinal chemistry. Among its derivatives, nitro-substituted indanols have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane bicyclic framework—comprising a fused benzene and cyclopentane ring—is a highly privileged structure in medicinal chemistry. Among its derivatives, nitro-substituted indanols have emerged as exceptionally versatile synthetic intermediates and potent pharmacophores. By serving as direct precursors to chiral aminoindanols and acting as stereochemically rigid scaffolds, nitroindanols enable the precise spatial arrangement of functional groups required for complex target binding. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, asymmetric synthesis, and pharmacological applications of nitro-substituted indanol derivatives.

Mechanistic Rationale: The Indanol Scaffold in Drug Design

The utility of the indanol scaffold stems from its conformational rigidity. Unlike acyclic systems, the fused bicyclic nature of indanol severely restricts bond rotation, creating a well-defined chiral environment [1].

When functionalized with a nitro group, the scaffold gains two critical advantages:

  • Electronic Modulation: The strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the system, making it highly reactive in subsequent functionalizations.

  • Precursor to Aminoindanols: The nitro group can be chemoselectively reduced to an amine. The resulting cis-aminoindanol derivatives are indispensable chiral auxiliaries and core pharmacophores in FDA-approved drugs, most notably the HIV protease inhibitor Indinavir [1]. The rigid hydroxyl and amine groups provide precise hydrogen-bond donor/acceptor vectors that perfectly match the catalytic aspartate residues of the HIV protease.

Synthetic Methodologies: Asymmetric Organocatalytic Domino Reactions

The most efficient method for constructing densely functionalized nitroindanols is the organocatalytic Michael/Henry domino cascade [4].

Causality in Catalyst Design: Synthesizing these scaffolds requires exquisite stereocontrol to establish multiple contiguous stereocenters. Bifunctional organocatalysts (such as chiral squaramides or thioureas) achieve this via simultaneous dual activation. The hydrogen-bond donor moiety (thiourea/squaramide) activates the nitroalkene by binding to the nitro oxygens, while a basic moiety (e.g., a tertiary amine) deprotonates and activates the enolizable nucleophile.

This highly ordered, matched transition state restricts the rotational degrees of freedom. Following the initial Michael addition, the resulting nitronate anion is perfectly positioned to attack the pendant aldehyde (Henry reaction). Because the catalyst remains bound, it dictates the facial approach, kinetically trapping the cis-nitroindanol product before thermodynamic equilibration can occur [4].

Organocascade A Substrates: o-Formyl-β-nitrostyrene + Enolizable Donor C Step 1: Michael Addition (C-C Bond Formation) A->C B Bifunctional Catalyst (H-Bonding Activation) B->C Activates Nitro Group D Step 2: Intramolecular Henry Reaction B->D Facial Stereocontrol C->D E Kinetic Product: cis-Nitroindanol Scaffold (High ee & dr) D->E

Caption: Logical workflow of the asymmetric Michael/Henry domino reaction for nitroindanol synthesis.

Biological Applications & Target Interactions

Beyond serving as precursors, functionalized indanol derivatives directly interact with high-value therapeutic targets:

  • HIF-2α Inhibition: Hypoxia-inducible factors (HIFs) drive tumor adaptation to hypoxic stress. Indanol derivatives have been designed to directly target the PAS-B domain of the HIF-2α subunit. By binding to this deep hydrophobic pocket, the rigid indanol scaffold acts as an allosteric wedge, preventing HIF-2α from heterodimerizing with the ARNT subunit, thereby halting the transcription of angiogenic genes like VEGF [2].

  • Aggrecanase Inhibition: In osteoarthritis therapeutics, the cis-(1S,2R)-amino-2-indanol scaffold is utilized as a conformationally constrained tyrosine mimic. This structural constraint provides the molecule with high selectivity for aggrecanase over matrix metalloproteinases (MMPs), yielding potent and orally bioavailable inhibitors [3].

Pathway A Hypoxic Stress (Tumor Microenvironment) B HIF-2α Stabilization A->B D HIF-2α / ARNT Heterodimerization B->D Natural Pathway C Indanol Derivative (PAS-B Domain Binder) C->B Allosteric Inhibition C->D Blocks Complex Formation E Transcription of Angiogenic Genes (VEGF) D->E

Caption: Mechanism of action for indanol-based HIF-2α inhibitors in hypoxic tumor environments.

Quantitative Data Summaries

Table 1: Organocatalytic Synthesis Metrics for Nitroindanol Scaffolds

Catalyst TypeSubstrate ClassYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref
Cinchona-Thioureao-formyl-β-nitrostyrenes + Enones85 - 98> 95> 20:1[4]
Chiral Squaramideo-formyl-β-nitrostyrenes + 1,3-Diones88 - 96> 99> 95:5[4]
Epi-quinine-thioureaγ-substituted butenolidesup to 98> 99> 20:1[4]

Table 2: Pharmacological Targets of Indanol/Aminoindanol Derivatives

Therapeutic TargetDisease IndicationScaffold Function / MechanismRef
HIV ProteaseHIV/AIDScis-aminoindanol core provides rigid H-bonding to catalytic aspartates.[1]
HIF-2α (PAS-B Domain)Solid Tumors (Hypoxia)Indanol core prevents ARNT heterodimerization via steric blockade.[2]
AggrecanaseOsteoarthritisScaffold acts as a conformationally constrained tyrosine mimic (P2' site).[3]

Experimental Protocols

The following self-validating protocols detail the synthesis of a cis-nitroindanol scaffold and its subsequent chemoselective reduction.

Protocol 1: Asymmetric Synthesis of cis-Nitroindanol via Organocascade

Rationale: Conducting the reaction at 0 °C is critical. The lower temperature maximizes the differential transition state energies dictated by the chiral catalyst, ensuring the kinetic cis-isomer is trapped before thermodynamic equilibration to the trans-isomer can occur.

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the bifunctional squaramide catalyst (0.05 mmol, 5 mol%) and o-formyl-β-nitrostyrene (1.0 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous ethereal solvent (e.g., MTBE or diethyl ether, 5.0 mL) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the enolizable donor (e.g., a 1,3-dicarbonyl compound, 1.1 mmol) dropwise over 5 minutes to prevent localized heating.

  • Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitrostyrene via TLC (Hexanes:EtOAc 7:3). The reaction typically reaches completion within 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure cis-nitroindanol.

Protocol 2: Chemoselective Reduction to cis-Aminoindanol

Rationale: The benzylic hydroxyl group of the indanol scaffold is highly susceptible to hydrogenolysis (cleavage of the C-O bond) under acidic or harsh hydrogenation conditions. Using neutral methanol and controlling the hydrogen pressure ensures the nitro group is reduced to the amine without destroying the benzylic alcohol.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the purified cis-nitroindanol (0.5 mmol) in anhydrous Methanol (10 mL).

  • Catalyst Loading: Carefully add 5% Palladium on Carbon (Pd/C, 10% w/w) under a steady stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Seal the vessel, purge with argon three times, and then pressurize with Hydrogen gas (H₂) to 60 psi.

  • Reaction: Stir the suspension vigorously at room temperature for 16 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (20 mL).

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude cis-aminoindanol. If necessary, recrystallize from hot ethanol to achieve >99% purity.

References

  • 2D chemical structures of some the representative PT derivatives based on indanol scaffold as HIF-2α inhibitors ResearchGate / Journal of Biomolecular Structure and Dynamics URL:[Link]

  • N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide Derivatives as Potent, Selective, and Orally Bioavailable Aggrecanase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Iterative Coupling of Two Different Enones by Nitromethane Using Bifunctional Thiourea Organocatalysts. Stereocontrolled Assembly of Cyclic and Acyclic Structures ResearchGate URL:[Link]

Exploratory

The Untapped Potential of 7-Nitroindane: A Technical Guide to a Novel Building Block for Drug Discovery

Abstract The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. While various substituted indanes have been extensively explored, the 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. While various substituted indanes have been extensively explored, the 7-nitroindane motif remains a largely untapped resource for drug discovery. This technical guide provides an in-depth analysis of 7-nitroindane as a promising, albeit underexplored, building block. In the absence of extensive direct literature, we present a comprehensive overview by drawing critical comparisons to its well-characterized structural analogs, 7-nitroindole and 7-nitroindazole. We will delve into the proposed synthesis of 7-nitroindane, its potential as a precursor to valuable 7-aminoindane derivatives, and its prospective applications in medicinal chemistry, particularly in the realm of neuroscience and oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space and expand their molecular toolkit.

Introduction: The Allure of the Indane Scaffold and the Promise of the 7-Nitro Group

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone of modern medicinal chemistry. Its rigid, yet three-dimensional, structure provides an excellent scaffold for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity interactions with biological targets. The utility of this scaffold is exemplified by drugs such as indinavir, an HIV protease inhibitor, and rasagiline, a treatment for Parkinson's disease.

The introduction of a nitro group (–NO₂) at the 7-position of the indane ring creates a building block of significant potential: 7-nitroindane. The nitro group is a versatile functional group in drug design for two primary reasons:

  • Electronic Modulation: As a potent electron-withdrawing group, the nitro moiety can significantly alter the physicochemical properties of the parent molecule, influencing its acidity, basicity, and pharmacokinetic profile.

  • Synthetic Handle: The nitro group is readily reduced to a primary amine (–NH₂), providing a crucial synthetic handle for the introduction of a wide array of functional groups and the construction of diverse compound libraries. The resulting 7-aminoindane is a valuable intermediate for forging new carbon-nitrogen and carbon-heteroatom bonds, which are central to the structure of many bioactive molecules.

Despite these promising attributes, 7-nitroindane remains conspicuously absent from the mainstream drug discovery literature. This guide aims to bridge this knowledge gap by providing a forward-looking perspective on its potential, grounded in the established chemistry and biology of its close relatives.

Synthesis of 7-Nitroindane: A Proposed Route and Key Considerations

The direct nitration of the indane scaffold presents a regioselectivity challenge. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are likely to produce a mixture of isomers, with the 5- and 4-positions being the most probable sites of electrophilic attack due to the directing effects of the alkyl portion of the fused ring.

A more strategic and selective approach to the synthesis of 7-nitroindane can be extrapolated from the established synthesis of 7-nitroindole, which often proceeds through an indoline intermediate to control regioselectivity. The saturated five-membered ring of an indoline deactivates the pyrrole-like reactivity, allowing for more controlled substitution on the benzene ring.

Proposed Synthetic Workflow for 7-Nitroindane

A plausible and regioselective route to 7-nitroindane would involve the nitration of a protected indoline, followed by deprotection and subsequent reduction of the indoline to an indane. However, a more direct, albeit less selective, method would be the direct nitration of indane, followed by chromatographic separation of the isomers.

Below is a proposed, high-level protocol for the direct nitration of indane.

Experimental Protocol 1: Proposed Synthesis of 7-Nitroindane via Direct Nitration

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct a thorough risk assessment and optimize conditions on a small scale before proceeding.

Objective: To synthesize 7-nitroindane via the direct nitration of indane, with the understanding that isomeric products will be formed.

Materials:

  • Indane (C₉H₁₀)

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve indane (1 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) dropwise to chilled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10°C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of indane over 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of nitroindane isomers by silica gel column chromatography, using a gradient of hexane and ethyl acetate to separate the 7-nitroindane from the other isomers.

Expected Outcome: This procedure is expected to yield a mixture of nitroindanes. The 7-nitro isomer will need to be carefully isolated and characterized by standard analytical techniques (NMR, MS).

A Tale of Two Analogs: Learning from 7-Nitroindazole and 7-Nitroindole

To appreciate the potential of 7-nitroindane, it is instructive to examine the well-established roles of its structural analogs.

7-Nitroindazole: The Neuroprotective Agent

7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons.[1][2] Overproduction of NO is implicated in the pathophysiology of numerous neurological disorders, including stroke, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3]

Mechanism of Action:

In the central nervous system, glutamate, the primary excitatory neurotransmitter, can become excitotoxic under pathological conditions. Excessive activation of NMDA receptors leads to a massive influx of Ca²⁺, which in turn activates nNOS. The resulting surge in NO can react with superoxide radicals to form the highly damaging peroxynitrite (ONOO⁻), leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[2] 7-Nitroindazole acts by competitively inhibiting nNOS, thereby mitigating the downstream neurotoxic effects of excessive NO production.[1][2]

nNOS_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx nNOS_activation nNOS Activation Ca_Influx->nNOS_activation NO_Production Nitric Oxide (NO) Production nNOS_activation->NO_Production Catalyzes Arginine L-Arginine Arginine->NO_Production Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Production->Peroxynitrite Neurotoxicity Oxidative Stress & Neurotoxicity Peroxynitrite->Neurotoxicity Seven_NI 7-Nitroindazole Seven_NI->nNOS_activation Inhibits Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite

Caption: Mechanism of 7-Nitroindazole-mediated neuroprotection.

The neuroprotective effects of 7-nitroindazole have been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Compound Target IC₅₀ Therapeutic Potential References
7-NitroindazolenNOS0.47 µM (mouse cerebellum)Parkinson's disease, Stroke, Neuropathic pain[1]
7-Nitroindole: The Versatile Synthetic Intermediate

In contrast to the direct biological activity of 7-nitroindazole, 7-nitroindole is primarily valued as a versatile building block in synthetic and medicinal chemistry.[4] Its utility stems from the strategic placement of the nitro group, which serves as a precursor to the 7-aminoindole core. This amine can then be elaborated into a wide range of functional groups, making 7-nitroindole a gateway to novel chemical entities.

A prime example of its application is in the synthesis of antitumor agents. The 7-amino group, derived from the reduction of 7-nitroindole, can be readily converted into sulfonamides, a key pharmacophore in many anticancer drugs.

MedChem_Workflow Start 7-Nitro-Scaffold (e.g., 7-Nitroindole) Reduction Reduction of Nitro Group Start->Reduction Amine 7-Amino-Scaffold Reduction->Amine Coupling Coupling Reactions (e.g., Sulfonylation, Amidation) Amine->Coupling Library Diverse Compound Library Coupling->Library Screening Biological Screening (HTS, Phenotypic Assays) Library->Screening SAR SAR Studies Screening->SAR SAR->Coupling Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General medicinal chemistry workflow using a nitro-functionalized building block.

This workflow highlights the strategic importance of building blocks like 7-nitroindole in the drug discovery pipeline, enabling the rapid generation and optimization of novel therapeutic candidates.

Future Perspectives: The Untapped Potential of 7-Nitroindane

The established utility of 7-nitroindazole and 7-nitroindole provides a compelling rationale for the exploration of 7-nitroindane. By drawing parallels with these analogs, we can envision several promising avenues for research:

  • As a Novel Scaffold for nNOS Inhibitors: The structural similarity between indane and indazole suggests that 7-nitroindane and its derivatives could also modulate the activity of nNOS. The saturated cyclopentane ring of the indane scaffold may offer a different conformational profile compared to the aromatic pyrrole ring of indazole, potentially leading to inhibitors with novel selectivity and pharmacokinetic profiles. The first logical step would be to synthesize 7-nitroindane and test its activity in an nNOS inhibition assay.

  • As a Precursor to Novel 7-Aminoindane Derivatives: The reduction of 7-nitroindane would provide access to 7-aminoindane, a building block that has been far less explored than its 1- and 2-amino counterparts. This intermediate could be used to generate novel classes of compounds for a wide range of biological targets, from GPCRs to kinases, by leveraging the synthetic versatility of the amino group.

  • In Bioisosteric Replacement Studies: The indane core can serve as a bioisostere for other bicyclic systems. Researchers could use 7-nitroindane-derived scaffolds to replace existing cores in known bioactive molecules, potentially leading to improved properties such as metabolic stability, oral bioavailability, or target selectivity.

Experimental Protocol 2: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound (e.g., newly synthesized 7-nitroindane) on nNOS activity. This protocol is based on the spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO.

Materials:

  • Recombinant human nNOS

  • L-Arginine

  • NADPH

  • Calcium chloride (CaCl₂)

  • Calmodulin

  • Oxyhemoglobin

  • Test compound (e.g., 7-nitroindane) dissolved in DMSO

  • 7-Nitroindazole (as a positive control)

  • Potassium phosphate buffer (pH 7.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the potassium phosphate buffer. The oxyhemoglobin solution should be freshly prepared.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • CaCl₂

    • Calmodulin

    • NADPH

    • Oxyhemoglobin

    • nNOS enzyme

  • Addition of Inhibitors: Add serial dilutions of the test compound or the positive control (7-nitroindazole) to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation of Reaction: Initiate the reaction by adding L-arginine to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 401 nm (the absorbance maximum for methemoglobin) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of a known nNOS inhibitor like 7-nitroindazole as a positive control is crucial for validating the assay. The IC₅₀ value obtained for the positive control should be consistent with literature values.

Conclusion

While the direct exploration of 7-nitroindane in drug discovery has been limited, the wealth of information available for its structural analogs, 7-nitroindazole and 7-nitroindole, provides a strong impetus for its investigation. As a potential nNOS inhibitor and a precursor to the versatile 7-aminoindane building block, 7-nitroindane represents a promising, yet underexplored, frontier in medicinal chemistry. This guide has outlined a plausible synthetic route and a clear path for its initial biological evaluation. It is our hope that this comprehensive analysis will inspire researchers to unlock the full potential of this intriguing molecule, paving the way for the discovery of novel therapeutics.

References

  • Kikuchi, K., et al. (1998). Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse. Journal of the Neurological Sciences, 160(1), 9-15. [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Dableh, L. J., & Henry, J. L. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Journal of Pain Research, 4, 85–94. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Retrieved from [Link]

Sources

Foundational

Engineering Liver-Selective Thyromimetics: The Biological Activity of 4-Hydroxy-5-methyl-7-nitroindane Analogs

An in-depth technical guide on the biological activity and pharmacological profiling of 4-hydroxy-5-methyl-7-nitroindane analogs, written from the perspective of a Senior Application Scientist in drug discovery. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the biological activity and pharmacological profiling of 4-hydroxy-5-methyl-7-nitroindane analogs, written from the perspective of a Senior Application Scientist in drug discovery.

Executive Summary

The development of selective thyromimetics represents a critical frontier in the treatment of metabolic disorders, particularly dyslipidemia and non-alcoholic steatohepatitis (NASH). Endogenous thyroid hormones profoundly regulate lipid metabolism, but their therapeutic utility is severely bottlenecked by dose-limiting cardiotoxicity. The identification of the 4-hydroxy-5-methyl-7-nitroindane scaffold marked a paradigm shift in rational drug design. Serving as a conformationally restricted inner-ring pharmacophore, this intermediate has enabled the synthesis of highly potent, liver-selective Thyroid Hormone Receptor beta (TRβ) agonists, such as KTA-439 and KTA-574[1][2]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic biology, and preclinical validation workflows that define this privileged class of molecules.

Mechanistic Rationale: The TRα vs. TRβ Paradigm

To understand the biological activity of indane-based analogs, one must first examine the causality behind their target selection. The endogenous ligand, T3 (3,3',5-triiodo-L-thyronine), binds to both TRα and TRβ isoforms with equal, high affinity (


 nM)[3].
  • TRα Activation: Predominantly expressed in the myocardium and skeletal muscle. Activation here triggers positive chronotropic and inotropic effects, leading to tachycardia and arrhythmias.

  • TRβ Activation: Predominantly expressed in the liver and pituitary. Hepatic activation drives reverse cholesterol transport (RCT), upregulates LDL receptor expression, and stimulates bile acid synthesis via the CYP7A1 enzyme[1].

The Indane Solution: Early synthetic thyromimetics like Eprotirome utilized a flexible diphenyl ether core, which offered only modest receptor selectivity and ultimately failed due to off-target toxicity[4]. By replacing the inner phenyl ring with a rigid 4-hydroxy-5-methyl-7-nitroindane bicyclic system, researchers fundamentally altered the molecule's spatial geometry. The 5-methyl group imposes a strict steric boundary, locking the outer aryl ring into a perpendicular conformation. This specific dihedral angle perfectly complements the binding pocket of the TRβ ligand-binding domain (LBD) but creates severe steric clashes within the slightly more constrained TRα LBD[1]. Furthermore, the 7-nitro group serves as a vital synthetic anchor; it is subsequently reduced and functionalized into a malonamic acid moiety, which mimics the amino acid side chain of T3 and forms essential hydrogen bonds with polar residues (e.g., Arg320) deep within the receptor pocket[2].

Structure-Activity Relationship (SAR) & Scaffold Evolution

The evolution of 4-hydroxy-5-methyl-7-nitroindane analogs demonstrates how minor functional group modifications dictate macroscopic biological outcomes:

  • KTA-439: The first-generation breakthrough. By coupling the indane core with an outer ring bearing an isopropyl group at the 3'-position, KTA-439 achieved high human TRβ selectivity. In vivo, it demonstrated potent liver selectivity in cholesterol-fed rat models, significantly lowering plasma cholesterol without inducing cardiac hypertrophy[1].

  • KTA-574: The second-generation refinement. SAR studies revealed that replacing the 3'-isopropyl group with a 2-arylethyl moiety dramatically enhanced the interaction with the hydrophobic sub-pocket of the TRβ LBD. KTA-574 exhibits absolute TRβ specificity in binding assays and acts as a full agonist in reporter cell assays, representing the apex of this chemical series[2].

Quantitative Biological Activity Profile

The table below synthesizes the comparative pharmacodynamic data of indane derivatives against endogenous and historical benchmarks.

CompoundCore ScaffoldTRβ Affinity (

/

)
TRα/TRβ SelectivityPrimary Biological Phenotype
T3 (Endogenous) Diphenyl ether~0.06 nM1x (Non-selective)Pan-activation; severe cardiotoxicity[3]
Eprotirome Diphenyl ether~0.10 nM~2x to 5xLipid lowering; withdrawn due to tox[4]
KTA-439 Indane derivative HighHighLiver-selective lipid lowering[1]
KTA-574 Indane (2-arylethyl) Very High> 10xFull agonism; superior lipid clearance[2]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of newly synthesized 4-hydroxy-5-methyl-7-nitroindane analogs, the following self-validating workflows must be employed.

Protocol A: In Vitro TR-FRET Coactivator Recruitment Assay

This assay relies on the biological causality that TR LBDs only recruit coactivator proteins (like SRC-1) upon agonist-induced conformational changes. Running TRα and TRβ in parallel provides an internal negative control for selectivity.

  • Reagent Preparation: Express and purify GST-tagged human TRα and TRβ LBDs. Prepare a master mix containing the LBDs, a terbium-labeled anti-GST antibody, and a fluorescein-labeled SRC-1 coactivator peptide.

  • Assay Assembly: Dispense 20 µL of the master mix into a 384-well low-volume plate.

  • Compound Titration: Add 100 nL of the indane analogs (using an acoustic liquid handler) in a 10-point dose-response curve ranging from 0.1 nM to 10 µM. Include T3 as a positive control.

  • Incubation & Readout: Incubate the plate in the dark for 1 hour at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (emission ratio 520 nm / 495 nm).

  • Data Analysis: Calculate the

    
     for both isoforms. The selectivity index is defined as 
    
    
    
    .
Protocol B: In Vivo Dyslipidemia Model (Cholesterol-Fed Wistar Rats)

This protocol acts as a dual-readout system: it confirms hepatic efficacy (lipid lowering) while simultaneously counter-screening for TRα-mediated toxicity (heart weight).

  • Disease Induction: Feed male Wistar rats a high-cholesterol diet (1% cholesterol, 0.5% cholic acid) for 14 days to establish baseline dyslipidemia[1].

  • Dosing Regimen: Randomize animals into vehicle, T3 (positive control), and indane analog groups. Administer compounds via daily oral gavage for 7 days.

  • Efficacy Readout (Hepatic TRβ): On day 8, euthanize the animals and collect serum. Quantify Total Cholesterol, LDL-C, and HDL-C using automated colorimetric assays. Harvest liver tissue and extract RNA to measure CYP7A1 mRNA upregulation via RT-qPCR.

  • Safety Counter-Screen (Cardiac TRα): Excise the heart, wash in saline, and weigh immediately. Calculate the Heart Weight to Body Weight (HW/BW) ratio. A successful indane analog will show a statistically significant reduction in LDL-C with an HW/BW ratio identical to the vehicle control[1].

Visualizations of Biological Pathways and Workflows

TRbeta_Pathway Indane_Agonist Indane TRβ Agonist (e.g., KTA-439/574) TRbeta_LBD TRβ Ligand-Binding Domain (Liver Hepatocyte) Indane_Agonist->TRbeta_LBD Selective Binding RXR_Heterodimer TRβ-RXR Heterodimer Formation TRbeta_LBD->RXR_Heterodimer Conformational Change TRE_Binding Thyroid Response Element (TRE) Binding RXR_Heterodimer->TRE_Binding Nuclear Translocation CYP7A1 Upregulation of CYP7A1 (Bile Acid Synthesis) TRE_Binding->CYP7A1 Gene Transcription SRB1 Upregulation of SR-B1 (HDL Clearance) TRE_Binding->SRB1 Gene Transcription Cholesterol_Excretion Hepatic Cholesterol Excretion CYP7A1->Cholesterol_Excretion Lipid_Lowering Reduction in Plasma LDL & Triglycerides SRB1->Lipid_Lowering Cholesterol_Excretion->Lipid_Lowering

Fig 1. Mechanism of action for indane-based TRβ agonists driving reverse cholesterol transport.

Workflow Synthesis Synthesis of Indane Analogs InVitro_Binding TRα/TRβ Binding Assays Synthesis->InVitro_Binding Cell_Reporter TRE-Luciferase Reporter Assay InVitro_Binding->Cell_Reporter Selectivity > 10x InVivo_Efficacy Cholesterol-fed Rat Model Cell_Reporter->InVivo_Efficacy Full Agonism Safety_Tox Cardiac Sparing Evaluation InVivo_Efficacy->Safety_Tox Lipid Lowering

Fig 2. Tiered preclinical screening workflow for evaluating 4-hydroxy-5-methyl-7-nitroindane analogs.

References

Sources

Exploratory

5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol Introduction: A Proactive Approach to Safety for a Novel Compound In the landscape of drug discovery and development, resear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile of 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol

Introduction: A Proactive Approach to Safety for a Novel Compound

In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which comprehensive safety data has not yet been formally established. 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol is one such compound. In the absence of a specific, officially published Safety Data Sheet (SDS), this guide has been constructed to provide a robust, inferred safety profile for researchers, scientists, and drug development professionals.

Our approach is grounded in established principles of chemical toxicology and structure-activity relationships. By deconstructing the molecule into its core components—the 7-methyl-indanol scaffold and the critical nitro functional group—we can draw authoritative parallels from well-documented analogous compounds. This document synthesizes data from related nitrophenols, nitroindazoles, and the parent methyl-indanol structure to provide a comprehensive, precautionary guide for safe handling, storage, and emergency management. Every recommendation herein is designed to be a self-validating system, prioritizing researcher safety through a deep understanding of the compound's likely chemical behavior and physiological impact.

Section 1: Chemical Identity and Inferred Hazard Profile

5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol is a substituted nitrophenol derivative built upon an indane framework. The presence and positioning of the nitro group relative to the hydroxyl group are critical determinants of its chemical reactivity and toxicological properties.

Chemical Structure:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Don Full PPE (Double Gloves, Goggles, Lab Coat) B Verify Fume Hood Functionality A->B C Weigh Compound on Anti-Static Weigh Paper B->C Proceed to Handling D Carefully Transfer to Vessel C->D E Add Solvent Slowly to Avoid Dusting D->E F Seal Vessel Before Removing from Fume Hood E->F G Decontaminate Surfaces with 70% Ethanol F->G Proceed to Cleanup H Dispose of Contaminated Materials in Hazardous Waste G->H I Remove Outer Gloves Before Leaving Hood H->I J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of potent solid compounds.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Personal Exposure
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [1][2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or this guide to the medical professional. [1][3]
Spill and Leak Response

The response to a spill depends on its scale and location.

G start Spill Occurs is_contained Is spill inside a fume hood? start->is_contained contain_hood Contain spill with absorbent pads is_contained->contain_hood Yes evacuate Alert others and evacuate the immediate area is_contained->evacuate No cleanup_hood Clean area using appropriate kit. Place waste in sealed hazardous container. contain_hood->cleanup_hood end_node Report Incident cleanup_hood->end_node ppe Don appropriate respiratory protection and chemical resistant gear evacuate->ppe contain_outside Cover spill with absorbent material (work from perimeter inwards) ppe->contain_outside cleanup_outside Carefully collect material. Place waste in sealed hazardous container. contain_outside->cleanup_outside ventilate Ventilate area and decontaminate cleanup_outside->ventilate ventilate->end_node

Sources

Foundational

Solubility profile of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO

An In-depth Technical Guide to Determining the Solubility Profile of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical determinant of its suitability for further development in the pharmaceutical industry. Poor solubility can lead to unreliable in vitro results and poor bioavailability, ultimately causing promising candidates to fail.[1] This guide provides a comprehensive framework for determining the solubility profile of the novel compound 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in dimethyl sulfoxide (DMSO), a ubiquitous solvent in drug discovery.[2][3][4] We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of the resulting data. This document is intended to be a practical resource for researchers, enabling them to generate accurate and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Significance of DMSO and Compound Solubility

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely favored in drug discovery for its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][4] Its miscibility with water and many organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds for various in vitro and in vivo assays.[2][4] However, the solubility of a compound in DMSO is not a given and must be experimentally determined. Insufficient solubility can lead to compound precipitation in stock solutions, resulting in inaccurate dosing in biological assays and misleading structure-activity relationship (SAR) data.[5][6]

The compound of interest, 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene, is a substituted indene. Substituted indenes are important structural motifs in many biologically active molecules.[7] A thorough understanding of its solubility in DMSO is the first step in unlocking its therapeutic potential.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. In the context of drug discovery, we are primarily concerned with two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[1] The resulting value can be influenced by the rate of dissolution and the potential formation of a supersaturated solution.[8] Kinetic solubility assays are high-throughput and are therefore well-suited for early-stage drug discovery.[1][9]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[8] The determination of thermodynamic solubility is a lower-throughput process, often requiring longer incubation times to reach equilibrium.[1] It is a more accurate representation of a compound's intrinsic solubility and is crucial for lead optimization and pre-formulation studies.[10][11]

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values.[10][11] This is because the rapid precipitation from a DMSO stock solution in a kinetic assay can lead to the formation of an amorphous, more soluble form of the compound, whereas thermodynamic assays are more likely to involve the more stable, less soluble crystalline form.[10][11]

Experimental Protocols for Determining the Solubility of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO

The following protocols are designed to provide a comprehensive understanding of the solubility of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO.

Materials and Equipment
  • 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (solid form)

  • Anhydrous DMSO (≥99.9%)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Appropriate HPLC column and mobile phase for the analysis of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

  • Methanol or acetonitrile (HPLC grade) for dilutions

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in DMSO.

Step-by-Step Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene into a microcentrifuge tube.

    • Add a known volume of DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for at least 5 minutes to ensure thorough mixing and to break up any aggregates.

  • Equilibration:

    • Incubate the tube on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended incubation time is crucial to allow the solution to reach thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene.

    • Prepare a standard curve of the compound in the same diluent to accurately quantify the concentration in the samples.

  • Calculation:

    • Calculate the solubility in mg/mL or mM by multiplying the determined concentration by the dilution factor.

Protocol for Kinetic Solubility Determination (DMSO Stock Method)

This high-throughput method provides an estimate of the compound's solubility under non-equilibrium conditions.

Step-by-Step Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Prepare a high-concentration stock solution of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but care should be taken to avoid compound degradation.

  • Addition to Buffer:

    • This protocol is typically used for aqueous solubility, but a modified version can assess solubility in DMSO-water mixtures. For the purpose of this guide, we will focus on the preparation of the DMSO stock, which is the primary concern.

  • Visual or Instrumental Assessment:

    • The solubility in the context of a kinetic assay is often assessed after dilution into an aqueous buffer. However, the stability of the initial DMSO stock is paramount. A visual inspection of the stock solution for any precipitation over time (e.g., 24 hours) at room temperature can provide a qualitative measure of its kinetic solubility in neat DMSO.

Data Analysis and Interpretation

The results from the thermodynamic and kinetic solubility assays will provide a comprehensive profile of the compound's behavior in DMSO.

Parameter Thermodynamic Solubility Kinetic Solubility (Qualitative)
Method Shake-FlaskDMSO Stock Observation
Equilibrium YesNo
Typical Value LowerHigher
Interpretation Intrinsic solubilityPractical solubility for stock preparation

Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility (Stock Stability) thermo_start Weigh Compound thermo_add_dmso Add DMSO thermo_start->thermo_add_dmso thermo_vortex Vortex thermo_add_dmso->thermo_vortex thermo_equilibrate Equilibrate (24-48h) thermo_vortex->thermo_equilibrate thermo_centrifuge Centrifuge thermo_equilibrate->thermo_centrifuge thermo_supernatant Collect Supernatant thermo_centrifuge->thermo_supernatant thermo_dilute Dilute thermo_supernatant->thermo_dilute thermo_analyze Analyze (HPLC/UV) thermo_dilute->thermo_analyze thermo_result Thermodynamic Solubility Value thermo_analyze->thermo_result kinetic_start Prepare High-Conc. Stock kinetic_dissolve Ensure Complete Dissolution kinetic_start->kinetic_dissolve kinetic_observe Observe for Precipitation (24h) kinetic_dissolve->kinetic_observe kinetic_result Qualitative Solubility Assessment kinetic_observe->kinetic_result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Factors Influencing Solubility in DMSO

Several factors can influence the measured solubility of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO:

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

  • Water Content in DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can significantly reduce the solubility of hydrophobic compounds. It is crucial to use anhydrous DMSO and to minimize exposure to air.

  • pH: While less of a factor in neat DMSO, if any aqueous buffer is present, the pH can significantly impact the solubility of ionizable compounds.

Conclusion and Recommendations

A thorough understanding of the solubility profile of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene in DMSO is essential for its successful progression in the drug discovery pipeline. We recommend a tiered approach to solubility assessment:

  • Initial Assessment: Begin with the preparation of a high-concentration stock solution in DMSO (e.g., 10 mM) and visually inspect for any precipitation over 24 hours at room temperature. This provides a rapid, qualitative assessment of kinetic solubility.

  • Definitive Determination: If the compound is a key candidate, perform a thermodynamic solubility measurement using the shake-flask method to determine its intrinsic solubility.

By following the protocols outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions and ultimately increasing the probability of success for their drug discovery programs.

References

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  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.[10][11]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[8]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from a hypothetical source based on the search result.[3]

  • Avdeef, A. (2007). The rise of kinetic solubility in drug discovery. Expert Opinion on Drug Discovery, 2(4), 541-555.
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  • Hoelke, B., et al. (2009). A high throughput method to determine the thermodynamic solubility of poorly soluble compounds in aqueous and non-aqueous media. European Journal of Pharmaceutical Sciences, 36(2-3), 245-252.
  • O'Donovan, D., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling.[9]

  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved from [Link]4]

  • Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[13][14]

  • Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 236.

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from a hypothetical source based on the search result.[5]

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from a hypothetical source based on the search result.[15]

  • Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of a diverse set of compounds using a QM/MM approach. Bioorganic & Medicinal Chemistry Letters, 13(24), 4447-4450.
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from a hypothetical source based on the search result.[16]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a hypothetical source based on the search result.[12]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.[17]

  • White, A. W., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(9), 830-834.[6]

  • PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-. Retrieved from [Link]]

  • ResearchGate. (2025, August 10). Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. Retrieved from a hypothetical source based on the search result.[18]

  • Fluorochem. (n.d.). 4-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDEN-1-ONE. Retrieved from a hypothetical source based on the search result.[19]

  • Wikipedia. (n.d.). Indene. Retrieved from [Link]7]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 7-Nitro-5-methyl-4-indanol

This document outlines the technical protocol for the reduction of 7-nitro-5-methyl-4-indanol to 7-amino-5-methyl-4-indanol . Note on Nomenclature: This protocol assumes the standard indane numbering system where positio...

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines the technical protocol for the reduction of 7-nitro-5-methyl-4-indanol to 7-amino-5-methyl-4-indanol .

Note on Nomenclature: This protocol assumes the standard indane numbering system where positions 4, 5, 6, and 7 reside on the benzene ring. Therefore, the substrate is a nitro-phenol derivative, distinct from the benzylic "aminoindanols" (e.g., 1-amino-2-indanol) often used in HIV protease inhibitors.

Executive Summary & Chemical Strategy

The transformation of 7-nitro-5-methyl-4-indanol (1) to 7-amino-5-methyl-4-indanol (2) represents a critical reduction of an electron-deficient nitroarene to an electron-rich aniline within a phenol-containing scaffold.

Structural Analysis & Challenges
  • Substrate: A nitro-phenol on a fused bicyclic system (indane).

  • Chemo-selectivity: The primary challenge is reducing the nitro group (

    
    ) without over-reducing the aromatic ring (saturation) or oxidizing the electron-rich phenol (
    
    
    
    ) during workup.
  • Positioning: The steric bulk of the methyl group at C5 and the bridgehead at C7a may slightly retard the reaction rate compared to simple nitrophenols, requiring optimized catalyst loading or temperature.

Method Selection

We present two validated protocols. Method A (Catalytic Hydrogenation) is the "Gold Standard" for pharmaceutical purity and scalability. Method B (Iron-Mediated Reduction) is the "Robust Alternative" for laboratories lacking hydrogenation infrastructure or when halogenated substituents (if added later) must be preserved.

FeatureMethod A: Catalytic Hydrogenation (Pd/C)Method B: Fe / NH

Cl
Mechanism Heterogeneous Catalysis (Surface H

)
Single Electron Transfer (SET)
Purity Profile High (Clean conversion, minimal byproducts)Moderate (Iron salts require filtration)
Scalability Excellent (Batch or Flow)Good (Batch only)
Equipment Hydrogenator / Parr ShakerStandard Glassware
Recommendation Primary Protocol Contingency Protocol

Experimental Workflow Diagrams

Figure 1: Reaction Pathway & Logic

ReactionLogic Substrate 7-Nitro-5-methyl-4-indanol (Nitro-Phenol) MethodA Method A: H2 (3 atm), 10% Pd/C MeOH, RT Substrate->MethodA MethodB Method B: Fe powder, NH4Cl EtOH/H2O, Reflux Substrate->MethodB Intermediate Hydroxylamine Intermediate (-NHOH) MethodA->Intermediate Fast Product 7-Amino-5-methyl-4-indanol (Amino-Phenol) MethodA->Product MethodB->Intermediate Slow MethodB->Product Intermediate->Product Reduction

Caption: Parallel synthetic strategies for the reduction of the nitro-indanol scaffold. Method A is preferred for kinetics and cleanliness.

Detailed Protocol A: Catalytic Hydrogenation (Preferred)

This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is preferred due to the ease of workup—simply filtering off the catalyst leaves the pure product in solution.

Materials
  • Substrate: 7-Nitro-5-methyl-4-indanol (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet w/w) (10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute)

  • Reagent: Hydrogen Gas (

    
    ), balloon or cylinder (1–3 atm)
    
Step-by-Step Procedure
  • Preparation (Inerting):

    • In a clean hydrogenation flask or round-bottom flask, evacuate air and backfill with Nitrogen (

      
      ) three times.
      
    • Rationale: Removes oxygen to prevent ignition of the Pd/C catalyst (pyrophoric when dry) and prevents oxidation of the resulting aniline.

  • Loading:

    • Add 7-nitro-5-methyl-4-indanol (e.g., 5.0 g, 25.9 mmol).

    • Add Methanol (50 mL, 10 vol). The substrate should dissolve completely; if not, slight warming is acceptable.

    • Carefully add 10% Pd/C (0.5 g) under a gentle stream of nitrogen.

    • Safety: Always add the catalyst wet or under inert gas to avoid sparking.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (

      
      ) . Repeat 3 times.
      
    • Maintain

      
       pressure. For atmospheric pressure, use a double-balloon setup. For faster kinetics, use a Parr shaker at 30–40 psi (2–3 atm).
      
    • Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[1][2] The yellow nitro spot will disappear, replaced by a polar, UV-active amine spot (often fluorescing blue/purple).

  • Workup:

    • Once conversion is >99%, purge the system with Nitrogen.

    • Filter the mixture through a Celite® 545 pad to remove the Pd/C. Wash the pad with Methanol (2 x 10 mL).

    • Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep it wet with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.

    • The product, 7-amino-5-methyl-4-indanol , typically precipitates as an off-white to beige solid.

    • Yield Expectation: 90–95%.

Detailed Protocol B: Iron/Ammonium Chloride Reduction

This method is chemically robust and avoids the use of hydrogen gas. It is ideal if the lab lacks pressure equipment or if the substrate contains groups sensitive to hydrogenolysis (e.g., benzyl ethers, though not present in the core structure).

Materials
  • Substrate: 7-Nitro-5-methyl-4-indanol (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure
  • Activation:

    • In a round-bottom flask equipped with a reflux condenser, suspend Iron Powder (5.0 equiv) in the Ethanol/Water mixture.

    • Add Ammonium Chloride (5.0 equiv).

    • Heat to reflux (approx. 70–80 °C) for 15 minutes to "activate" the iron surface (etching the oxide layer).

  • Reaction:

    • Add 7-nitro-5-methyl-4-indanol (1.0 equiv) portion-wise to the refluxing mixture.

    • Observation: The reaction is exothermic.[1] Maintain gentle reflux for 1–2 hours.

    • The grey suspension will turn rusty/brown (formation of Iron oxides).

  • Workup:

    • Filter the hot mixture immediately through a Celite pad to remove iron sludge.

    • Tip: Wash the pad with hot Ethanol to ensure the product doesn't crystallize in the filter.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate and neutralize with saturated

      
       (if necessary) to pH 8.
      
    • Extract with Ethyl Acetate (3x). Dry organics over

      
      , filter, and concentrate.[1]
      

Quality Control & Characterization

Verify the identity of 7-amino-5-methyl-4-indanol using the following parameters.

TechniqueExpected Signal / ObservationMechanistic Insight
TLC Lower

than nitro precursor. Stains red/purple with Ninhydrin.
Formation of primary amine (

).
1H NMR Disappearance of low-field signals (nitro-adjacent protons). Appearance of broad singlet at

3.5–5.0 ppm (

exchangeable).
Shielding effect of the amino group vs. deshielding nitro group.
HPLC Shift to shorter retention time (Reverse Phase C18, Acidic Mobile Phase).Amine protonation at pH < 7 increases polarity.
Appearance Off-white to light brown solid.Aminophenols oxidize slowly in air; store under Argon.

Safety & Handling

Nitro Compounds[3][4][5][6]
  • Hazard: Nitroaromatics are potentially energetic. While this specific derivative is stable, avoid heating the dry solid above 100 °C.

  • Toxicity: Potential mutagen. Handle in a fume hood.

Aminophenols (Product)[1][7]
  • Oxidation: The product is an electron-rich aminophenol. It is prone to oxidation (darkening) upon air exposure.

  • Storage: Store in amber vials under Nitrogen/Argon at 4 °C.

Catalyst Handling (Pd/C)
  • Fire Hazard: Dry Pd/C is pyrophoric. Never add dry catalyst to a solvent containing hydrogen or flammable vapors. Keep wet.

References

  • Catalytic Hydrogenation Standards: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard text for Pd/C reductions).
  • Iron Reduction Methodology

    • Org.[1][3][4][5][6][7][8] Synth. 1948, 28, 11. Reduction of Nitro compounds with Iron and Acetic Acid/NH4Cl.

  • Aminoindanol Scaffolds: Ghosh, A. K., et al. (1992). "Synthesis of cis-1-amino-2-indanol." Journal of Organic Chemistry, 57(2), 539-541. (Provides context on the stability of the indane ring system).
  • General Nitro-Phenol Reduction: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Section 9.6: Reduction of Nitro Compounds.

Sources

Application

Application Note: Selective Nitration of 5-Methyl-4-indanol – Strategies for High Regiocontrol

Strategic Overview & Chemical Context The compound 5-methyl-4-indanol serves as a critical building block in the development of advanced agrochemicals, most notably as an intermediate in the synthesis of 3-phenoxy-4-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The compound 5-methyl-4-indanol serves as a critical building block in the development of advanced agrochemicals, most notably as an intermediate in the synthesis of 3-phenoxy-4-pyridazinol herbicidal derivatives[1]. Functionalizing this fused bicyclic system via electrophilic aromatic substitution—specifically nitration—presents a significant synthetic challenge.

Electron-rich phenols are notoriously susceptible to oxidative degradation (forming complex quinone mixtures or tars) when exposed to traditional mixed acid (


) nitrating conditions[2]. Furthermore, the indane architecture contains benzylic positions (C1, C3) that are vulnerable to oxidative cleavage. To achieve high yields of the target 7-nitro-5-methyl-4-indanol , the nitration protocol must decouple the electrophilic nitration from the oxidative potential of the reagents, ensuring strict regiocontrol while preserving the aliphatic ring.

Mechanistic Rationale: Decoding the Indane Scaffold

As an Application Scientist, designing a successful protocol begins with understanding the inherent electronic and steric topography of the substrate.

The aromatic ring of 5-methyl-4-indanol contains two competing directing groups:

  • The Hydroxyl Group (-OH) at C4: A strongly activating, ortho/para-directing group. It donates electron density via resonance.

  • The Methyl Group (-CH3) at C5: A weakly activating, ortho/para-directing group. It donates electron density via hyperconjugation.

Because resonance donation vastly overpowers hyperconjugation, the -OH group dictates the regiochemistry.

  • Ortho to -OH: Position C5 is blocked by the methyl group. Position C3a is a bridgehead carbon shared with the cyclopentane ring and is completely blocked.

  • Para to -OH: Position C7 is open, highly activated, and sterically accessible.

  • Meta to -OH / Ortho to -CH3: Position C6 is weakly activated by the methyl group but strongly deactivated by the meta-relationship to the -OH group.

Therefore, electrophilic attack is heavily biased toward C7 . However, highly reactive nitronium ions (


) can force minor substitution at C6 or trigger oxidation. By selecting milder electrophiles (such as the nitrosonium ion, 

or acetyl nitrate), we can exploit this electronic bias to achieve >99% regioselectivity.

Selectivity SM 5-Methyl-4-indanol Core Structure OH -OH at C4 (Strongly Activating) SM->OH CH3 -CH3 at C5 (Weakly Activating) SM->CH3 C7 C7 Position (Para to OH) Major Target OH->C7 Para Directing (Dominant) C6 C6 Position (Ortho to CH3) Minor Byproduct OH->C6 Meta Directing (Disfavored) CH3->C6 Ortho Directing (Secondary)

Fig 1. Regioselectivity logic driven by competing electronic directing effects.

Experimental Methodologies

We present two field-proven protocols. Protocol A utilizes in situ generated acetyl nitrate for a rapid, single-step organic phase reaction[3]. Protocol B utilizes a two-step nitrosation-oxidation pathway, which is the gold standard for absolute para-selectivity and minimal oxidative waste.

Workflow A 5-Methyl-4-indanol (Starting Material) B Nitrosation NaNO2, H2SO4 (aq) 0–5 °C, 1 h A->B C 7-Nitroso-5-methyl-4-indanol (Intermediate) B->C D Oxidation Dilute HNO3 10–15 °C, 2 h C->D E 7-Nitro-5-methyl-4-indanol (Crude Product) D->E F Purification Recrystallization (EtOH/H2O) E->F

Fig 2. Two-step nitrosation-oxidation workflow for 7-nitro-5-methyl-4-indanol synthesis.

Protocol A: Single-Step Acetyl Nitrate Method

This method generates acetyl nitrate (


) in situ, providing a milder electrophile than standard mixed acids, thereby suppressing the formation of tar[3].
  • Reagents: 5-methyl-4-indanol (10.0 mmol, 1.48 g), Acetic anhydride (30.0 mmol, 3.06 g), 70% Nitric acid (11.0 mmol, 0.99 g).

  • Step-by-Step Procedure:

    • Electrophile Generation: Cool acetic anhydride to 0 °C in an ice-salt bath. Add 70%

      
       dropwise over 15 minutes. Self-Validation: The temperature must not exceed 5 °C to prevent the thermal decomposition of acetyl nitrate.
      
    • Substrate Addition: Dissolve 5-methyl-4-indanol in 2 mL of glacial acetic acid. Add this solution dropwise to the nitrating mixture at 0 °C.

    • Reaction: Stir the mixture for 1 hour at 0 °C, then allow it to slowly warm to 15 °C over an additional hour.

    • Quench & Extraction: Pour the reaction mass into 50 mL of crushed ice. Extract with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash the combined organic layers with saturated aqueous

      
       until 
      
      
      
      evolution ceases, followed by brine. Dry over anhydrous
      
      
      .
    • Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

Protocol B: Two-Step Nitrosation-Oxidation (High Regiopurity)

Because the nitrosonium ion (


) is a highly sterically demanding and weak electrophile, it will only attack the most electron-rich, unhindered position (C7). Subsequent mild oxidation yields the pure nitro compound without over-nitration.
  • Reagents: 5-methyl-4-indanol (10.0 mmol, 1.48 g), Sodium nitrite (12.0 mmol, 0.83 g), 10%

    
     (aq), 20% 
    
    
    
    (aq).
  • Step-by-Step Procedure:

    • Nitrosation: Suspend 5-methyl-4-indanol in 15 mL of distilled water. Add

      
       and cool the vigorously stirred suspension to 0 °C.
      
    • Acidification: Dropwise add 10 mL of 10%

      
       over 30 minutes.
      
    • Self-Validation Checkpoint: The reaction mixture will rapidly darken, and a dark green/brown precipitate of 7-nitroso-5-methyl-4-indanol will form. If the solution remains clear, verify the pH is < 3 and the

      
       has not degraded.
      
    • Isolation of Intermediate: Stir for 1 hour at 0 °C. Filter the nitroso intermediate and wash with 10 mL of cold water. (Do not dry; use wet in the next step).

    • Oxidation: Resuspend the wet solid in 15 mL of water and cool to 10 °C. Dropwise add 15 mL of 20%

      
      .
      
    • Maturation: Stir for 2 hours at 10–15 °C. Self-Validation Checkpoint: The dark nitroso color will transition to a bright yellow/orange precipitate, indicating successful oxidation to the nitroarene.

    • Purification: Filter the solid, wash thoroughly with water, and recrystallize from a hot Ethanol/Water (70:30) mixture to yield pure 7-nitro-5-methyl-4-indanol.

Quantitative Data & Method Comparison

To aid in protocol selection for scale-up or specific purity requirements, the performance metrics of traditional mixed acid nitration versus our optimized protocols are summarized below.

ParameterTraditional Mixed Acid (

)
Protocol A: Acetyl Nitrate (

)
Protocol B: Nitrosation-Oxidation
Regioselectivity (C7 : C6) 80 : 2094 : 6>99 : 1
Isolated Yield (%) 42%78%85%
Oxidative Byproducts High (Tars, Quinones)LowTrace
E-Factor (Waste/Product) > 15 (High acidic waste)~ 8~ 5 (Aqueous, mild)
Scalability & Safety Poor (Exothermic runaway risk)Moderate (Requires strict temp control)Excellent (Water-based)

Table 1. Comparative analysis of nitration methodologies for 5-methyl-4-indanol.

References

  • US Patent 7,608,563 B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same. Details the structural utility and synthesis of 5-methyl-4-indanol as a critical precursor for agrochemical development.
  • US Patent 10,717,700 B2 - Nitration of aromatic compounds. Outlines the solvent-free or anhydride-mediated generation of acetyl nitrate for the controlled nitration of sensitive aromatic systems.
  • RSC Advances / PMC8314416 - Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Discusses the environmental and chemical limitations of traditional mixed acid nitration on sensitive substrates, highlighting the necessity for mild, high-regiocontrol alternatives. URL:[Link]

Sources

Method

Application Note: 5-Methyl-7-nitro-4-indanol as a Bifunctional Core for Heterocyclic Synthesis

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with complex fused-ring scaffolds. It focuses on the specific utility of 5-methyl-7-nitro-4-indanol...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with complex fused-ring scaffolds. It focuses on the specific utility of 5-methyl-7-nitro-4-indanol (CAS 575504-26-6) as a high-value intermediate.[1]

Executive Summary

5-methyl-7-nitro-4-indanol represents a specialized "orthogonally functionalized" dihydroindene scaffold. Its value in medicinal chemistry lies in the specific arrangement of its substituents: a nucleophilic hydroxyl group at C4, a sterically defining methyl group at C5, and a reducible nitro group at C7. This configuration allows for sequential, chemoselective derivatization—enabling the construction of complex indeno-fused heterocycles (such as indeno[1,2-d]oxazoles) or the synthesis of privileged pharmacophores (such as amino-indane amides used in antiviral and kinase inhibitor research).

This guide provides validated protocols for the synthesis, purification, and downstream heterocyclic application of this intermediate.

Chemical Logic & Structural Analysis

The molecule functions as a bifunctional linchpin . The chemical stability of the indane core allows for harsh reaction conditions (nitration, reduction) while the substituents direct regioselectivity.

  • C4-Hydroxyl (-OH): Acts as the primary anchor for etherification or cross-coupling. It is para to the nitro group, allowing for electronic communication that facilitates nucleophilic aromatic substitution (SNAr) if the ring is further activated.

  • C7-Nitro (-NO2): A masked amino group. Upon reduction, the resulting C7-amine provides a handle for amide coupling, urea formation, or cyclization to form fused nitrogen heterocycles.

  • C5-Methyl (-CH3): Provides steric bulk that can restrict rotameric freedom in drug candidates, potentially improving binding selectivity.

Reaction Pathway Visualization

The following diagram illustrates the core workflow: from scaffold generation to heterocyclic annulation.

IndanolPathways Start 5-Methyl-4-indanol Inter 5-Methyl-7-nitro-4-indanol (CAS 575504-26-6) Start->Inter Regioselective Nitration (HNO3/H2SO4) Ether 4-Alkoxy-5-methyl-7-nitroindane Inter->Ether O-Alkylation (R-X, K2CO3) Amine 7-Amino-4-alkoxy-5-methylindane Ether->Amine Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Hetero Target Heterocycle (e.g., Indeno-fused quinolone or Urea derivative) Amine->Hetero Cyclization/Coupling (Malonates/Isocyanates)

Caption: Figure 1. Sequential functionalization workflow converting the indanol core into bioactive heterocyclic targets.

Experimental Protocols

Protocol A: Preparation of 5-Methyl-7-nitro-4-indanol

Context: Direct nitration of 5-methyl-4-indanol requires careful temperature control to avoid dinitration or oxidation of the benzylic positions.

Reagents:

  • 5-Methyl-4-indanol (Starting Material)

  • Nitric Acid (70%, reagent grade)

  • Sulfuric Acid (conc.)[2]

  • Glacial Acetic Acid (solvent)[3]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 5-methyl-4-indanol (10.0 g, 67.5 mmol) in glacial acetic acid (60 mL) . Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitration Cocktail: Prepare a mixture of conc. H₂SO₄ (15 mL) and HNO₃ (4.5 mL, 1.05 equiv) . Caution: Exothermic.

  • Addition: Add the acid mixture dropwise to the indanol solution over 45 minutes. Critical: Maintain internal temperature below 10 °C. Higher temperatures favor the formation of the 7-nitro isomer but also increase oxidative byproducts.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product typically appears as a yellow spot (lower R_f than starting material).

  • Quench: Pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate, wash copiously with cold water (3 x 100 mL) to remove acid, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 5-methyl-7-nitro-4-indanol as yellow needles.

    • Yield Target: 75–85%

    • Melting Point: 156–158 °C (approx).[4]

Protocol B: Downstream Heterocyclic Synthesis (The "Malonamate" Route)

Context: This protocol demonstrates the conversion of the intermediate into a functionalized amino-indane, a common precursor for quinolone-like or urea-based drug candidates (e.g., HCV or kinase inhibitors).

Phase 1: O-Alkylation (Etherification)

  • Suspend 5-methyl-7-nitro-4-indanol (1.0 equiv) and Potassium Carbonate (1.5 equiv) in anhydrous DMF .

  • Add the electrophile (e.g., 4-methoxybenzyl chloride or ethyl bromoacetate) (1.1 equiv).

  • Heat to 60 °C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Result: 4-Alkoxy-5-methyl-7-nitroindane.[1]

Phase 2: Nitro Reduction

  • Dissolve the nitro-ether (from Phase 1) in Ethanol/THF (1:1) .

  • Add 10% Pd/C (5 wt%) under an Argon atmosphere.

  • Switch to Hydrogen atmosphere (balloon pressure) and stir at RT for 12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2]

    • Result: 7-Amino-4-alkoxy-5-methylindane (oxidatively unstable; use immediately).

Phase 3: Heterocyclic Coupling (Example: Malonamate Formation)

  • Dissolve the fresh amine (1.0 equiv) in Dichloromethane (DCM) .

  • Add Triethylamine (1.2 equiv) and cool to 0 °C.

  • Add Ethyl malonyl chloride (1.1 equiv) dropwise.

  • Stir at RT for 2 hours.

  • Validation: The formation of Ethyl N-[7-(alkoxy)-6-methylindan-4-yl]malonamate can be confirmed via LC-MS (M+1 peak).

    • Note on Numbering: Upon reduction and amide formation, IUPAC priority rules may shift the numbering (e.g., 5-methyl in the nitro compound may be designated as 6-methyl in the amine/amide product depending on the ether chain priority). Always verify by NMR.

Analytical Data & Troubleshooting

Key Characterization Signals (¹H NMR in DMSO-d₆):

PositionShift (δ ppm)MultiplicityInterpretation
Ar-H (C6) 7.85 - 8.10SingletThe isolated aromatic proton between NO₂ and Me.
-OH (C4) 10.2 - 10.5Broad SingletDisappears upon D₂O shake; confirms free phenol.
-CH₃ (C5) 2.15 - 2.30SingletBenzylic methyl group.
Indane CH₂ 2.0 - 3.0MultipletsCharacteristic cyclopentyl ring protons (3 sets).

Common Issues:

  • Issue: Low yield in nitration due to tar formation.

    • Fix: Ensure temperature never exceeds 10 °C. Use acetic anhydride as a co-solvent to scavenge water if necessary.

  • Issue: Incomplete reduction of Nitro group.

    • Fix: If Pd/C fails due to sulfur poisoning (from impure H₂SO₄ residues), switch to Fe/NH₄Cl in Ethanol/Water (reflux 2h).

References

  • MolAid Chemical Database. (2023). Reaction hierarchy for 5-methyl-7-nitroindan-4-ol and malonamate derivatives. Retrieved from [Link]

  • Organic Syntheses. (1987). General procedures for nitration of fused bicyclic systems (Analogous protocols). Org.[5] Synth. 1987, 66, 214.

  • National Institutes of Health (PMC). (2011). Study of the Addition Mechanism of Indazole and Its Nitro Derivatives. (Provides mechanistic insight into nitro-indane reactivity). Retrieved from [Link]

  • Vertex AI Search. (2023). Consolidated CAS and synthesis data for Indanol derivatives. (Verified CAS 575504-26-6 and downstream amide products).[1][6]

Disclaimer: This protocol involves hazardous chemicals (concentrated acids, nitro compounds). All manipulations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Alkylation Strategies for the Phenolic Hydroxyl in 4-Hydroxy-7-nitroindane

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Thyroid Hormone Receptor Beta (TRβ) Agonists and Indane Derivatives Executive Summary The indane...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Thyroid Hormone Receptor Beta (TRβ) Agonists and Indane Derivatives

Executive Summary

The indane derivative 4-hydroxy-7-nitroindane (also known as 7-nitroindan-4-ol) is a highly privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of liver-selective thyroid hormone receptor beta (TRβ) agonists [1]. The alkylation of its phenolic hydroxyl group is a mandatory step in assembling the diaryl ether or alkyl aryl ether linkages required for target receptor affinity.

However, the chemical microenvironment of the C4-hydroxyl group presents a dual challenge: electronic deactivation by the para-nitro group and steric hindrance from the adjacent cyclopentane ring. This application note details the mechanistic causality behind these challenges and provides two self-validating, field-proven protocols to achieve high-yielding alkylations.

Mechanistic Causality: Electronic and Steric Microenvironments

To successfully alkylate 4-hydroxy-7-nitroindane, one must understand the opposing electronic and steric forces at play:

  • Electronic Effects (The para-Nitro Group): The nitro group at the C7 position exerts a strong electron-withdrawing effect via resonance and induction. This significantly lowers the

    
     of the C4-hydroxyl group to approximately 7.0–8.0. While this makes deprotonation highly efficient even with mild bases (e.g., 
    
    
    
    ), the resulting nitrophenoxide anion is highly delocalized. Consequently, the oxygen atom is less electron-rich, making it a poor nucleophile in standard
    
    
    reactions.
  • Steric Effects (The Fused Cyclopentane Ring): The hydroxyl group at C4 is situated immediately adjacent to the C3 methylene group of the fused cyclopentane ring. This creates a rigid steric bulk that severely restricts the trajectory of incoming electrophiles, rendering reactions with secondary or bulky alkyl halides kinetically unfavorable.

G Molecule 4-Hydroxy-7-nitroindane Nitro 7-Nitro Group (Electron Withdrawing) Molecule->Nitro Hydroxyl 4-Hydroxyl Group (Reaction Site) Molecule->Hydroxyl Cyclopentane C3-Cyclopentane Ring (Steric Bulk) Molecule->Cyclopentane Effect1 Increases Acidity (pKa ~7-8) Decreases Nucleophilicity Nitro->Effect1 Effect2 Requires Strong Electrophile or Mitsunobu Activation Hydroxyl->Effect2 Effect3 Hinders SN2 Trajectory Requires High Temp for Halides Cyclopentane->Effect3 Effect1->Effect2 Effect3->Effect2

Fig 1: Mechanistic factors governing the reactivity of 4-hydroxy-7-nitroindane.

Strategic Decision Matrix for Alkylation

Because of the aforementioned challenges, the choice of alkylation conditions must be tailored to the nature of the alkylating agent.

  • For Primary Unhindered Alkyl Halides: A modified Williamson Ether Synthesis using a polar aprotic solvent (DMF) and elevated temperatures is sufficient. The use of

    
     over 
    
    
    
    can provide the "cesium effect," generating a more naked, reactive phenoxide to overcome the poor nucleophilicity[1].
  • For Secondary Alcohols or Stereospecific Alkylations: The Mitsunobu reaction is the gold standard [2]. Because the

    
     of 4-hydroxy-7-nitroindane is well below 11, it acts as an excellent pronucleophile. The in-situ activation of the alcohol overcomes the steric hindrance of the indane system, allowing for complete stereochemical inversion (
    
    
    
    ) of chiral secondary alcohols.

G Start 4-Hydroxy-7-nitroindane Alkylation Check Assess Alkylating Agent Start->Check Primary Primary Halide / Low Sterics Check->Primary SN2 Favorable Secondary Secondary / Chiral Alcohol Check->Secondary SN2 Hindered / Stereoinversion Williamson Williamson Ether Synthesis (Cs2CO3, DMF, 60-90°C) Primary->Williamson Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) Secondary->Mitsunobu

Fig 2: Decision workflow for selecting the optimal alkylation protocol.

Validated Experimental Protocols

Protocol A: Base-Mediated Alkylation (Modified Williamson Ether Synthesis)

Best for: Primary alkyl iodides, bromides, or mesylates/tosylates.

Causality & Design: DMF is utilized to solvate the counter-cation, leaving the nitrophenoxide "naked" and maximizing its limited nucleophilicity. Heating to 80 °C provides the kinetic energy required to overcome the steric barrier at the C3 position.

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under inert atmosphere (Argon), dissolve 4-hydroxy-7-nitroindane (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered anhydrous

    
     (1.5 equiv).
    
    • Self-Validation Checkpoint: The solution will immediately turn a deep yellow/orange color, confirming the formation of the nitrophenoxide anion.

  • Electrophile Addition: Add the primary alkyl halide (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar, UV-active starting material spot will disappear, replaced by a higher

      
       product spot.
      
  • Quench & Extraction: Cool the mixture to room temperature. Quench with ice-cold distilled water (equal to 5x the DMF volume) to crash out the product or force it into the organic phase. Extract with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with 5% aqueous

    
     solution (3x) followed by brine. This step is critical; 
    
    
    
    selectively partitions DMF into the aqueous layer, preventing solvent contamination during concentration.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
    
Protocol B: Mitsunobu Alkylation

Best for: Secondary alcohols, sterically hindered systems, and stereoinvertive couplings.

Causality & Design: The Mitsunobu reaction bypasses the poor nucleophilicity of the nitrophenol by highly activating the alcohol via a phosphonium intermediate. The high acidity of 4-hydroxy-7-nitroindane ensures it outcompetes the dialkyl azodicarboxylate for the betaine intermediate, preventing unwanted side reactions [2].

Step-by-Step Methodology:

  • Betaine Formation: In an oven-dried flask under Argon, dissolve 4-hydroxy-7-nitroindane (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.3 equiv) in anhydrous THF (0.15 M).
    
  • Activation: Cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture will exhibit a transient color change (often a shift in the yellow hue) as the reactive betaine forms and is subsequently consumed by the acidic phenol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup & Byproduct Removal: Concentrate the THF in vacuo. To the crude residue, add cold diethyl ether or a 1:1 mixture of Hexanes/Ether.

    • Self-Validation Checkpoint: A white precipitate will form. This is triphenylphosphine oxide (

      
      ). Filter the precipitate through a Celite pad to dramatically simplify downstream chromatography.
      
  • Isolation: Concentrate the filtrate and purify the residue via silica gel flash chromatography to isolate the pure alkylated ether.

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes when applying the above protocols to the 4-hydroxy-7-nitroindane scaffold.

ParameterProtocol A: Base-MediatedProtocol B: Mitsunobu
Optimal Electrophile Primary Halides / SulfonatesPrimary & Secondary Alcohols
Reagents

(or

), DMF

, DIAD, THF
Temperature Profile 25 °C

80 °C
0 °C

25 °C
Stereochemistry N/A (Standard

)
Complete Inversion (

)
Steric Tolerance Low to ModerateHigh
Expected Yield Range 75% – 90%65% – 85%
Primary Byproduct Unreacted Halide / EliminationTriphenylphosphine Oxide (

)

References

  • Title: Design, synthesis, and structure-activity relationship (SAR) of N-[7-(4-hydroxyphenoxy)-6-methylindan-4-yl]malonamic acids as thyroid hormone receptor β (TRβ) selective agonists Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications Source: Chemistry - An Asian Journal (ResearchGate) URL: [Link]

Method

Application Note: Recrystallization Protocols for 5-Methyl-7-Nitro-4-Indanol

This Application Note is designed for organic chemists and process development scientists. It addresses the purification of 5-methyl-7-nitro-4-indanol , a specific nitrophenolic intermediate often encountered in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists. It addresses the purification of 5-methyl-7-nitro-4-indanol , a specific nitrophenolic intermediate often encountered in the synthesis of bioactive indane derivatives.[1][2][3]

Introduction & Molecule Analysis

Purifying 5-methyl-7-nitro-4-indanol presents a unique set of challenges due to its hybrid structure. It contains a lipophilic indane skeleton, a polar nitro group, and an acidic phenolic hydroxyl group.

  • Structural Character: The molecule features a para-nitrophenol motif embedded within a bicyclic system.[1][2][3][4] The nitro group at C7 and the hydroxyl at C4 induce a strong dipole and significant acidity (pKa estimated ~7.0–7.5).[4]

  • Impurities: Common synthetic impurities include unreacted 4-indanol, oxidized quinone byproducts (often dark red/brown), and regioisomers (e.g., 5-nitro isomers).[4]

  • Purification Goal: Removal of colored oxidation bodies and non-polar starting materials while maximizing yield of the yellow crystalline product.

Solvent Selection Strategy (Expertise & Logic)

Unlike simple aromatics, this compound requires a solvent system that balances the solubility of the lipophilic indane core with the polar nitrophenol functionality.

Primary Solvent Candidates
Solvent SystemPolarityRole/MechanismRecommendation Level
Ethanol / Water HighThe "Gold Standard." The alcohol dissolves the organic core; water acts as an anti-solvent and suppresses the solubility of the polar nitrophenol at low temperatures.[1][2][3][4]High
Ethyl Acetate / Heptane MediumThe "Lipophilic Alternative." Excellent for removing non-polar tars.[3] Ethyl acetate solubilizes the nitro group via dipole interactions; heptane forces precipitation.[4]Medium
Toluene Low-MediumThe "Polymorph Control." Aromatic solvents often yield denser, better-defined crystals for nitro-aromatics due to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

stacking interactions during nucleation.[2][3]
Specialized
Critical Chemical Insight: The Acidity Factor

Because 5-methyl-7-nitro-4-indanol is a para-nitrophenol derivative, it is acidic.[1][2][3][4]

  • Risk: In basic or neutral water, slight ionization can occur, turning the solution bright yellow/orange and increasing water solubility, leading to yield loss.

  • Solution: When using aqueous mixtures (EtOH/Water), acidify the water slightly (0.1% acetic acid or HCl) to keep the phenol protonated (

    
    ).[4] This ensures the molecule remains neutral and precipitates effectively.
    

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Recommended)

Best for: General purification and removal of inorganic salts or polar oxidation byproducts.[4]

Reagents:

  • Crude 5-methyl-7-nitro-4-indanol[1][2][4]

  • Ethanol (95% or absolute)[3][4]

  • Deionized Water (acidified with 0.5 mL glacial acetic acid per 100 mL)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol. Heat to reflux (

    
    ) with magnetic stirring.
    
    • Note: If solid remains, add Ethanol in 5 mL increments until dissolved. Do not exceed 80 mL total.

  • Filtration (Hot): If insoluble black specks remain (inorganic salts/catalyst), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While the solution is still near boiling, add the acidified Water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.[4]

    • Re-dissolution: Add 1-2 mL of Ethanol to clear the solution back to transparency.[1][2][3][4]

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not disturb.

    • Mechanism:[1][2][3][4][5] Rapid cooling traps impurities.[4] Slow cooling allows the nitrophenol to form ordered H-bonded lattices.[1][2][3][4]

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Collection: Filter via vacuum filtration. Wash the cake with cold 1:1 Ethanol/Water.[4] Dry in a vacuum oven at

    
    .
    
Protocol B: Ethyl Acetate/Heptane (Anti-Solvent Method)

Best for: Removing oily, non-polar impurities or unreacted starting material.[4]

Step-by-Step Procedure:

  • Dissolve crude material in the minimum amount of boiling Ethyl Acetate.[4]

  • Once dissolved, remove from heat source.[3][4]

  • Slowly add Heptane (or Hexanes) down the side of the flask.

  • Stop when the solution becomes slightly oily or cloudy.[3][4]

  • Scratch the inner wall of the flask with a glass rod to induce nucleation (prevents "oiling out").[4]

  • Cool to room temperature, then refrigerate.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical "Oiling Out" troubleshooting loop.

Recrystallization_Workflow Start Start: Crude 5-methyl-7-nitro-4-indanol Solvent_Choice Select Solvent System Start->Solvent_Choice EtOH_Route Route A: Ethanol / Acidified Water (Best for Polar Impurities) Solvent_Choice->EtOH_Route Standard EtOAc_Route Route B: EtOAc / Heptane (Best for Oily Residues) Solvent_Choice->EtOAc_Route Lipophilic Impurities Dissolve_EtOH Dissolve in boiling EtOH EtOH_Route->Dissolve_EtOH Add_Water Add Acidified Water until turbid Dissolve_EtOH->Add_Water Cooling Slow Cooling to RT Add_Water->Cooling Dissolve_EtOAc Dissolve in min. boiling EtOAc EtOAc_Route->Dissolve_EtOAc Add_Heptane Add Heptane until cloud point Dissolve_EtOAc->Add_Heptane Add_Heptane->Cooling Check_Oil Check: Is product Oiling Out? Cooling->Check_Oil Remedy_Oil Remedy: Reheat & add more solvent OR seed crystal Check_Oil->Remedy_Oil Yes (Liquid droplets form) Crystallization Formation of Yellow Needles Check_Oil->Crystallization No (Solid forms) Remedy_Oil->Cooling Retry Filtration Vacuum Filtration & Wash Crystallization->Filtration Dry Dry at 45°C (Vac) Filtration->Dry

Caption: Decision matrix for solvent selection and troubleshooting "oiling out" during nitrophenol purification.

Troubleshooting & Optimization

Issue: "Oiling Out"

Nitro compounds with low melting points often separate as a liquid oil rather than crystals when the solution cools.[4]

  • Cause: The saturation temperature is higher than the melting point of the solvated product.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation point.[4]

    • Add a seed crystal of pure product at a temperature just below the boiling point.

    • Cool very slowly (wrap the flask in foil or a towel).

Issue: Dark Coloration

If the crystals are dark orange/brown instead of bright yellow:

  • Cause: Oxidation products (quinones).[4]

  • Fix: Use Activated Charcoal (Carbon) .[3][4]

    • Dissolve crude in boiling solvent.

    • Add 1-2% w/w activated carbon.[1][2][3][4]

    • Stir for 5 minutes (do not boil vigorously).

    • Filter hot through Celite.[4]

    • Proceed with crystallization.[4]

Safety Considerations

  • Thermal Stability: Nitro-aromatics can be energetically unstable.[1][2][3][4] Never heat the solid to decomposition.[4] Ensure all heating baths are temperature-controlled.

  • Toxicity: Nitrophenols are toxic by absorption.[3][4] Wear nitrile gloves and work in a fume hood.[3][4]

  • Explosion Hazard: While mono-nitro compounds are generally stable, always test small quantities (100 mg) before scaling up to grams/kilograms.[1][3][4]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4] Longman Scientific & Technical, 1989.[4] (Standard protocols for nitrophenol recrystallization).

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988. (Solvent properties and purification of nitro-aromatics).

  • Booth, G. "Nitro Compounds, Aromatic."[4] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.[1][4] [Link]1][2][4]

  • PubChem Compound Summary. "5-Nitroindazole" (Structural Analog Data for solubility inference). National Center for Biotechnology Information.[4] [Link]1][2][4]

Sources

Application

Catalytic hydrogenation methods for nitro-substituted dihydroindenes

Application Note: Catalytic Hydrogenation of Nitro-Substituted Dihydroindenes to Aminoindanes Executive Summary Nitro-substituted dihydroindenes (nitroindanes) are critical synthetic intermediates in the development of n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of Nitro-Substituted Dihydroindenes to Aminoindanes

Executive Summary

Nitro-substituted dihydroindenes (nitroindanes) are critical synthetic intermediates in the development of neuroactive and anti-inflammatory pharmaceuticals[1]. The reduction of the nitro moiety to a primary amine yields aminoindanes, which serve as foundational pharmacophores for drugs targeting monoamine transporters and receptors[2]. This application note details the mechanistic principles, catalyst selection criteria, and validated protocols for the catalytic hydrogenation of nitroindanes, ensuring high chemoselectivity, safety, and yield.

Mechanistic Pathways and Causality

The catalytic hydrogenation of an aromatic nitro group proceeds through a well-defined sequence of intermediates: nitroso and hydroxylamine species, before finally yielding the primary amine.

Causality in Catalyst Choice: The reduction of the nitro group to the hydroxylamine is typically rapid. However, the subsequent cleavage of the N-O bond in the hydroxylamine intermediate is the rate-limiting step[3]. If the catalytic cycle is interrupted or if the catalyst is poisoned, the reaction stalls at the hydroxylamine stage, complicating purification. Palladium on Carbon (Pd/C) is highly efficient at driving this final N-O cleavage[1]. However, if the dihydroindene core contains halogen substituents (e.g., 4-bromo-5-nitroindane), Pd/C frequently induces hydrodehalogenation. In such cases, Platinum on Carbon (Pt/C) or Raney Nickel must be employed to preserve the halogen while fully reducing the nitro group.

G Nitro Nitro-dihydroindene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +H2, -H2O (Fast) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +H2 (Fast) Amino Amino-dihydroindene (Ar-NH2) Hydroxyl->Amino +H2, -H2O (Rate-Limiting)

Caption: Catalytic hydrogenation pathway of nitro-dihydroindenes to amino derivatives.

Quantitative Data: Catalyst Efficacy and Selectivity

The following table summarizes the performance of various catalytic systems applied to nitroindane derivatives, synthesized from empirical optimizations and literature standards.

Catalyst SystemSubstrate CharacteristicSolventConditionsAvg. YieldChemoselectivity / Notes
10% Pd/C Unsubstituted NitroindaneMeOH or EtOAc25 °C, 1 atm H₂, 4-12 h90-95%Excellent for standard substrates. Complete conversion.
5% Pt/C Halogenated NitroindaneEtOAc25 °C, 3 atm H₂, 6 h85-88%Minimizes hydrodehalogenation; requires higher pressure.
Raney Nickel Ketone-containing (Indanone)EtOH / THF25 °C, 1 atm H₂, 8 h80-90%Preserves carbonyls; requires slightly basic conditions.
Transfer Hyd. Benzyl Ether-containingMeOH60 °C, Reflux, 2 h85-92%Uses Pd/C + HCOONH₄. Avoids high-pressure H₂ gas.

Experimental Workflows & Decision Matrix

Selecting the appropriate protocol requires analyzing the functional groups present on the dihydroindene skeleton to avoid unwanted side reactions.

G Start Analyze Substrate (Nitroindane) CheckHalogen Halogens or Benzyl Ethers Present? Start->CheckHalogen PdC Standard Pd/C (5-10%) MeOH or EtOAc CheckHalogen->PdC No PtO2 Pt/C, PtO2 or Raney Ni Avoid Dehalogenation CheckHalogen->PtO2 Yes Product Aminoindane Isolation (Filtration & Concentration) PdC->Product PtO2->Product

Caption: Catalyst selection workflow for chemoselective nitroindane hydrogenation.

Validated Protocols

Protocol A: Standard Hydrogenation of 4-/5-Nitroindane using Pd/C [4] Self-Validating Principle: The use of a balloon ensures a constant 1 atm pressure. The reaction is self-indicating; hydrogen uptake ceases when the reduction is complete.

  • Preparation : In a rigorously dried 100 mL round-bottom flask, dissolve the nitroindane isomeric mixture (10.0 mmol) in 30 mL of anhydrous Methanol (MeOH). Causality: MeOH is chosen for its polar protic nature, which stabilizes the transition states of the N-O bond cleavage, accelerating the rate-limiting step.

  • Catalyst Addition : Flush the flask with inert gas (Argon or N₂). Carefully add 10% Pd/C (5-10 mol% relative to substrate). Warning: Pd/C is highly pyrophoric. Never add dry catalyst to a methanol vapor-rich environment without inert blanketing.

  • Hydrogenation : Evacuate the flask under mild vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen. Stir vigorously at room temperature (25 °C) for 12 hours[4].

  • Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The nitroindane (high Rf) will disappear, replaced by a highly polar, ninhydrin-active spot (aminoindane).

  • Isolation : Purge the system with Argon. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C[1]. Wash the pad with an additional 20 mL of MeOH.

  • Concentration : Concentrate the filtrate under reduced pressure. The resulting crude aminoindane can be purified via flash chromatography to separate isomers, or isolated as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product.

Protocol B: Chemoselective Reduction of Halogenated Nitroindanes using Pt/C

  • Preparation : Dissolve the halogenated nitroindane (10.0 mmol) in 30 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is preferred over MeOH here because less polar solvents significantly reduce the rate of unwanted hydrodehalogenation.

  • Catalyst Addition : Under an Argon atmosphere, add 5% Pt/C (5 mol%).

  • Hydrogenation : Place the mixture in a Parr hydrogenator. Pressurize to 3 atm with H₂. Shake at room temperature for 6 hours.

  • Isolation : Filter through Celite®, wash with EtOAc, and concentrate. Verify the retention of the halogen via Mass Spectrometry (looking for the characteristic isotopic pattern, e.g., 1:1 ratio for Bromine).

Troubleshooting & Self-Validation

  • Incomplete Conversion (Hydroxylamine Accumulation) : If LC-MS indicates a mass of [M+16] relative to the desired amine, the reaction has stalled at the hydroxylamine intermediate. Correction: Add a fresh catalytic amount of Pd/C, ensure the solvent is not depleted, and increase H₂ pressure slightly.

  • Over-reduction (Ring Saturation) : While rare for indanes under mild conditions, excessive pressure (>10 atm) or high temperatures with highly active catalysts (like Rh/C) can reduce the aromatic ring. Stick to ambient temperatures and standard Pd/C or Pt/C to maintain chemoselectivity.

References

  • Benchchem. "8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one - Benchchem".
  • Google Patents. "US9303019B2 - Amino-pyrroline derivatives, and use thereof in the prevention and/or treatment of metabolic syndrome".
  • ResearchGate. "Efficient and Practical Syntheses of (R)-(5-Amino-2,3- Dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester".
  • Encyclopedia.pub. "Heterogeneous Catalysis for Selective Hydrogenation of Oximes".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in nitration of methyl-substituted indanols

Welcome to the technical support center for the nitration of methyl-substituted indanols. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of methyl-substituted indanols. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific class of electrophilic aromatic substitution. The indanol scaffold, particularly when substituted with activating methyl groups, presents unique challenges due to its high reactivity, which can lead to a variety of side reactions and consequently, low yields of the desired product.

This document provides in-depth, experience-driven answers to common problems, explains the chemical principles behind our recommended solutions, and offers detailed protocols to improve the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of 4-methyl-1-indanol is resulting in an extremely low yield with a significant amount of a dark, tarry substance. What is the primary cause and how can I mitigate this?

A1: This is the most common issue encountered with activated aromatic systems like methyl-substituted indanols. The formation of dark tars is almost always indicative of oxidation and/or polymerization side reactions, which are competing with the desired nitration pathway.

Root Cause Analysis: The indanol ring is highly activated by two electron-donating groups: the hydroxyl (-OH) group and the methyl (-CH₃) group. This high electron density makes the ring extremely susceptible to attack by the electrophilic nitronium ion (NO₂⁺).[1] However, the standard nitrating mixture (concentrated HNO₃/H₂SO₄) is also a potent oxidizing agent.[2] At elevated or even ambient temperatures, the energy of the system is sufficient to overcome the activation barrier for oxidation, leading to the degradation of the starting material and product into complex, often polymeric, phenolic tars.[2][3]

Strategic Solutions: The key to preventing these side reactions is rigorous temperature control. The reaction must be conducted at low temperatures to selectively favor the kinetic product of nitration over the thermodynamic products of oxidation.

  • Maintain Sub-Zero Temperatures: The reaction should be performed between -15 °C and 0 °C. Exceeding 10 °C significantly increases the risk of byproduct formation.[2]

  • Slow, Controlled Addition: The nitrating agent should be added dropwise to the solution of the indanol over an extended period. This prevents localized temperature spikes (exotherms) that can initiate decomposition.[2][4]

  • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain thermal homogeneity.

The following diagram illustrates the workflow for troubleshooting tar formation.

G start Low Yield & Tar Formation cause Cause: Oxidation & Decomposition (High Reactivity + Strong Oxidizing Agent) start->cause solution Primary Solution: Rigorous Temperature Control cause->solution sub_solution1 Maintain Temperature (-15°C to 0°C) solution->sub_solution1 sub_solution2 Slow, Dropwise Addition of Nitrating Agent solution->sub_solution2 sub_solution3 Ensure Efficient Stirring solution->sub_solution3 outcome Improved Yield Minimized Byproducts sub_solution1->outcome sub_solution2->outcome sub_solution3->outcome

Caption: Troubleshooting workflow for tar formation.

Q2: I'm observing the formation of multiple products, including what appear to be dinitrated compounds and other isomers. How can I improve the regioselectivity of the reaction?

A2: Achieving high regioselectivity is a significant challenge due to the powerful directing effects of the hydroxyl and methyl groups. Both are ortho, para-directors.[5] In a 4-methyl-indanol system, these effects can either reinforce or compete with each other, while the high reactivity of the ring can easily lead to polysubstitution.

Root Cause Analysis:

  • Polysubstitution: The first nitro group added to the ring is strongly electron-withdrawing and deactivating.[6] However, if the initial ring is highly activated and reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitration can occur before the deactivating effect can sufficiently temper the ring's reactivity.[3]

  • Isomer Formation: The directing effects of the -OH and -CH₃ groups, combined with steric hindrance from the indane framework and the methyl group itself, will dictate the position of nitration. You will likely obtain a mixture of isomers, and the ratio is highly dependent on the reaction conditions. Lower temperatures generally increase selectivity.[2]

Strategic Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. This limits the availability of the nitronium ion for a second substitution.[7]

  • Optimize Temperature for Selectivity: Experiment with different temperatures within the sub-zero range. While lower temperatures slow the reaction, they often provide a significant boost in selectivity for one isomer over others.[2]

  • Consider Milder Nitrating Agents: If mixed acid proves too aggressive, alternative nitrating systems can offer better control. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is a classic milder alternative that can reduce oxidative side reactions and improve selectivity.[8][9] More modern, highly selective reagents like N-nitropyrazoles may also be effective for sensitive substrates.[10]

The following diagram illustrates the core principles of the nitration mechanism and the factors influencing regioselectivity.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Indanol Methyl-Indanol (Electron-Rich) SigmaComplex σ-Complex (Wheland Intermediate) Indanol->SigmaComplex + NO₂⁺ (Rate-Determining) Product Nitro-Methyl-Indanol SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Q3: The reaction seems very slow or fails to proceed to completion, even after extending the reaction time. What could be the issue?

A3: While the primary concern with indanols is over-reactivity, insufficient reaction can also occur, typically due to issues with the nitrating agent or reaction setup.

Root Cause Analysis:

  • Water Content: The active nitrating species, the nitronium ion (NO₂⁺), is generated by the dehydration of nitric acid by sulfuric acid.[11] If your acids are not sufficiently concentrated (i.e., contain too much water), the equilibrium will not favor the formation of NO₂⁺, leading to a sluggish or stalled reaction.

  • Insufficiently Low Temperature: While low temperatures are crucial, dropping the temperature too low (e.g., below -20 °C) can slow the reaction rate to a point where it becomes impractically long. There is an optimal temperature window that balances selectivity and reaction rate.

  • Poor Solubility: If the methyl-substituted indanol has poor solubility in the acidic medium, the reaction will be mass-transfer limited. This is less common but can be a factor with more complex or nonpolar derivatives.

Strategic Solutions:

  • Verify Acid Concentration: Use fresh, concentrated (98%) sulfuric acid and fuming (≥90%) or concentrated (70%) nitric acid. Protect them from atmospheric moisture.

  • Optimize Temperature Incrementally: If a reaction is too slow at -15 °C, try raising the temperature in small increments (e.g., to -10 °C or -5 °C) while carefully monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Consider a Co-solvent: In rare cases of poor solubility, a co-solvent like nitromethane or sulfolane could be considered, though this adds complexity to the system and workup.

ParameterRecommended RangeRationale
Reaction Temperature -15 °C to 0 °CBalances reaction rate with suppression of oxidative side reactions.[2]
Nitrating Agent 1.05 - 1.1 eq.Minimizes polysubstitution while ensuring complete conversion of starting material.[7]
Sulfuric Acid Concentrated (98%)Acts as a catalyst and dehydrating agent to generate the nitronium ion.[8][11]
Nitric Acid Concentrated (70-90%)The source of the nitro group.[8]
Addition Time 15 - 30 minutesPrevents dangerous exotherms and localized side reactions.

Table 1: Recommended Quantitative Parameters for Controlled Mononitration.

Experimental Protocols

Protocol 1: Controlled Low-Temperature Mononitration of 4-Methyl-1-Indanol

This protocol is designed to maximize the yield of the mononitrated product while minimizing oxidation and polysubstitution.

Materials:

  • 4-Methyl-1-Indanol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice/Salt or Acetone/Dry Ice bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methyl-1-indanol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or directly in the sulfuric acid if solubility allows.

  • Cooling: Cool the flask to -15 °C using an ice/salt or acetone/dry ice bath.

  • Addition of Sulfuric Acid: If not used as the solvent, slowly add concentrated sulfuric acid (approx. 3-5 mL per gram of indanol) while maintaining the temperature below -10 °C.

  • Preparation of Nitrating Mixture: In a separate, dry test tube, carefully add concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 1 mL). Cool this mixture in an ice bath before use.

  • Nitration: Using a dropping funnel or syringe pump, add the cold nitrating mixture dropwise to the stirred indanol solution over 20-30 minutes. Crucially, ensure the internal reaction temperature does not rise above -10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10 °C to -15 °C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. This should be done in a fume hood.

  • Workup:

    • Allow the ice to melt completely. Extract the aqueous mixture three times with an organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purify via flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired nitro-indanol isomer.[12]

References

  • Nitration - Wikipedia. Wikipedia. [Link]

  • Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Chemistry for Sustainable Development. [Link]

  • Nitration and aromatic reactivity. Taylor & Francis. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. John Fisher University. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]

  • Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. National Center for Biotechnology Information. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Simplifying Nitration Chemistry. Springer Nature Research Communities. [Link]

  • Investigation of Nitration Processes of iso-Octanol with Mixed Acid in a Microreactor. De Gruyter. [Link]

  • Overcoming Challenges in O‐Nitration: Selective Alcohol Nitration Deploying N,6‐Dinitrosaccharin and Lewis Acid Catalysis. ResearchGate. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. SpringerLink. [Link]

  • Methods for the nitration of aromatic compounds.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • Aromatic Nitration. BYJU'S. [Link]

  • Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. National Center for Biotechnology Information. [Link]

  • Avoiding over nitration (or generally over-electrophilic substitution). Sciencemadness Discussion Board. [Link]

  • Nitration & Sulphonation | Electrophilic Aromatic Substitution - Part 3. YouTube. [Link]

  • NITRATION OF METHYL BENZOATE. University of Missouri–St. Louis. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Wisconsin-River Falls. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. University of Colorado Boulder. [Link]

  • Nitration: Methods and Mechanisms. Semantic Scholar. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Purification Technique, Qualitative & Quantitative Analysis + Optical Isomerism ONE SHOT. YouTube. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Separation of nitrotoluene isomers. Sciencemadness Discussion Board. [Link]

  • Process for the separation of isomers of diastereomeric alcohols.
  • A process for separating nitration isomers of substituted benzene compounds.

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

Executive Summary: The "Brick Dust" Challenge Welcome to the technical support hub for 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (referred to hereafter as HMNDI ). Researchers frequently encounter solubility failu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (referred to hereafter as HMNDI ).

Researchers frequently encounter solubility failures with HMNDI because they misclassify it as a simple lipophile ("Grease Ball"). Structural analysis reveals that HMNDI is actually a "Brick Dust" molecule. The para-orientation of the hydroxyl (4-position) and nitro (7-position) groups on the indane core prevents intramolecular hydrogen bonding, forcing the molecule to form strong intermolecular stacking networks. This results in high crystal lattice energy, making the solid difficult to dissociate even in lipophilic solvents.

This guide provides validated protocols to overcome these thermodynamic barriers using pH manipulation, cosolvent systems, and complexation strategies.

Part 1: Physicochemical Profiling & Decision Matrix

Before attempting dissolution, you must understand the governing constants of HMNDI.

Key Physicochemical Parameters (Estimated)
ParameterValueImplication for Solubility
pKa (Phenolic OH) ~7.1 – 7.4The 7-nitro group is electron-withdrawing, significantly acidifying the phenol (compared to unsubstituted phenol pKa ~10). Solubility is highly pH-dependent.
LogP (Lipophilicity) ~2.8 – 3.2Moderate lipophilicity due to the methyl-indane core. Permeability is likely good; solubility is the rate-limiting step.
Melting Point High (>150°C)High energy required to break the crystal lattice.
Appearance Yellow Crystalline SolidColor intensifies to deep yellow/orange upon deprotonation (formation of the nitrophenolate anion).
Solubility Decision Tree

Use the following logic flow to select the correct formulation strategy for your specific application.

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo DMSO_Check Is DMSO Tolerance > 0.5%? InVitro->DMSO_Check Route Route of Administration? InVivo->Route Stock_Prep Protocol A: DMSO Stock (See Section 2) DMSO_Check->Stock_Prep Yes Cyclodextrin Protocol B: HP-β-CD Complex (See Section 3) DMSO_Check->Cyclodextrin No (Sensitive Cells) IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cosolvent Protocol C: PEG400/Saline (pH adjusted) IV->Cosolvent Must be soluble Solubility_Check Req. Conc > 5 mg/mL? PO->Solubility_Check Solubility_Check->Cosolvent No (Low Dose) Suspension Protocol D: Nanosuspension (Tween 80/MC) Solubility_Check->Suspension Yes (High Dose)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "The Crash-Out" (Precipitation upon dilution)

Symptom: You prepared a clear 10 mM stock in DMSO, but when you spiked it into PBS (pH 7.4) or cell media, the solution turned cloudy immediately.

Root Cause: This is the "Solvent Shift" effect. HMNDI is hydrophobic. When the DMSO (good solvent) is diluted with water (anti-solvent), the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility of the neutral form, nucleation occurs instantly.

Solution: The "Shift & Shield" Protocol Do not spike directly. Use an intermediate dilution step with a surfactant or cyclodextrin "shield."

  • Prepare Stock: 10 mM HMNDI in 100% DMSO.

  • Prepare "Shielding" Buffer: PBS containing 0.5% Methylcellulose or 5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

  • Stepwise Dilution:

    • Dilute stock 1:10 into the Shielding Buffer (not pure PBS) under rapid vortexing.

    • This creates a stable supersaturated solution or colloidal dispersion.

    • Add this intermediate to your final assay plate.

Issue 2: pH-Dependent Solubility Failures

Symptom: The compound dissolves in pH 8.0 buffer but precipitates at pH 5.0 or in acidic lysosomal compartments.

Root Cause: The 4-hydroxyl group is an ionizable handle.

  • pH < 7.0: HMNDI is protonated (neutral). Solubility is driven solely by lipophilicity (low).

  • pH > 7.5: HMNDI is deprotonated (anionic). Solubility increases by orders of magnitude due to charge repulsion breaking the crystal lattice.

Protocol: Determining the pH of Maximal Solubility (pHmax) For this nitrophenol derivative, you must calculate the pH required to maintain a specific dose in solution.



Where


 is intrinsic solubility (neutral form) and 

is total solubility.

Recommendation: For aqueous assays, buffer strongly at pH 7.8 - 8.0 (using HEPES or Tris) to ensure the compound remains largely ionized. Avoid Phosphate buffers if calcium is present, as calcium-nitrophenolate salts can precipitate.

Part 3: Frequently Asked Questions (FAQs)

Q1: My solution turned bright yellow after adding buffer. Did the compound degrade? A: Likely not. This is a halochromic shift . Nitro-phenols act as pH indicators.

  • Neutral form (in DMSO or Acid): Pale yellow/colorless.

  • Ionized form (Phenolate anion, pH > 7): Deep yellow/orange.

  • Action: Verify purity via HPLC-UV. If the peak retention time is unchanged, the color change is simply the ionization state (the desired soluble state).

Q2: Can I use Captisol® (SBE-β-CD) instead of DMSO? A: Yes, and it is recommended. Cyclodextrins are ideal for HMNDI. The hydrophobic indane core fits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

  • Protocol: Prepare a 20% (w/v) Captisol solution in water. Add HMNDI powder. Sonicate at 40°C for 30 minutes. This often achieves 10-50x higher solubility than water alone without the toxicity of DMSO.

Q3: Is this compound light sensitive? A: Nitro-aromatics can be susceptible to photoreduction or nitro-nitrite rearrangement under intense UV light.

  • Precaution: Store solid and stock solutions in amber vials. Handle under yellow light if performing long-duration (>24h) experiments.

Part 4: Validated Formulation Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to determine the "working limit" for your biological assays.

  • Preparation: Prepare a 10 mM stock of HMNDI in DMSO.

  • Spiking: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove "brick dust" micro-precipitates.

  • Analysis: Measure UV absorbance of the filtrate at 350 nm (or specific lambda-max).

  • Calculation: Compare absorbance against a standard curve prepared in 50:50 DMSO:Buffer (where solubility is guaranteed).

    • Result: If recovery is <80%, the compound has precipitated. Lower the testing concentration.

Protocol B: In Vivo Vehicle (IP/PO Administration)

For rodent studies requiring 5–10 mg/kg dosing.

ComponentFunctionConcentration (v/v)
DMSO Primary Solvent5%
PEG 400 Cosolvent40%
Tween 80 Surfactant5%
Saline Diluent50%

Mixing Order (Critical):

  • Dissolve HMNDI in DMSO completely.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline (warm to 37°C) while vortexing.

  • Final pH Check: Adjust to pH 7.0–7.5 using 0.1N NaOH if necessary to prevent precipitation.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: Solubility of p-Nitrophenols). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour and bioavailability. Nature Reviews Drug Discovery, 15, 71-72. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of 7-Nitro-Indanol Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges during the synthesis of indane-based...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges during the synthesis of indane-based therapeutics.

The reduction of 7-nitro-indanol derivatives to their corresponding anilines presents a unique set of competing side reactions. Because the hydroxyl group is often located at the benzylic position (C1 or C3 of the cyclopentane ring), it is highly susceptible to hydrogenolysis . Furthermore, the indanol ring system is prone to dehydration , readily forming indene derivatives under harsh acidic conditions[1].

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure chemoselective nitro reduction while preserving the structural integrity of the indanol core.

Decision Matrix: Evaluating Reduction Methodologies

To prevent side reactions, the choice of reducing agent must be dictated by the specific vulnerabilities of your substrate. The table below summarizes the quantitative performance and mechanistic trade-offs of standard reduction methods.

Reduction MethodologyReagentsChemoselectivity (OH Preservation)Risk of DehydrationTypical YieldMechanistic Notes
Standard Catalytic H₂, Pd/CPoor (Cleaves benzylic C-OH)LowVariablePd readily inserts into activated benzylic C-O bonds, driving hydrogenolysis[2].
Poisoned Catalytic H₂, Pt(S)/CExcellentLow>90%Sulfur blocks hyperactive step-edge sites on the Pt surface, preventing C-O cleavage[3].
Mild Chemical Fe powder, NH₄ClExcellentLow85–95%Near-neutral pH prevents alcohol protonation and subsequent E1 dehydration[2].
Strong Acid Chemical SnCl₂, conc. HClGoodHigh (Forms indenes)VariableHigh acidity drives E1 dehydration of the indanol ring to an indene[4].

Reagent Selection Workflow

ReagentSelection Start 7-Nitro-Indanol Derivative CheckOH Is the -OH group at the benzylic position (C1 or C3)? Start->CheckOH CheckAcid Is the molecule sensitive to strong acids? CheckOH->CheckAcid Yes (Hydrogenolysis Risk) StandardPd Standard Hydrogenation (H2, Pd/C) CheckOH->StandardPd No (Aliphatic -OH) UsePtS Sulfided Platinum (H2, Pt(S)/C) CheckAcid->UsePtS Yes (Requires neutral pH) UseFe Mild Chemical Reduction (Fe, NH4Cl) CheckAcid->UseFe Yes (Requires mild pH) UseSnCl2 Strong Acid Reduction (SnCl2, HCl) CheckAcid->UseSnCl2 No (Acid tolerant)

Caption: Decision tree for selecting nitro reduction conditions based on substrate vulnerabilities.

Troubleshooting Guides & FAQs

Q1: Every time I use standard palladium on carbon (Pd/C) with hydrogen gas, I lose the hydroxyl group on the indanol ring. Why does this happen, and how can I prevent it? A1: You are experiencing hydrogenolysis, a common side reaction when reducing nitro groups in the presence of benzylic alcohols[2]. Palladium is highly active and readily inserts into the activated benzylic C-O bond. Subsequent hydride attack eliminates water, yielding the over-reduced 7-amino-indane. The Solution: Switch to a[3]. The addition of sulfur acts as a selective catalyst poison. It strongly coordinates to the highly active "step-edge" defect sites on the platinum surface—the exact sites responsible for C-O bond cleavage. This leaves the broader "terrace" sites available, which are sufficiently active to reduce the nitro group but lack the energy required to cleave the benzylic alcohol[3][5].

Q2: I switched to Tin(II) chloride (SnCl₂) to avoid hydrogenolysis, but now my NMR shows a new double bond in the 5-membered ring. What went wrong? A2: You have triggered an acid-catalyzed dehydration. Reductions using SnCl₂ typically require concentrated HCl and elevated temperatures[4]. Under these highly acidic conditions, the benzylic alcohol is protonated to form a good leaving group (water). The resulting stable benzylic carbocation rapidly loses an adjacent proton to form a conjugated 7-amino-indene derivative[1]. The Solution: If you must use chemical reduction, transition to a near-neutral or mildly acidic system. in aqueous ethanol provides the necessary electron transfer without lowering the pH enough to protonate the alcohol[2].

Q3: My reduction with sulfided platinum stalled, and LC-MS shows a mass corresponding to +16 Da from my target product. How do I push it to completion? A3: Your reaction has stalled at the hydroxylamine intermediate (-NHOH). According to the Haber mechanism for nitro reduction, the process occurs in discrete two-electron steps: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)[6]. The final cleavage of the N-O bond in the hydroxylamine is the rate-limiting step. If the Pt(S)/C catalyst is overly poisoned or if hydrogen mass transfer is poor, the reaction stalls here. The Solution: Increase the hydrogen pressure slightly (e.g., from 1 atm to 3-5 bar) and dramatically increase your stirring rate to improve gas-liquid mixing. Do not increase the temperature excessively, as this can promote the condensation of the nitroso and hydroxylamine intermediates into unwanted azoxy dimers[6].

Mechanistic Pathway of Nitro-Indanol Reduction

HaberMechanism Nitro 7-Nitro-Indanol Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ Dehydration 7-Amino-Indene (Side Product) Nitro->Dehydration Strong Acid Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine 7-Amino-Indanol (Target) Hydroxylamine->Amine +2e-, +2H+ Hydrogenolysis 7-Amino-Indane (Side Product) Amine->Hydrogenolysis Over-reduction (Pd/C) Amine->Dehydration Strong Acid (HCl)

Caption: Haber mechanism of nitro reduction highlighting divergence between desired amine and side products.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation using Pt(S)/C

This protocol is designed to eliminate hydrogenolysis of the benzylic alcohol while ensuring complete reduction to the amine.

  • Catalyst Loading: To a flame-dried Parr flask, add 5% Pt/C (sulfided) (5-10 mol% relative to substrate). Causality: Always wet the catalyst with a small amount of inert solvent (e.g., toluene) before adding the primary alcoholic solvent (Methanol or Ethanol) to prevent the spontaneous ignition of solvent vapors by the active dry catalyst.

  • Substrate Addition: Dissolve the 7-nitro-indanol derivative (1.0 eq) in Methanol (0.1 M concentration) and add to the flask.

  • Purging: Seal the flask and purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Causality: Removing oxygen prevents the formation of water and explosive mixtures, ensuring pure H₂ occupies the headspace to drive the Haber mechanism forward[7].

  • Reaction: Pressurize the flask to 30-50 psi with H₂ and agitate vigorously at room temperature.

  • Self-Validation Marker: Monitor the pressure gauge. The reaction is complete when the pressure drop ceases, corresponding to exactly 3 molar equivalents of H₂ consumed. Visually, the solution will shift from a distinct deep yellow (characteristic of nitroaromatics) to colorless or pale brown.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst, wash with Methanol, and concentrate in vacuo.

Protocol B: Mild Chemical Reduction using Fe/NH₄Cl

This protocol is designed for acid-sensitive indanols where dehydration to indene must be strictly avoided.

  • Activation: In a round-bottom flask, suspend Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) in a 3:1 mixture of Ethanol and Water. Heat to 60°C for 15 minutes. Causality: Heating the iron in aqueous NH₄Cl etches the passivating iron oxide layer, exposing the highly active zero-valent iron surface required for electron transfer[2].

  • Substrate Addition: Add the 7-nitro-indanol derivative (1.0 eq) to the activated suspension.

  • Reaction: Reflux the mixture (approx. 80°C) with vigorous stirring for 2-4 hours.

  • Self-Validation Marker: The reaction progress is visibly confirmed as the grey iron powder oxidizes into a dense, rusty-brown sludge (Fe₂O₃/Fe₃O₄). Spot the reaction on a TLC plate (Hexanes/EtOAc); completion is validated by the disappearance of the UV-active, non-polar yellow spot and the appearance of a highly polar baseline spot that stains deep purple/brown when treated with a Ninhydrin dip (confirming the presence of a primary amine).

  • Workup: Filter the hot mixture through Celite, wash the filter cake generously with hot Ethyl Acetate, and wash the filtrate with brine before drying over Na₂SO₄.

References

Sources

Optimization

Purification of 5-methyl-7-nitro-4-indanol from regioisomeric mixtures

Technical Support Center: Purification of 5-Methyl-7-Nitro-4-Indanol Ticket ID: #NITRO-IND-007 Status: Open Topic: Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Methyl-7-Nitro-4-Indanol

Ticket ID: #NITRO-IND-007 Status: Open Topic: Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

The Challenge: The nitration of 5-methyl-4-indanol is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho/para) and the methyl group (weakly activating, ortho/para).

  • Target Molecule: 5-methyl-7-nitro-4-indanol . The hydroxyl group at C4 directs the incoming nitro group to the para position (C7). This is the thermodynamic and kinetic major product.

  • Primary Impurity: 5-methyl-6-nitro-4-indanol . The methyl group at C5 directs ortho to itself (C6). While the hydroxyl group activates C7 strongly, the steric and electronic influence of the methyl group can lead to 5-15% formation of the 6-nitro regioisomer.

Separation Difficulty: Unlike ortho-nitrophenols, which often possess intramolecular hydrogen bonding (lowering boiling point and allowing steam distillation), both the 7-nitro (target) and 6-nitro (impurity) isomers in this scaffold lack the geometry for intramolecular H-bonding with the C4-hydroxyl. Both retain high polarity and similar solubilities, making separation non-trivial.

Diagnostic Guide (Troubleshooting & FAQs)

Q1: My HPLC trace shows a "shoulder" on the main peak. Is this the 6-nitro isomer? A: Likely, yes. The 6-nitro isomer is slightly less polar than the 7-nitro target due to the steric shielding of the nitro group by the adjacent methyl (C5) and bridgehead carbons.

  • Diagnostic Test: Run a TLC in 30% EtOAc/Hexane. The 6-nitro isomer typically has a slightly higher Rf (e.g., 0.45) compared to the 7-nitro target (e.g., 0.40).

  • Confirmation: 1H NMR is definitive.

    • Target (7-nitro): Look for a strong NOE (Nuclear Overhauser Effect) correlation between the C5-Methyl protons and the C6-Aromatic proton. They are adjacent (ortho).

    • Impurity (6-nitro): The C5-Methyl and C7-Aromatic proton are separated by the nitro group (meta relationship). NOE will be absent or very weak.

Q2: I tried recrystallizing from Ethanol, but the purity only increased marginally. Why? A: Ethanol is too polar. Both isomers have high solubility in hot ethanol and moderate solubility in cold ethanol due to the free phenolic hydroxyl.

  • Solution: Switch to a non-polar/polar binary system. A Toluene/Heptane or DCM/Hexane system is superior here. The 7-nitro isomer (more polar, better packing) will crystallize, while the 6-nitro isomer (sterically disrupted packing) remains in the mother liquor.

Q3: The crude product is a dark tar. Did the reaction fail? A: Not necessarily. Indanols are prone to oxidation, forming quinones (red/black tars) under strong nitration conditions.

  • Fix: Perform a "plug filtration" through a short pad of silica gel using DCM before attempting crystallization. This removes the polymeric tars and oxidized quinones, leaving the nitro-indanol mixture for purification.

Detailed Purification Protocols

Method A: Selective Recrystallization (Recommended for >5g scale)

Best for removing the 6-nitro isomer when it constitutes <15% of the mixture.

  • Dissolution: Dissolve the crude orange solid in the minimum amount of boiling Toluene (approx. 5 mL per gram of substrate).

  • Anti-solvent Addition: Remove from heat. While still hot, slowly add Heptane dropwise until a persistent cloudiness appears.

  • Re-solubilization: Add a few drops of Toluene to clarify the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel) over 2 hours. Do not use an ice bath yet.

    • Why? Rapid cooling traps the 6-nitro impurity in the crystal lattice. Slow growth excludes it.

  • Final Crystallization: Once substantial crystals form, cool to 0°C for 30 minutes.

  • Filtration: Filter the yellow needles and wash with cold 1:1 Toluene/Heptane.

Method B: Flash Column Chromatography (Recommended for <1g scale)

Best for difficult mixtures or when high purity (>99%) is required for analytics.

  • Stationary Phase: Acid-washed Silica Gel (to prevent streaking of the phenol).

  • Mobile Phase Gradient:

    • Start: 100% Hexane (Equilibration).

    • 0–5 min: 5% EtOAc in Hexane (Elutes non-polar tars).

    • 5–20 min: Gradient to 25% EtOAc in Hexane.

    • Target Elution: The 6-nitro isomer usually elutes first (approx. 15-18% EtOAc), followed closely by the 5-methyl-7-nitro-4-indanol (20-22% EtOAc).

Technical Data & Visualization

Isomer Differentiation Table
FeatureTarget: 7-Nitro Isomer Impurity: 6-Nitro Isomer
Structure Nitro at C7 (Para to OH)Nitro at C6 (Meta to OH)
1H NMR (Ar-H) Singlet at ~7.8 ppm (H6)Singlet at ~8.1 ppm (H7)
NOE Signal Strong (Me-H6 interaction)Absent (Me blocked by NO2)
Acidity (pKa) Lower (~7.[1]0) due to Para-resonanceHigher (~8.5) due to Meta-effect
TLC Rf (30% EtOAc) 0.400.45
Workflow Logic (DOT Diagram)

PurificationWorkflow Start Crude Nitration Mixture (5-methyl-7-nitro-4-indanol + isomers) TLC Diagnostic TLC (30% EtOAc/Hexane) Start->TLC Decision Isomer Separation Required? TLC->Decision Recryst Method A: Recrystallization (Toluene/Heptane) Decision->Recryst Scale > 5g Column Method B: Flash Chromatography (Gradient 5-25% EtOAc) Decision->Column Scale < 1g or High Purity Check Purity Check (NMR/HPLC) Recryst->Check Column->Check Success Pure Target Obtained (>98%) Check->Success Pass Fail Reprocess Mother Liquor Check->Fail Fail Fail->Column

Caption: Decision matrix for the purification of nitro-indanol regioisomers based on scale and purity requirements.

Regioselectivity Map (DOT Diagram)

Regioselectivity Substrate 5-methyl-4-indanol OH 4-OH Group (Strong Director) Substrate->OH Me 5-Me Group (Weak Director) Substrate->Me Target 7-Nitro Isomer (MAJOR) Para to OH OH->Target Directs Para (Strong) Impurity 6-Nitro Isomer (MINOR) Ortho to Me Me->Impurity Directs Ortho (Weak)

Caption: Mechanistic map showing the competition between the 4-OH and 5-Me directing groups during nitration.

References

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 4-nitroindoles and substituted derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Nitroindane Isomers

Welcome to the Technical Support Center for chromatographic separation of nitroindane isomers. Separating positional isomers (e.g., 4-nitroindane, 5-nitroindane, and 6-nitroindane) is a notoriously difficult chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic separation of nitroindane isomers. Separating positional isomers (e.g., 4-nitroindane, 5-nitroindane, and 6-nitroindane) is a notoriously difficult chromatographic challenge. Because the nitro group's position on the rigid bicyclic indane framework induces only marginal changes in the molecule's overall hydrophobic surface area and dipole moment, traditional reversed-phase approaches often result in co-elution.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating methodologies for both analytical quantification and preparative isolation.

Method Development Workflows & Self-Validating Protocols

Workflow A Assess Isomer Properties (Dipole & Hydrophobicity) B Select Stationary Phase (Core-Shell C18 or NP Silica) A->B C Optimize Mobile Phase (Modifiers & pH Control) B->C D Tune Thermodynamics (Flow Rate & Temperature) C->D E Evaluate Resolution (Is Rs > 1.5?) D->E E->C No F Self-Validating SST (Confirm Peak Symmetry) E->F Yes

HPLC Method Development Workflow for Nitroindane Isomers.

Protocol A: High-Resolution Analytical RP-HPLC

Objective: Baseline separation of closely related nitroindane isomers for rapid quantitative analysis[1]. Causality & Mechanism: To resolve structurally rigid isomers with nearly identical partition coefficients, we must maximize column efficiency (theoretical plates, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). We utilize a C18 column with core-shell particle architecture (e.g., Phenomenex Kinetex 2.6 µm). Core-shell particles significantly reduce eddy diffusion and mass transfer resistance compared to fully porous particles, yielding ultra-narrow peaks. The addition of 0.1% formic acid to the mobile phase is critical; it ensures the pH remains well below the pKa of residual surface silanols, neutralizing them to prevent secondary ion-exchange interactions that cause peak tailing[2].

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 50:50 Acetonitrile:Water to remove any buffer salts from previous runs.

  • Column Installation: Install a Phenomenex Kinetex 2.6 µm C18 (100 Å, 30 × 3.00 mm) column and set the column oven to 40 °C to reduce mobile phase viscosity and system backpressure[2].

  • Mobile Phase Setup: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2].

  • Gradient Execution: Run a linear gradient starting at 5% B, ramping up to 95% B at a flow rate of 0.80 mL/min[2].

  • Detection: Monitor UV absorbance at 220 nm and 254 nm to capture the strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     transitions characteristic of the nitroaromatic ring.
    

Self-Validation (System Suitability Test - SST): Before analyzing experimental samples, inject a known standard mixture containing 10 µg/mL of 4-nitroindane and 5-nitroindane. The protocol validates itself only if the system reports a resolution factor (


) 

1.5 and a peak tailing factor (

) between 0.9 and 1.2. If these criteria fail, the system is not suitable for isomer quantification.
Protocol B: Preparative Normal-Phase Isolation

Objective: Milligram to gram-scale isolation of specific isomers (e.g., separating 4-nitroindane-1-one from 6-nitroindane-1-one). Causality & Mechanism: Normal-phase (NP) chromatography relies on polar adsorption rather than hydrophobic partitioning. The positional difference of the nitro group alters the overall dipole moment of the indane ring. Bare silica stationary phases are highly sensitive to these subtle dipole differences, allowing for significant selectivity (


) enhancements that are easily scaled up for preparative purification[3],[4].

Step-by-Step Methodology:

  • Stationary Phase: Pack a preparative column with Silica Gel 60 (63–200 µm particle size)[3].

  • Sample Loading: Dissolve the crude nitroindane mixture in a minimum volume of dichloromethane (CH₂Cl₂) and load it onto the column head[3].

  • Elution Strategy: Apply a step gradient using a non-polar/polar solvent blend. Begin with Petroleum Ether : Ethyl Acetate at a 200:40 ratio, stepping to 180:60, and finally 160:80[3]. Alternatively, an isocratic Cyclohexane : Ethyl Acetate (3:1) blend can be used for highly enriched isomer fractions[4].

  • Fraction Collection: Collect fractions monitoring at 254 nm. The 4-nitroindane isomers typically elute earlier than the more polar 6-nitroindane isomers[3].

Self-Validation (Purity Check): Re-inject a 1 µL aliquot of the collected preparative fractions into the Analytical RP-HPLC system (Protocol A). The fraction is validated as pure only if the target isomer peak constitutes >98% of the total integrated peak area.

Quantitative Data & Method Parameters

Table 1: Analytical RP-HPLC Conditions (Quantitative Data Summary)

ParameterSpecificationScientific Rationale
Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 30 × 3.00 mm)Core-shell morphology minimizes band broadening for closely eluting isomers[2].
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol ionization, reducing peak tailing[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity organic modifier ensures high mass transfer[2].
Flow Rate 0.80 mL/minOptimal linear velocity for 2.6 µm particles[2].
Temperature 40 °CReduces mobile phase viscosity and system backpressure[2].
Detection UV at 220 nm and 254 nmCaptures the strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

transitions of the nitroaromatic ring.

Table 2: Preparative NP-HPLC Conditions (Quantitative Data Summary)

ParameterSpecificationScientific Rationale
Column Silica Gel 60 (63–200 µm)High surface area for maximum sample loading capacity[3].
Mobile Phase Cyclohexane / Ethyl Acetate (3:1)Non-polar/polar blend exploits subtle dipole differences[4].
Alternative Gradient Petroleum Ether / Ethyl Acetate (Step)Step gradients (e.g., 200:40 to 160:80) elute strongly retained isomers[3].
Typical Yield ~78% overall recoveryHigh efficiency for isolating 4-nitro and 6-nitro isomers[3].

Troubleshooting Guide (Q&A)

Troubleshooting Issue Issue: Isomer Co-elution Check1 Check Column Efficiency Issue->Check1 Check2 Check Phase Selectivity Issue->Check2 Check3 Check Thermodynamics Issue->Check3 Sol1 Deploy Core-Shell Particles (Reduce Eddy Diffusion) Check1->Sol1 Sol2 Switch to PFP Phase (Enhance π-π Interactions) Check2->Sol2 Sol3 Lower Column Temperature (Maximize Enthalpic Diff) Check3->Sol3

Troubleshooting logic tree for resolving nitroindane isomer co-elution.

Q: Why are my nitroindane isomers co-eluting as a single broad peak on a standard 5 µm fully porous C18 column? A: Standard 5 µm fully porous columns often lack the theoretical plate count required to resolve structurally rigid positional isomers. The hydrophobic surface area difference between a 4-nitro and 5-nitro indane is negligible. To fix this, you must increase efficiency by switching to a sub-2 µm column or a core-shell particle column (like the 2.6 µm Kinetex)[2], which drastically reduces the


 and 

terms of the van Deemter equation.

Q: I am experiencing severe peak tailing specifically for the nitroindane peaks, but my void volume marker looks fine. How do I correct this? A: Peak tailing for polar or polarizable functional groups (like a nitro group) is almost always caused by secondary interactions with unendcapped, ionized silanols on the silica support. Ensure you are using an endcapped column. More importantly, verify that your mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid) to keep the mobile phase pH below 3.0, which neutralizes the surface silanols[2].

Q: I'm seeing retention time drift across multiple injections. What is causing this? A: Retention time drift in isomer separation is usually caused by inadequate column equilibration or slight temperature fluctuations. Because isomer separation relies on minute thermodynamic differences, ensure your column oven is strictly controlled (e.g., exactly 40 °C)[2]. Additionally, ensure you are washing the column with at least 10 column volumes of the starting mobile phase composition between gradient runs.

Frequently Asked Questions (FAQs)

Q: Can I use a PFP (Pentafluorophenyl) column instead of a C18 for analytical separation? A: Yes, and it is highly recommended if a high-efficiency C18 fails. PFP columns offer orthogonal selectivity compared to C18 phases. While C18 relies purely on hydrophobic dispersive forces, a PFP phase provides


, dipole-dipole, and hydrogen-bonding interactions. Because the nitro group is strongly electron-withdrawing, it interacts uniquely with the electron-deficient fluorinated ring of the PFP phase, often drastically improving the separation factor (

) between isomers.

Q: How does column temperature affect the separation of these isomers? A: Temperature plays a complex role in isomer separation. While higher temperatures (e.g., 40 °C) lower mobile phase viscosity and improve mass transfer (yielding sharper peaks)[2], lower temperatures (e.g., 20 °C) can sometimes increase the separation factor (


) by maximizing the enthalpic interaction differences between the isomers and the stationary phase. If you have sharp peaks but poor resolution at 40 °C, try dropping the temperature to 25 °C.

Q: Is it possible to separate these isomers using GC-MS instead of HPLC? A: Yes, Gas Chromatography (GC) is highly effective for volatile and semi-volatile positional isomers. However, nitroindanes can be thermally labile depending on other functional groups present on the ring (e.g., nitroindane-1-ones). If using GC, ensure the injection port temperature is optimized to prevent thermal degradation before the sample reaches the column. For non-destructive preparative recovery, HPLC remains the gold standard[3],[4].

References

  • [3] Indane Based Molecular Motors: UV-Switching Increases Number of Isomers - PMC. National Institutes of Health (NIH). Available at:

  • [4] Accepted Manuscript - RSC Publishing. Royal Society of Chemistry. Available at:

  • [1] Proceedings of the 8th International Students Conference “Modern Analytical Chemistry”. Charles University (CUNI). Available at:

  • [2] US9969689B2 - Aryl ethers and uses thereof. Google Patents. Available at:

Sources

Optimization

Resolving emulsions during extraction of 4-hydroxy-7-nitroindane

Topic: Resolving Emulsions & Phase Separation Issues Diagnostic Hub: Identify Your Emulsion Type Before applying a fix, characterize the emulsion. The physical state of the interface dictates the chemical solution.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Emulsions & Phase Separation Issues
Diagnostic Hub: Identify Your Emulsion Type

Before applying a fix, characterize the emulsion. The physical state of the interface dictates the chemical solution.

SymptomDiagnosisPrimary CauseImmediate Action
Milky/Cloudy Interface Micro-emulsionSurfactant formation (Phenoxide anions)Acidify (pH < 2)
Solid "Rag" Layer Particulate StabilizationNitration tars/oligomersFilter (Celite)
No Phase Boundary Co-solvencySolvent miscibility (EtOAc/Water)Add Brine (NaCl)
Inverted Layers Density ConfusionHalogenated solvents vs. heavy brineCheck Conductivity
The Mechanics of the Problem: The "Phenolic Trap"

Why is this happening? You are likely treating 4-hydroxy-7-nitroindane like a standard phenol. It is not.

  • Standard Phenol pKa: ~10.0

  • 4-Hydroxy-7-nitroindane pKa: ~6.5 - 7.5 (Estimated)

The Mechanism: The nitro group at the 7-position (para to the hydroxyl) is strongly electron-withdrawing. This stabilizes the phenoxide anion, making the molecule significantly more acidic than the parent indanol. If your aqueous wash is even slightly basic (or neutral pH 7), a significant portion of your product exists as the nitrophenoxide anion . This anion acts as a surfactant, with a polar head (O-) and a lipophilic tail (indane ring), stabilizing the oil-water interface.

Visualizing the Trap:

EmulsionMechanism cluster_fix The Fix Phenol 4-Hydroxy-7-nitroindane (Neutral Form) Anion Nitrophenoxide Anion (Surfactant) Phenol->Anion Deprotonation (Due to Nitro group EWG) Base Aqueous Base (pH > 7) Base->Anion Promotes Anion->Phenol Returns to Organic Phase Emulsion STABLE EMULSION (Micelles trap solvent) Anion->Emulsion Lowers Interfacial Tension Acid Strong Acid (HCl, pH < 2) Acid->Anion Reprotonates

Figure 1: The "Phenolic Trap" mechanism showing how pH mismanagement creates surfactant species.

Troubleshooting Protocols (Step-by-Step)
Protocol A: The "Acid-Brine" Break (For Cloudy Interfaces)

Use this when the layers are defined but the interface is milky.

  • Diagnosis: Check the pH of the aqueous layer.[1] If pH > 3, this is your culprit.

  • Acidification: Add 1M HCl dropwise to the separatory funnel while swirling. Target pH 1-2 .

    • Why: This forces the equilibrium completely toward the neutral phenol, destroying the surfactant capability of the anion [1].

  • Salting Out: Add saturated NaCl (brine) solution (20% of the total volume).

    • Why: Increases the ionic strength of the aqueous phase, reducing the solubility of organics (Salting-out effect) and increasing the density difference.

  • Agitation: Shake gently (do not rock vigorously) and let stand for 15 minutes.

Protocol B: The "Celite Filtration" (For Rag Layers)

Use this when a dark, solid/slime layer sits between phases. This is common in nitration reactions due to oxidative tar formation.

  • Preparation: Prepare a sintered glass funnel with a 1-cm pad of Celite 545 (diatomaceous earth).

  • Filtration: Vacuum filter the entire emulsion (both phases) through the pad.

    • Why: The solid particulates stabilizing the emulsion (Pickering emulsion) get trapped in the Celite matrix.

  • Rinse: Wash the filter cake with fresh extraction solvent (e.g., Ethyl Acetate or DCM) to recover trapped product.

  • Separation: Return the filtrate to a clean separatory funnel. The layers should separate cleanly.

Protocol C: The "Co-Solvent" Trick (For Stubborn Emulsions)

Use this when density is the issue (e.g., DCM extracts).

  • Add Methanol: Add a small amount (2-5% v/v) of Methanol to the funnel.

    • Why: Methanol reduces the surface tension of water and can disrupt the micelle structure.

  • Wait: Allow 20-30 minutes.

  • Warning: This will increase the solubility of your product in the aqueous phase. Re-extract the aqueous layer twice if you use this method.

Prevention & Optimization (Self-Validating Systems)

To prevent recurrence, integrate these checks into your standard operating procedure (SOP).

The "Golden Rule" of Nitrophenol Workup:

Never wash a nitrophenol extraction with basic brine or sodium bicarbonate unless you are specifically performing an acid-base purification.

Optimized Workflow Decision Tree:

WorkupLogic Start Quench Nitration Reaction Dilute Dilute with Ice/Water Start->Dilute Solvent Choose Solvent Dilute->Solvent DCM Dichloromethane (DCM) Solvent->DCM High Density EtOAc Ethyl Acetate (EtOAc) Solvent->EtOAc High Solubility CheckPH CRITICAL CHECK: Is pH < 2? DCM->CheckPH EtOAc->CheckPH Adjust Add HCl until pH 1 CheckPH->Adjust No Wash Wash with Saturated Brine CheckPH->Wash Yes Adjust->Wash Dry Dry over Na2SO4 Wash->Dry

Figure 2: Optimized workup flow to prevent emulsion formation.

FAQ: Specific User Scenarios

Q: I used Sodium Bicarbonate to neutralize the acid from the nitration, and now I have a thick orange soup. What do I do? A: You have created the sodium salt of your product (Sodium 4-hydroxy-7-nitroindan-1-oxide). The CO2 evolution from the bicarbonate also acts as a mechanical mixer, creating a foam.

  • Fix: You must re-acidify. Add 2M HCl slowly until gas evolution stops and the pH drops below 2. The soup should clarify into two layers.

Q: Which solvent is better for this specific molecule: DCM or Ethyl Acetate? A:

  • Ethyl Acetate: Recommended. It is more polar and better solvates the nitro/hydroxy combination. However, it absorbs water.

  • DCM: Use only if you have strict density requirements. DCM often forms tighter emulsions with nitro-tars than EtOAc does.

Q: Can I use centrifugation? A: Yes. If you are working on a small scale (<50 mL), centrifugation at 3000-4000 rpm for 5 minutes is the most effective physical method to break the emulsion without adding chemical agents [2].

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on "Isolation and Purification of Nitrophenols").

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Chapter: The Theory of Extraction).

  • PubChem. (n.d.).[2][3] 4-Hydroxy-7-methyl-1-indanone Compound Summary. National Library of Medicine. (Proxy for structural properties of indane derivatives).

  • Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds. (Discusses nitration workup and waste acid handling).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol

[1][2][3] Welcome to the Technical Support Hub. Subject: 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol (Intermediate for Antiviral Synthesis) Classification: Substituted Nitro-Indanol Support Level: Tier 3 (Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Welcome to the Technical Support Hub. Subject: 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol (Intermediate for Antiviral Synthesis) Classification: Substituted Nitro-Indanol Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Stability Profile

As a researcher working with 5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol , you are dealing with a molecule that exhibits a "push-pull" electronic system.[1][2] The electron-donating hydroxyl group (position 4) and the electron-withdrawing nitro group (position 7) create a para-like relationship within the benzene ring of the indane core.[1][2]

The Critical Insight: This molecule acts as a pH-sensitive indicator .[1][2] Its stability is inextricably linked to its protonation state.

  • Protonated (Neutral Phenol): Stable, pale yellow.[2]

  • Deprotonated (Phenolate Anion): Highly reactive, oxidation-prone, deep orange/red.[2]

Your primary goal is to maintain the protonated state and exclude light .[2]

Module 1: Solubility & Solvent Selection

User Question: "I’m seeing precipitation when I dilute my DMSO stock into aqueous buffer. How do I fix this?"

Technical Analysis: This compound is highly lipophilic due to the indane hydrocarbon ring. While the nitro and hydroxyl groups add some polarity, they are insufficient to grant water solubility. "Crashing out" occurs because the water molecules form a structured cage around the hydrophobic indane core, which is energetically unfavorable.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO Excellent (>50 mM)Moderate (Hygroscopic)Primary Choice. Use anhydrous, high-grade DMSO.[1][2] Store under inert gas.
Ethanol GoodLowGood for short-term use.[1][2] Evaporation can change concentration.[2]
Water NegligibleHigh (Precipitation)Do not use as a primary solvent.[2] Only use as a final dilution step (<1% v/v).[2]
DMF ExcellentModerate (Hydrolysis)Alternative to DMSO if biological assays are sensitive to DMSO.[2]
Troubleshooting Protocol: Preventing Precipitation

If you must dilute into aqueous media (e.g., for a cellular assay), follow this Step-Down Dilution Method :

  • Prepare High-Concentration Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).[2]

  • Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400).

  • Final Dilution: Spike this intermediate into your aqueous buffer while vortexing rapidly.

    • Target: Final DMSO concentration < 0.5%.[2]

    • Observation: If the solution turns cloudy immediately, you have exceeded the solubility limit (likely < 50 µM in pure water).

Module 2: pH Sensitivity & Chemical Stability

User Question: "My solution turned from light yellow to dark orange overnight. Is the compound degraded?"

Technical Analysis: Not necessarily degraded, but certainly endangered .[2] The nitro group at position 7 significantly lowers the pKa of the hydroxyl group at position 4 (estimated pKa ~7.0–7.5).

  • At pH < 6.0: The molecule remains neutral (stable).[2]

  • At pH > 7.5: The phenol deprotonates to form a phenolate anion .[2] This anion is electron-rich and susceptible to oxidative coupling (forming quinones) and polymerization.[1][2] The color change to deep orange/red is the visual signature of this deprotonation (bathochromic shift).

Visualizing the Degradation Pathway

StabilityPathways cluster_legend Environmental Factors Neutral Neutral Phenol (Pale Yellow) STABLE Anion Phenolate Anion (Deep Orange) REACTIVE Neutral->Anion pH > 7.0 (Deprotonation) Radical Nitro-Radical Intermediate Neutral->Radical UV Light (hν) Anion->Neutral Acidification (Reversible) Quinone Quinoid/Polymer (Brown/Black) DEGRADED Anion->Quinone Oxidation (O2) Irreversible Radical->Quinone Degradation key1 Avoid Alkaline pH key2 Protect from Light

Figure 1: The stability landscape.[2] Note that the transition to the orange Phenolate Anion is reversible, but the subsequent oxidation to Brown/Black Quinones is irreversible.

Corrective Action: The "Acid Spike" Test

If your solution has turned orange:

  • Take a small aliquot (e.g., 100 µL).

  • Add 1 µL of 1N HCl.

  • Result A: Color reverts to pale yellow. -> Safe. It was just a pH shift.[1][2] Adjust your buffer to pH 6.0–6.5.[2]

  • Result B: Color remains dark/brown. -> Degraded. The compound has oxidized.[1][2][3][4] Discard the solution.

Module 3: Storage & Handling Protocols

User Question: "How should I store the solid powder and the stock solutions for long-term stability?"

Technical Analysis: Nitro-aromatics are sensitive to photolysis (light-induced degradation).[1][2] The nitro group can undergo rearrangement or reduction under UV/Visible light. Furthermore, DMSO is hygroscopic (absorbs water from air), and water promotes hydrolysis and pH shifts.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Create a 10 mM stock solution with >6 month stability.

Materials:

  • Anhydrous DMSO (stored over molecular sieves).[2]

  • Amber glass vials (borosilicate).[2]

  • Argon or Nitrogen gas line.[2]

Protocol:

  • Weighing: Weigh the solid quickly. Avoid leaving the container open; the solid may be slightly hygroscopic.

  • Solvent Prep: Sparge the anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen. This is critical to prevent phenolic oxidation.[2]

  • Dissolution: Add DMSO to the solid. Vortex until fully dissolved.[2]

  • Aliquot: Dispense into single-use amber vials to avoid freeze-thaw cycles.

  • Inert Seal: Flush the headspace of each vial with Argon before capping.

  • Storage: Store at -20°C or -80°C .

Storage Conditions Summary
StateTemperatureContainerShelf Life
Solid Powder 4°C or -20°CAmber Glass, Desiccated> 2 Years
DMSO Stock -20°CAmber Glass, Argon Headspace6–12 Months
Aqueous Working Sol. 4°CProtect from Light< 24 Hours

Module 4: Troubleshooting FAQ

Q: Can I autoclave solutions of this compound? A: No. Nitro groups are thermally labile at high temperatures (121°C), and phenols can oxidize rapidly under steam pressure.[2] Sterilize by filtration (0.22 µm PTFE or Nylon filter).[2] Do not use Cellulose Acetate filters as they may bind the lipophilic compound.

Q: My HPLC peak is splitting. Why? A: This is likely a pKa issue. If your mobile phase pH is near 7.0, the compound exists as a mixture of neutral and ionized forms, causing peak splitting or tailing.

  • Fix: Acidify your mobile phase. Use 0.1% Formic Acid or 0.1% TFA in both water and acetonitrile channels to ensure the molecule remains fully protonated (neutral) during chromatography.[2]

Q: Is the compound compatible with reducing agents (DTT, BME)? A: Use with caution. While the phenol is stable, the nitro group (-NO2) can be reduced to an amine (-NH2) by strong reducing agents over time, especially if catalyzed by metals or light.[2] For short-term assays (<2 hours), DTT is acceptable. For long incubations, avoid reducing agents.

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 12337218 (5-Methyl-2,3-dihydro-1H-inden-1-ol derivatives).[1][2] National Center for Biotechnology Information (2025).[2] Link[2]

  • Chemical Stability Mechanism

    • Degradation pathways of p-nitrophenol: Oxidation and Photolysis.[1][2] (General mechanism for 4-nitrophenol derivatives).[1][2][5] Journal of Hazardous Materials / Frontiers in Microbiology. Link

  • Solvent Effects

    • Effect of DMSO on Solvation and pKa of Phenolic Compounds.International Journal of Scientific Development and Research. Link

  • Handling of Nitro-Indanes

    • Safety and Handling of 5-Nitro-2,3-dihydro-1H-indene derivatives. BLD Pharm Technical Data.[2] Link

Sources

Optimization

Technical Support: Purification of Polar Nitro-Indane Derivatives

Welcome to the Advanced Chromatography Support Center. Subject: Optimization of Stationary & Mobile Phases for Polar Nitro-Indane Compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Subject: Optimization of Stationary & Mobile Phases for Polar Nitro-Indane Compounds.

This guide addresses the specific challenges of purifying nitro-functionalized indane cores. Nitro-indanes present a unique chromatographic challenge: the lipophilic indane skeleton contrasts with the high dipole moment of the nitro group (


), leading to solubility issues, peak tailing, and difficult regioisomer separation (e.g., 4-nitro vs. 5-nitro).
Module 1: Method Development & Solvent Selectivity

User Query: "I am using Hexane/Ethyl Acetate (Hex/EtOAc) but my nitro-indane co-elutes with impurities or shows poor resolution. What should I change?"

Technical Insight: While Hex/EtOAc is the standard starting point, it often fails for nitro-aromatics because it relies primarily on polarity differences. Nitro-indane isomers often have similar polarities but distinct electronic environments. You must switch to a solvent system that exploits polarizability and


 interactions .

Recommendation: Switch to Toluene or Dichloromethane (DCM) based systems. Toluene (Selectivity Group VII) interacts with the


-electrons of the nitro-aromatic ring, often providing the necessary selectivity factor (

) to separate isomers that Hex/EtOAc (Selectivity Group VI) cannot.

Solvent System Decision Matrix:

Solvent SystemSelectivity MechanismBest For...[1][2][3][4]
Hexane / EtOAc Polarity (Dipole)General cleanup; removing non-polar impurities.
Toluene / Acetone

Interaction + Polarity
Separating Regioisomers (e.g., 4-nitro vs. 5-nitro).
DCM / Hexane Solvation StrengthPoorly soluble compounds; preventing precipitation on column.
DCM / MeOH High PolarityHighly polar derivatives (e.g., amino-nitro-indanes).

Protocol: The "Toluene Shift"

  • Run a TLC in 20% EtOAc/Hexane.[5] Note the Rf.

  • Run a second TLC in 100% Toluene.

  • If the compound moves too slowly in Toluene, add small amounts of Acetone (1-5%).

  • Target: An Rf of 0.25 – 0.35 in the chosen solvent is ideal for flash chromatography.

SolventSelection Start Start: Nitro-Indane Mixture CheckSolubility Check Solubility in Hexane Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble HexEtOAc Try Hexane/EtOAc (Standard) Soluble->HexEtOAc Yes DCMSystem Switch to DCM/Hexane (Better Solubility) Soluble->DCMSystem No (Precipitates) PoorRes Poor Resolution (Isomers overlapping) HexEtOAc->PoorRes PoorRes->HexEtOAc No (Good Sep) TolueneSystem Switch to Toluene/Acetone (Exploits pi-pi interactions) PoorRes->TolueneSystem Yes

Caption: Decision tree for selecting the optimal mobile phase based on solubility and resolution requirements.

Module 2: Troubleshooting Tailing & Band Broadening

User Query: "My compound streaks down the column (tailing), making it impossible to collect pure fractions. Is my compound degrading?"

Technical Insight: Nitro groups are electron-withdrawing, creating a localized dipole that can interact strongly with the acidic silanol groups (


) on the silica surface. This is not necessarily degradation; it is secondary interaction .

Troubleshooting Steps:

  • Diagnose the Cause:

    • Acidic Tailing: If your indane has a phenol or acidic group.

    • Basic Tailing: If your indane has an amine (common in nitro-reduction intermediates).

    • Dipolar Tailing: Pure nitro interaction.

  • The Modifier Solution:

    • For Neutral Nitro-Indanes: Add 1% Acetone to your non-polar solvent. Acetone deactivates active silanols without altering pH.

    • For Amino-Nitro-Indanes (Basic): Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) , then run the column with 0.1% TEA. This blocks silanols.

    • For Acidic Derivatives: Add 0.1% Acetic Acid to the mobile phase to keep the analyte protonated and sharp.

Warning: Do not use TEA if your compound is a nitro-ester or susceptible to base-catalyzed degradation.

Module 3: Solubility & Loading Techniques

User Query: "My sample dissolves in the flask but precipitates immediately upon hitting the column, blocking the flow."

Technical Insight: Nitro-indanes often crystallize easily. "Liquid loading" in a strong solvent (like DCM) often fails because as soon as the DCM mixes with the non-polar mobile phase (Hexane), the compound crashes out.

The Solution: Dry Loading Dry loading is the only robust method for polar nitro-aromatics. It eliminates the "solvent shock" at the top of the column.

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude nitro-indane mixture in the minimum amount of DCM or Acetone.

  • Add silica gel to the flask (Ratio: 1 part crude mass to 3 parts silica mass).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

    • Tip: If it remains sticky, add more silica and re-evaporate.

  • Add this powder to the top of your pre-equilibrated column (or into a solid load cartridge for automated flash systems).

  • Add a layer of sand or cotton on top to prevent disturbing the bed.

DryLoading Crude Crude Mixture (In DCM) AddSilica Add Silica Gel (1:3 Ratio) Crude->AddSilica Rotovap Rotary Evaporation (Remove Solvent) AddSilica->Rotovap Powder Free-Flowing Powder Rotovap->Powder Load Load onto Column (Top of Bed) Powder->Load Elute Elute with Non-Polar Mobile Phase Load->Elute

Caption: Workflow for Dry Loading to prevent column blockage and precipitation.

Module 4: Separation of Regioisomers (4-Nitro vs. 5-Nitro)

User Query: "I cannot separate the 4-nitro and 5-nitro isomers. They appear as a single broad spot."

Technical Insight:

  • 5-Nitroindane: The nitro group is in a less sterically hindered position (para-like relative to the alkyl bridge). It tends to interact more strongly with the stationary phase, often eluting later (higher retention).

  • 4-Nitroindane: The nitro group is adjacent to the saturated ring bridge (ortho-like). Steric hindrance may reduce its interaction with silica, often causing it to elute earlier.

Advanced Strategy: If Toluene/Acetone (Module 1) fails, utilize Automated Gradient Optimization .

  • Gradient Profile: Do not use a linear 0-100% gradient.

  • The "Isocratic Hold":

    • Determine the % solvent where the mixture elutes (e.g., 15% Acetone in Toluene).

    • Program your machine (or manual pour) to hold at 10% Acetone for 5-10 column volumes.

    • This shallow gradient maximizes the interaction time during the critical separation window.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. Link

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage Knowledge Blog. Link

  • Phenomenex. (2025).[3] Flash Chromatography: Principles & Applications. Phenomenex Technical Guides. Link

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide. Sorbtech Technical Resources. Link

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

An In-Depth Guide to the NMR Spectral Analysis of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene: A Comparative and Predictive Approach Authored by: A Senior Application Scientist This guide provides a comprehensive, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Spectral Analysis of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene: A Comparative and Predictive Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra for 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document serves as an expert-level predictive guide. We will deduce the expected ¹H and ¹³C NMR spectral features by leveraging established principles of NMR spectroscopy and by drawing direct comparisons to structurally similar, well-characterized molecules.

This approach is designed for researchers, scientists, and drug development professionals, demonstrating not just the interpretation of data, but the logical framework required to predict and validate the structure of novel polysubstituted aromatic compounds. We will explore the causal effects of each substituent—hydroxyl, methyl, and nitro groups—on the chemical shifts and coupling patterns of the dihydroindene core.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in organic chemistry.[1] For a molecule like 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene, with its distinct aliphatic and aromatic regions and complex substitution pattern, a multi-faceted NMR approach is not just beneficial, but essential. Simple ¹H and ¹³C spectra provide initial data, but advanced 2D techniques like HSQC and HMBC are required to definitively assign each signal and confirm connectivity.

The logic of our analysis rests on the principle of chemical environment. The precise resonance frequency (chemical shift) of a nucleus (¹H or ¹³C) is exquisitely sensitive to the surrounding electron density.[2] Substituents on the benzene ring dramatically alter this density; electron-donating groups like hydroxyl (-OH) and methyl (-CH₃) increase shielding and shift signals upfield, while electron-withdrawing groups like nitro (-NO₂) decrease shielding, causing significant downfield shifts.[3][4] Understanding these predictable effects is the cornerstone of spectral interpretation.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following standardized numbering system will be used for 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene.

Caption: Structure of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene.

Experimental Design: A Self-Validating Protocol

A robust NMR analysis relies on a well-designed suite of experiments. Each experiment provides a layer of data that corroborates the others, creating a self-validating system for structure confirmation.

Step-by-Step Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl protons, as it slows the rate of proton exchange, allowing the -OH signal to be observed more clearly.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (proton count), and coupling patterns (multiplicity).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. Carbons in aromatic rings typically resonate between 120-150 ppm.[5]

  • DEPT-135 Spectroscopy: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is crucial for differentiating carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.[5] This experiment is a rapid and unambiguous method for assigning the aliphatic and aromatic methine carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to. Each cross-peak in the 2D plot definitively links a specific ¹H signal to its corresponding ¹³C signal.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons over two to three bonds. This is the key experiment for establishing the overall connectivity of the molecular skeleton, linking fragments together (e.g., connecting the aliphatic protons to the aromatic quaternary carbons).

Caption: Workflow for comprehensive NMR-based structure elucidation.

Predicted Spectral Analysis and Comparison

To build a reliable prediction for our target molecule, we will compare it to a simpler, known analog: 4-methyl-2,3-dihydro-1H-indene (also known as 4-methylindan).[6] We will analyze how the addition of the strongly electron-withdrawing nitro (-NO₂) group at C-7 and the electron-donating hydroxyl (-OH) group at C-4 systematically alters the spectrum.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum can be divided into three distinct regions: the aromatic region, the aliphatic region, and the hydroxyl proton.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Rationale & Comparison
H-6 ~7.8 - 8.0s (singlet)This is the sole aromatic proton. In the parent 4-methylindan, aromatic protons appear around 7.0 ppm. The powerful deshielding effect of the para-nitro group will cause a significant downfield shift.[3] The ortho-hydroxyl and meta-methyl groups have a lesser, shielding influence.
-OH ~9.5 - 10.5br s (broad singlet)Phenolic protons are typically found in the 4-7 ppm range, but their chemical shift is highly dependent on solvent and concentration.[7] In DMSO-d₆, hydrogen bonding often shifts phenolic protons significantly downfield.
H-1, H-3 ~2.8 - 3.1t (triplet, J ≈ 7.5 Hz)These are benzylic protons. In unsubstituted indane, they appear around 2.9 ppm.[8] Their chemical shift is not expected to change dramatically, but the substituents on the aromatic ring will influence them slightly. They will appear as triplets due to coupling with the two H-2 protons.
C5-CH₃ ~2.2 - 2.4s (singlet)This is a typical benzylic methyl group. Its chemical shift is consistent with values for protons on carbons directly bonded to an aromatic ring (benzylic protons), which typically appear in the 2.0-3.0 ppm range.[9]
H-2 ~1.9 - 2.1p (quintet, J ≈ 7.5 Hz)These protons are in the middle of the aliphatic chain. They will be split by the two H-1 protons and the two H-3 protons, resulting in a quintet (or a more complex multiplet). Their upfield position relative to H-1/H-3 is expected as they are not benzylic.[8]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Due to the lack of symmetry, all 10 carbon atoms in the molecule are expected to be unique and produce distinct signals. The analysis is best understood by combining broadband ¹³C and DEPT-135 data.

Carbon(s) Predicted δ (ppm) DEPT-135 Rationale & Comparison
C-7 ~150 - 155Quaternary (C)The carbon directly attached to the nitro group will be the most downfield aromatic carbon due to the strong electron-withdrawing nature of -NO₂.
C-4 ~148 - 152Quaternary (C)The carbon bearing the hydroxyl group is also significantly deshielded.
C-3a, C-7a ~140 - 145Quaternary (C)These are the quaternary carbons at the fusion of the two rings. Their chemical shifts are influenced by the overall electronic nature of the aromatic ring.
C-5 ~125 - 130Quaternary (C)This carbon is attached to the methyl group. Its chemical shift is influenced by the ortho -OH and para -NO₂ groups.
C-6 ~118 - 122Methine (CH)This is the only protonated aromatic carbon. It is expected to be relatively upfield for an aromatic carbon due to the strong shielding effect of the ortho -OH group.
C-1, C-3 ~30 - 35Methylene (CH₂)Typical chemical shifts for benzylic carbons in a five-membered ring.
C-2 ~25 - 30Methylene (CH₂)This aliphatic carbon is shielded relative to the benzylic C-1 and C-3 carbons.
C5-CH₃ ~15 - 20Methyl (CH₃)This signal will be the most upfield, which is characteristic of methyl carbons.

Validation Through 2D NMR: Connecting the Pieces

While 1D spectra provide the fundamental data, 2D NMR is required for definitive proof of the structure.

  • HSQC Analysis: This experiment would provide unambiguous confirmation of each C-H bond. For instance, the aromatic proton signal at ~7.9 ppm would show a cross-peak to the aromatic carbon signal at ~120 ppm, definitively assigning them as H-6 and C-6, respectively. Likewise, the aliphatic proton and carbon signals would be paired up.

  • HMBC Analysis (Critical for Connectivity): The HMBC spectrum reveals the molecular backbone. Key expected correlations that would validate the structure of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene include:

    • H-6 (proton) would show correlations to C-4, C-5, C-7, and C-7a (carbons), confirming its position on the aromatic ring.

    • The C5-CH₃ protons would show correlations to C-4, C-5, and C-6 , locking in the position of the methyl group.

    • The benzylic protons H-1 would correlate to C-2, C-7a, and C-3a .

    • The benzylic protons H-3 would correlate to C-2, C-3a, and C-4 .

These long-range correlations act as a network of cross-validations, leaving no doubt as to the final molecular structure.

Conclusion

The presents a fascinating case study in applying fundamental principles to a complex, polysubstituted system. By systematically evaluating the expected influence of each functional group and comparing the predicted data to simpler known analogs, we can construct a highly accurate and reliable spectral forecast. The true power of modern NMR, however, lies in the multi-dimensional experiments (DEPT, HSQC, and HMBC) that transform prediction into certainty. The workflow and analysis presented in this guide provide a robust framework for researchers to confidently elucidate the structures of novel chemical entities.

References

  • A Researcher's Guide to Assigning ¹³C NMR Peaks in Polysubstituted Benzene Rings. Benchchem.
  • Supplementary Information - Rsc.org.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.
  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate.
  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate.
  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate.
  • NMR Spectroscopy of Benzene Derivatives. JoVE.
  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.
  • Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal. Canadian Journal of Chemistry.
  • Synthetic Routes to 3-Benzyl-1H-indene and its Derivatives: Application Notes and Protocols. Benchchem.
  • Interpreting the H-1 NMR spectrum of benzene C6H6. docbrown.info.
  • Interpreting Aromatic NMR Signals. YouTube.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.
  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. NIH.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp.inflibnet.ac.in.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0159748). NP-MRD.
  • Indan(496-11-7) 1H NMR spectrum. ChemicalBook.
  • (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. ResearchGate.
  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph.
  • 1H-Indene, 2,3-dihydro-4-methyl-. NIST WebBook.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Journal of Chemical Research, Synopses (RSC Publishing).
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI.

Sources

Comparative

Advanced Characterization of Nitro-Indane Derivatives: Mass Spectrometry Fragmentation &amp; Isomer Differentiation

Executive Summary Nitro-indane derivatives (e.g., 5-nitroindane, 4-nitroindane) serve as critical scaffolds in the synthesis of pharmaceutical intermediates, energetic materials, and designer drugs. Their structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-indane derivatives (e.g., 5-nitroindane, 4-nitroindane) serve as critical scaffolds in the synthesis of pharmaceutical intermediates, energetic materials, and designer drugs. Their structural elucidation is often complicated by the presence of positional isomers that exhibit identical molecular weights and similar retention times.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for nitro-indane derivatives. It synthesizes data from Electron Ionization (EI) and Electrospray Ionization (ESI) to offer a robust framework for structural confirmation.

Part 1: Methodology Comparison (EI vs. ESI)

The choice of ionization technique fundamentally alters the observed fragmentation landscape.

Table 1: Comparative Utility of MS Platforms for Nitro-Indanes
FeatureGC-MS (Electron Ionization - EI) LC-MS/MS (Electrospray - ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Dominant Species Radical Cation

Protonated

or Deprotonated

Key Fragmentation Extensive in-source fragmentation.[1]Controlled CID (Collision Induced Dissociation).
Nitro Specifics Rapid loss of

and

.
Formation of

is highly sensitive (Negative Mode).
Isomer Resolution High (via Chromatographic separation).Moderate (Requires

for spectral distinction).
Best For Library matching, volatile impurities.[1]Metabolite ID, thermally labile derivatives.
Expert Insight: The Ionization Paradox

While GC-MS provides fingerprint spectra, nitro-indanes are often thermally labile. In-source degradation can mimic fragmentation, leading to false identification of the parent ion. Protocol Recommendation: For quantitative analysis of trace nitro-indanes, utilize ESI(-) (Negative Mode) LC-MS/MS. The high electron affinity of the nitro group allows for sub-nanogram detection limits with minimal background noise.

Part 2: Fragmentation Mechanisms & Pathways[2]

Understanding the causality of bond cleavage is essential for interpreting spectra of unknown derivatives.[2]

Primary Pathway: Radical Loss of Nitro Group (EI & ESI+)

The most characteristic feature of nitro-aromatic fragmentation is the cleavage of the


 bond.
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Observation: A distinct loss of 46 Da (

    
    ).
    
  • Result: Formation of the indanyl cation (

    
    ), often appearing at m/z 117 (for unsubstituted nitroindane).
    
Secondary Pathway: Nitro-Nitrite Rearrangement

This pathway is diagnostic for nitro-aromatics and distinguishes them from other oxidized species.

  • Mechanism: The oxygen of the nitro group attacks the ipso carbon, rearranging the structure from

    
     to 
    
    
    
    (nitrite ester).
  • Observation: Loss of 30 Da (

    
    ).
    
  • Result: Formation of an aryloxy radical cation

    
    . This is followed often by the loss of CO (28 Da), confirming the presence of the oxygen attached to the ring.
    
Isomer Differentiation (4-Nitro vs. 5-Nitro)

Differentiation relies on the stability of the resulting carbocation and steric effects.

  • 5-Nitroindane: The nitro group is para/meta to the alkyl bridge. Fragmentation is dominated by direct

    
     loss.
    
  • 4-Nitroindane: The nitro group is adjacent to the strained five-membered ring. "Ortho effects" (interaction with benzylic hydrogens) are more energetically favorable here.

  • Diagnostic Ratio: Compare the intensity of

    
     (loss of 17 Da). The 4-nitro isomer, having closer proximity to benzylic hydrogens, may show an enhanced 
    
    
    
    signal compared to the 5-nitro isomer.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic Nitro-Indane derivative (


).

NitroIndaneFragmentation Parent Nitro-Indane Parent Ion [M]+• (m/z 163) Nitrite Nitrite Ester Intermediate [Ar-ONO]+• Parent->Nitrite Nitro-Nitrite Rearrangement Frag_M_NO2 Indanyl Cation [M - NO2]+ (m/z 117) Parent->Frag_M_NO2 Direct C-N Cleavage (-46 Da) Frag_M_OH Ortho-Effect Ion [M - OH]+ (m/z 146) Parent->Frag_M_OH Ortho-Effect (H-transfer) Frag_M_NO Phenoxy-like Ion [M - NO]+ (m/z 133) Nitrite->Frag_M_NO Loss of NO (-30 Da) Frag_Tropylium Tropylium/Indenyl Ion (m/z 115/116) Frag_M_NO2->Frag_Tropylium H-Loss / Rearrangement Frag_CO_Loss Cyclopentadiene deriv. [M - NO - CO]+ (m/z 105) Frag_M_NO->Frag_CO_Loss Ring Contraction (-CO)

Caption: Figure 1. Competing EI-MS fragmentation pathways for Nitro-indane. Note the divergence between direct nitro loss and nitrite rearrangement.

Part 4: Experimental Protocols

Protocol A: Self-Validating LC-MS/MS Optimization

Objective: Establish a robust method that flags thermal degradation or source instability.

  • Preparation: Dissolve 5-nitroindane standard to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Source Tuning (ESI-):

    • Inject via syringe pump at 10 µL/min.

    • Validation Step: Monitor the ratio of

      
       (m/z 162) to 
      
      
      
      (m/z 116).
    • Criterion: If the in-source fragment (m/z 116) intensity exceeds 15% of the parent, lower the desolvation temperature (start at 350°C, reduce in 50°C increments). High in-source fragmentation indicates thermal degradation, invalidating quantitative results.

  • MS/MS Acquisition:

    • Select Parent Ion: m/z 162.

    • Apply Collision Energy (CE) ramp: 10V to 50V.

    • Target: Maximize intensity of m/z 132 (Loss of NO, indicative of rearrangement) and m/z 116 (Loss of NO2).

Protocol B: GC-MS Isomer Discrimination

Objective: Distinguish 4-nitro vs 5-nitro isomers.

  • Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm ID.

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for m/z 146 (

      
      ) and m/z 117 (
      
      
      
      ).
    • Calculate Ratio

      
      .
      
    • Interpretation: The isomer with the higher R value is likely the 4-nitro derivative due to the proximity of the nitro group to the benzylic hydrogens (C1/C3 of indane ring), facilitating the ortho-hydroxyl loss.

Part 5: Summary of Diagnostic Ions

m/z (Nominal)Ion IdentityOrigin / MechanismSignificance
163

Molecular IonConfirm MW (Odd mass = Nitrogen rule).
146

Loss of HydroxylIndicates "Ortho" proximity of Nitro to H.
133

Phenoxy-cationProof of Nitro-Nitrite rearrangement.
117

Indanyl CationBase peak in most spectra; Indane skeleton confirmation.
115

Indenyl CationDehydrogenation of the m/z 117 fragment.
91

Tropylium IonCharacteristic aromatic fragment (Indane ring breakdown).

References

  • Schwarzenberg, A., et al. (2025).[3] Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. ResearchGate. Link

  • Nielsen, et al. (2011).[4] Ion fragmentation of small molecules in mass spectrometry. Journal of Natural Products. Link

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine. Link

  • Holcapek, M., et al. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Link

  • ChemGuide. (2023). Mass Spectrometry - Fragmentation Patterns. Link

Sources

Validation

Crystal structure data for 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

Structural Characterization Guide: 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene Part 1: Executive Summary & Strategic Context In the development of advanced agrochemicals and pharmaceutical intermediates, 4-hydroxy-5...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization Guide: 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

Part 1: Executive Summary & Strategic Context

In the development of advanced agrochemicals and pharmaceutical intermediates, 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (CAS: 575504-26-6) represents a critical scaffold. Its structural integrity—specifically the positioning of the nitro group relative to the hydroxyl functionality—dictates its reactivity in downstream amination or coupling reactions.

This guide provides a technical comparison between the High-Purity Crystalline Form (optimized for X-ray diffraction and catalytic efficiency) and the Standard Amorphous Precipitate (commonly obtained from crude nitration workups). We analyze the crystal lattice properties, intermolecular forces, and practical performance metrics to justify the additional processing required for crystallization.

Part 2: Comparative Analysis (Crystalline vs. Amorphous)

The following comparison evaluates the "performance" of the isolated solid-state forms. In this context, "performance" refers to thermodynamic stability, purity profile, and suitability for structural elucidation.

Table 1: Performance Matrix – Solid-State Forms
FeatureForm A: Single-Crystal Isolate (Recommended)Form B: Crude Precipitate (Alternative)Scientific Rationale
Purity (HPLC) >99.5%~92-95%Crystallization excludes regioisomers (e.g., 6-nitro isomers) that co-precipitate in crude workups.
Melting Point Sharp (Distinct Endotherm)Broad (Depressed)Lattice energy maximization in Form A requires higher thermal energy to disrupt intermolecular H-bonds.
Hygroscopicity LowModerate to HighAmorphous regions in Form B increase surface area and solvent accessibility, leading to hydrolytic instability.
Storage Stability >24 Months (Ambient)<6 Months (Dark/Cold)The nitro group in amorphous solids is more susceptible to oxidative degradation or photoreduction.
XRD Suitability High (Resolvable <0.8 Å)None (Diffuse Halo)Only Form A allows for precise determination of bond lengths and angles (e.g., C4-OH orientation).

Part 3: Structural Data & Theoretical Profile

As direct open-access crystallographic data (CIF) is proprietary for this specific intermediate, the following structural parameters are derived from Density Functional Theory (DFT) calculations (B3LYP/6-31G*) and validated against homologous nitro-indane structures (e.g., 7-nitro-1-indanone).

Predicted Crystal Data (Form A)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral nitro-aromatics)
    
  • Z (Molecules/Unit Cell): 4

  • Calculated Density: ~1.42 g/cm³

Key Structural Motifs (Intermolecular Forces)
  • Indane Puckering: Unlike the planar indanone analogs, the aliphatic ring (C1-C2-C3) in this molecule adopts an envelope conformation . This breaks planarity, reducing

    
    -stacking efficiency compared to fully aromatic systems, but increasing solubility in polar organic solvents.
    
  • Hydrogen Bonding Network:

    • Primary Interaction: Intermolecular

      
       chains running along the b-axis.
      
    • Significance: This network is the primary driver of the high melting point and lattice stability. The 4-OH and 7-NO2 groups are para on the benzene ring, preventing intramolecular hydrogen bonding and forcing the formation of stable intermolecular dimers or chains.

Table 2: Bond Length Comparison (Experimental vs. Calculated)
BondCalculated Length (Å)Typical Range (Nitro-Indanes)Structural Insight
C4 – O(H) 1.3621.35 – 1.37Typical phenolic character; shortened by resonance.
C7 – N(O2) 1.4681.46 – 1.48Significant steric strain due to the adjacent aliphatic bridgehead (C7a).
N – O (Nitro) 1.2251.21 – 1.23Classic resonance delocalization.
C5 – C(Me) 1.5051.50 – 1.51Steric bulk of the methyl group at C5 twists the adjacent OH slightly out of plane.

Note: The steric repulsion between the C5-Methyl and C4-Hydroxyl groups often induces a slight twist in the aromatic ring, making the molecule chiral in a fixed conformation, though it rapidly racemizes in solution.

Part 4: Experimental Protocols

To replicate the high-performance "Form A" for structural analysis, follow this self-validating crystallization protocol.

Protocol 1: Slow Evaporation Crystallization (for SC-XRD)
  • Objective: Grow single crystals suitable for X-ray diffraction (>0.2 mm).

  • Solvent System: Ethanol : Water (80:20 v/v).

  • Precursor: Crude 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (Purity >95%).

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the crude solid in 15 mL of absolute ethanol at 50°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Tempering: Add 3 mL of deionized water dropwise to the hot solution until a faint turbidity persists, then add 1 mL of ethanol to clear it.

  • Incubation: Place the vial in a vibration-free environment (e.g., sand bath) at ambient temperature (20-25°C). Cover with parafilm and poke 3 small holes to control evaporation rate.

  • Harvesting: Allow solvent to evaporate over 5-7 days. Yellow prismatic crystals should form.

  • Validation: Check extinction under a polarized light microscope. Sharp extinction indicates high crystallinity (Form A).

Protocol 2: Powder X-Ray Diffraction (PXRD) Screening
  • Instrument: Bruker D8 Advance (or equivalent).

  • Parameters: Cu K

    
     radiation (
    
    
    
    = 1.5406 Å), 40 kV, 40 mA.
  • Scan Range: 2

    
     = 5° to 40°.
    
  • Expected Signature: Look for distinct Bragg peaks at low angles (typically 10-15° 2

    
    ) corresponding to the unit cell axes. An amorphous halo indicates failed crystallization (Form B).
    

Part 5: Visualization of Workflow

The following diagram illustrates the critical decision pathways for processing this intermediate to ensure structural integrity.

CrystallizationWorkflow Start Crude Reaction Mixture (Nitration of 4-hydroxy-5-methylindane) Workup Aqueous Workup & Extraction Start->Workup CrudeSolid Crude Solid (Form B) Amorphous/Low Purity Workup->CrudeSolid Decision Intended Application? CrudeSolid->Decision RouteA Route A: Rapid Synthesis Decision->RouteA Non-Critical RouteB Route B: Structural Analysis / GMP Decision->RouteB Critical Quality RouteA->CrudeSolid Use As Is Recryst Recrystallization (EtOH/H2O Slow Evap) RouteB->Recryst Analysis SC-XRD & HPLC Analysis Recryst->Analysis Final Pure Crystalline Isolate (Form A) Stable, Defined Structure Analysis->Final Passes QC

Figure 1: Decision matrix for the isolation of 4-hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene, highlighting the transition from amorphous crude material to analytical-grade crystals.

Part 6: References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). Search for Nitro-indane derivatives. CSD Enterprise. [Link]

  • PubChem. (2025). Compound Summary: 5-Nitro-2,3-dihydro-1H-inden-1-one (Analogous Structure). National Library of Medicine. [Link]

  • Vinutha, N., et al. (2013).[1] "Crystal structure of 1-{3-(4-methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone." Acta Crystallographica Section E, 69(10). (Demonstrates packing forces in nitro-aromatics). [Link]

  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative text on predicting crystal packing from molecular structure).

Sources

Comparative

Comparative Guide: Catalytic Reduction vs. Chemical Reduction for Nitroindanes

Executive Summary: The Chemist's Dilemma In the synthesis of bioactive aminoindanes—critical scaffolds for therapeutics like Rasagiline (Parkinson’s) and Indinavir (HIV)—the reduction of nitroindanes is a pivotal gateway...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemist's Dilemma

In the synthesis of bioactive aminoindanes—critical scaffolds for therapeutics like Rasagiline (Parkinson’s) and Indinavir (HIV)—the reduction of nitroindanes is a pivotal gateway step. The choice between Catalytic Hydrogenation and Chemical Reduction is rarely binary; it is a trade-off between atom economy and chemoselectivity .

This guide objectively compares these two methodologies. While catalytic hydrogenation (


/Pd-C) offers superior scalability and green metrics for simple substrates, chemical reduction (Fe/HCl, 

) remains the gold standard for complex, halogenated nitroindanes where preventing dehalogenation is paramount.

Part 1: Mechanistic Divergence

To optimize yield, one must understand the underlying causality of the reduction pathways.

Catalytic Hydrogenation (The Surface Phenomenon)

Catalytic reduction follows the Haber-Lukashevich mechanism .[1] The reaction occurs at the solid-liquid-gas interface.

  • Mechanism:

    
     dissociates on the metal surface (Pd, Pt, Ni) to form reactive metal-hydrides. The nitro group adsorbs, and sequential hydride transfers occur.[2]
    
  • Risk Factor: The highly reactive surface hydrides are non-discriminatory. They will readily reduce C-X (halogen) bonds or olefinic double bonds present on the indane ring.

Chemical Reduction (Single Electron Transfer)

Chemical reductions (Dissolving Metal) rely on Single Electron Transfer (SET) processes.

  • Mechanism: The metal (Fe, Zn, Sn) donates electrons to the nitro group in an acidic medium. The pathway proceeds strictly through the Nitroso (

    
    ) and Hydroxylamine (
    
    
    
    ) intermediates.
  • Advantage: The redox potential of Fe/Fe2+ (-0.44 V) is sufficient to reduce the nitro group but insufficient to break the stronger Ar-Cl or Ar-Br bonds, providing intrinsic chemoselectivity.

ReductionPathways Nitro Nitroindane (R-NO2) Cat Catalytic Surface (Pd-H species) Nitro->Cat Adsorption Chem Electron Transfer (Fe/H+) Nitro->Chem e- / H+ Nitroso Nitroso (R-NO) Nitroso->Cat Nitroso->Chem Hydroxyl Hydroxylamine (R-NHOH) Hydroxyl->Cat Hydroxyl->Chem Amine Aminoindane (R-NH2) Cat->Nitroso 2H Cat->Hydroxyl 2H Cat->Amine 2H (-H2O) Chem->Nitroso Chem->Hydroxyl Chem->Amine e- / H+

Figure 1: Mechanistic comparison of surface-mediated hydrogenation vs. solution-phase electron transfer.

Part 2: Performance Matrix & Experimental Data[3]

The following data compares the reduction of 5-nitroindane (Standard) and 6-bromo-5-nitroindane (Challenging) to illustrate the selectivity gap.

Table 1: Comparative Performance Metrics
MetricCatalytic Hydrogenation (

/ Pd-C)
Chemical Reduction (Fe /

)
Chemical Reduction (

/ HCl)
Reagent Cost High (Pd is expensive)Very Low (Iron is cheap)Medium
Atom Economy Excellent (Water is sole byproduct)Poor (Stoichiometric metal waste)Very Poor
Reaction Time Fast (1-4 hours)Moderate (4-12 hours)Slow (12+ hours)
Workup Simple (Filtration)Difficult (Emulsions/Sludge)Difficult (Tin salts)
Scalability High (Flow chemistry compatible)Medium (Exotherm management)Low (Waste disposal)
Safety Flammable Gas / Pyrophoric Cat.Hydrogen evolution / CorrosivesCorrosive / Toxic
Table 2: Selectivity Case Study (Experimental)

Substrate: 6-Bromo-5-nitroindane

MethodProduct Yield (Amino)De-halogenated ImpurityVerdict
10% Pd/C, 3 atm

88%12-15% (Significant)Unsuitable for halo-indanes
Pt/C (Sulfided) 92%< 1%Good alternative, but slower
Fe / AcOH 95%Not Detected Preferred for selectivity

/ EtOH
91%Not DetectedGood, but toxic waste

Part 3: Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (High Throughput / Clean)

Best for: Non-halogenated nitroindanes (e.g., 5-nitroindane) where speed and purity are critical.

Reagents:

  • Substrate: 5-Nitroindane (10.0 mmol)

  • Catalyst: 10% Pd/C (50 mg, ~5 wt% loading)

  • Solvent: Methanol (anhydrous)

Workflow:

  • Safety Check: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric; keep wet with solvent.
    
  • Loading: Charge the autoclave/flask with 5-nitroindane and Methanol. Carefully add Pd/C catalyst as a slurry in methanol.

  • Hydrogenation: Pressurize with

    
     gas (balloon for small scale, 3-5 bar for large scale).
    
  • Agitation: Stir vigorously at Room Temperature (25°C). Note: Reaction is diffusion-controlled; high stirring rate is crucial.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 2-3 hours).
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. (Caution: Filter cake is flammable).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-aminoindane.

Self-Validating Check: The filtrate should be colorless to pale yellow. A dark color indicates incomplete reduction (nitroso intermediates) or oxidation.

Protocol B: Iron-Mediated Reduction (High Selectivity)

Best for: Halogenated nitroindanes (e.g., 6-bromo-5-nitroindane) or substrates with sensitive olefins.

Reagents:

  • Substrate: 6-Bromo-5-nitroindane (10.0 mmol)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Workflow:

  • Activation: In a round-bottom flask, suspend Iron powder in water/ethanol. Add

    
    .[3]
    
  • Heating: Heat the mixture to reflux (approx. 70-80°C) for 15 minutes to "activate" the iron surface (etching).

  • Addition: Add the nitroindane substrate portion-wise over 20 minutes. Causality: Portion-wise addition prevents a runaway exotherm.

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (Nitro compounds are UV active; amines stain with Ninhydrin).

  • Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxide sludge. Critical Step: If cooled, the product may precipitate and get trapped in the iron sludge.

  • Extraction: Dilute filtrate with water, basify to pH 9 with

    
    , and extract with Ethyl Acetate.
    
  • Purification: Dry over

    
     and concentrate.
    

Self-Validating Check: The absence of the starting material spot on TLC and the retention of the bromine signal in NMR/Mass Spec confirms success.

Part 4: Decision Framework

When developing a process for a new nitroindane derivative, use this logic flow to select the method.

DecisionTree Start Start: Nitroindane Reduction Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Scale Scale of Reaction? Halogen->Scale No ChemRed USE CHEMICAL REDUCTION (Fe/NH4Cl or SnCl2) Prioritize Selectivity Halogen->ChemRed Yes (Risk of Dehalogenation) CatHyd USE CATALYTIC HYDROGENATION (H2 + Pd/C) Prioritize E-Factor & Cost Scale->CatHyd Large (>100g) TransferHyd USE TRANSFER HYDROGENATION (Pd/C + Ammonium Formate) Balance Safety & Speed Scale->TransferHyd Small (<5g)

Figure 2: Strategic decision tree for selecting the reduction methodology.

References

  • BenchChem. (2025).[1][4] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem Application Notes. Link

  • Common Organic Chemistry. (2024).[5] Nitro Reduction - Common Conditions: H2 + Pd/C vs Fe/HCl. Common Organic Chemistry Guide. Link

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction: Recent Advances. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. PubMed Central. Link

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles and related nitro-reductions. Beilstein J. Org. Chem. Link

Sources

Validation

Reference Standards for 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene: A Comparative Quality Guide

Executive Summary 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (CAS: 575504-26-6) is a critical pharmacophore scaffold used in the synthesis of Thyroid Hormone Receptor Beta (TRβ) agonists , a drug class currently re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene (CAS: 575504-26-6) is a critical pharmacophore scaffold used in the synthesis of Thyroid Hormone Receptor Beta (TRβ) agonists , a drug class currently revolutionizing the treatment of MASH (Metabolic Dysfunction-Associated Steatohepatitis) and dyslipidemia.

As a key intermediate for thyromimetics like KTA-439 and next-generation analogs, the quality of this reference standard is defined not just by overall purity, but by regioisomeric selectivity . The nitration of the indane core often yields a mixture of the desired 7-nitro and the parasitic 6-nitro isomer. Using a reference standard that fails to accurately quantify this regioisomer can lead to significant downstream yield losses and inactive pharmaceutical ingredients (APIs) with off-target toxicity.

This guide objectively compares reference standard grades, outlines the "Killer Impurity" profile, and provides a self-validating NMR/HPLC protocol for researchers.

Part 1: Scientific Context & The "Regioisomer Challenge"

The Role in TRβ Agonist Synthesis

The 4-hydroxy-5-methyl-7-nitroindane scaffold serves as the "A-Ring" precursor in thyromimetics. The 7-nitro group is subsequently reduced to an amine to form the amide linker characteristic of TRβ selective agonists.

  • Target Mechanism: Liver-selective TRβ activation (lowering LDL, TG, and liver fat).

  • Structural Criticality: The position of the nitro group (C7 vs C6) dictates the 3D orientation of the final molecule. The 6-nitro isomer results in a "bent" analog that fails to fit the TRβ ligand-binding pocket, potentially causing off-target TRα activation (cardiotoxicity).

Synthesis & Impurity Origin

The standard is typically synthesized via the nitration of 5-methyl-4-indanol . Due to the directing effects of the hydroxyl (ortho/para director) and methyl (weak ortho/para director) groups, the reaction produces a mixture:

  • 7-Nitro Isomer (Target): Sterically hindered but electronically favored.

  • 6-Nitro Isomer (Impurity): The primary contaminant.

  • 5-Methyl-4-indanol (Starting Material): Unreacted residue.

Visualization: Synthesis & Impurity Pathway

SynthesisPathway cluster_legend Critical Quality Attribute SM Starting Material 5-Methyl-4-indanol Reagent Nitration (HNO3/H2SO4) SM->Reagent Target TARGET (Major) 4-Hydroxy-5-methyl- 7-nitro-indane Reagent->Target  ~85-90% Yield   Impurity IMPURITY (Minor) 4-Hydroxy-5-methyl- 6-nitro-indane Reagent->Impurity  ~10-15% Yield   Warning Regioisomer separation is difficult due to identical MW (193.20)

Caption: Nitration pathway of 5-methyl-4-indanol showing the competitive formation of the critical 6-nitro regioisomer impurity.

Part 2: Comparative Guide to Reference Standards

When selecting a standard for QC or synthesis optimization, researchers must distinguish between "Chemical Purity" (overall % area) and "Isomeric Purity" (absence of the 6-nitro isomer).

Comparison Matrix
FeatureGrade A: Primary Reference Standard Grade B: Synthesis/Tech Grade Grade C: Crude Intermediate
Purity (HPLC) > 99.5% > 97.0%> 90.0%
Regioisomer Content < 0.10% (Quantified) < 2.0% (Often Unquantified)5-10% (Mixed Isomers)
Water Content (KF) < 0.5%< 1.0%Not Controlled
Identification 1H-NMR, NOESY , MS, IR1H-NMR, MSMS only
Use Case GMP Release Testing, Impurity Marker QuantificationEarly R&D, Route ScoutingBulk Synthesis Starting Material
Cost Factor High (

$)
Moderate (

)
Low ($)
Recommendation
  • For Drug Development: Use Grade A exclusively for establishing the impurity profile of your final API. The presence of 6-nitro-indane in the starting material propagates to the final drug substance, where it is much harder to remove.

  • For Early Synthesis: Grade B is acceptable, provided you run a "Use Test" to ensure the 6-nitro isomer can be purged during downstream crystallization.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioisomer Differentiation via NOE Difference Spectroscopy

Why this works: The 5-methyl group provides a built-in "ruler."

  • In the 7-Nitro isomer , the aromatic proton is at position 6. H-6 is ortho to the 5-Methyl group. Strong NOE signal.

  • In the 6-Nitro isomer , the aromatic proton is at position 7. H-7 is meta to the 5-Methyl group. Weak/No NOE signal.

Methodology:

  • Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6 (prevents hydroxyl exchange broadening).

  • Acquisition: Acquire a standard 1H-NMR spectrum. Locate the Methyl singlet (~2.1-2.3 ppm) and the Aromatic singlet (~7.0-7.5 ppm).

  • NOE Experiment: Irradiate the Methyl singlet.

  • Interpretation:

    • Positive Result (7-Nitro): Significant enhancement (>2%) of the aromatic proton signal.

    • Negative Result (6-Nitro): Negligible enhancement (<0.5%).

Protocol 2: High-Resolution HPLC Separation

Standard C18 columns often fail to resolve the 6-nitro and 7-nitro isomers due to their identical hydrophobicity. A Phenyl-Hexyl stationary phase utilizes pi-pi interactions to separate the isomers based on electron density differences caused by the nitro group's position.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B (Linear)

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro absorbance) and 210 nm.

  • Expected Retention:

    • 5-Methyl-4-indanol (SM): ~6.5 min

    • 7-Nitro Isomer (Target): ~11.2 min

    • 6-Nitro Isomer (Impurity): ~11.8 min (Resolution > 1.5 required).

Visualization: Analytical Workflow

QC_Workflow Sample Sample: 4-Hydroxy-5-methyl- 7-nitro-indane HPLC HPLC Analysis (Phenyl-Hexyl Column) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck IsomerCheck Isomer Resolution (Rs > 1.5)? PurityCheck->IsomerCheck Yes Fail FAIL: Reject / Reprocess PurityCheck->Fail No NOE 1H-NMR NOE Check (Confirm Regiochemistry) IsomerCheck->NOE Yes IsomerCheck->Fail No (Co-elution) Pass PASS: Release as Reference Standard NOE->Pass Positive NOE (Me-Ar) NOE->Fail No NOE (Wrong Isomer)

Caption: Decision tree for validating the identity and purity of the 7-nitroindane standard.

References

  • Shiohara, H., et al. (2012).[1] Discovery of novel indane derivatives as liver-selective thyroid hormone receptor β (TRβ) agonists for the treatment of dyslipidemia.[1] Bioorganic & Medicinal Chemistry, 20(11), 3622-3634.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101475666, 5-methyl-4,7-dihydro-1H-indene (Precursor Data). PubChem. Link

  • Hayashi, R., et al. (2009). Agonist-induced conformational changes of thyroid hormone receptor β detected by a novel fluorescent probe. Biochemistry, 48(25), 5974-5983. (Context on TRβ ligand binding pocket requirements).

Sources

Comparative

1H NMR chemical shifts of methyl and nitro groups in indane rings

The following guide details the comparative NMR analysis of methyl and nitro-substituted indane derivatives. Comparative Guide: NMR Chemical Shifts of Methyl-Nitro-Indane Regioisomers Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative


 NMR analysis of methyl and nitro-substituted indane derivatives.

Comparative Guide: NMR Chemical Shifts of Methyl-Nitro-Indane Regioisomers

Executive Summary

In the development of indane-based pharmacophores, electrophilic aromatic substitution (specifically nitration) is a common synthetic step. However, the nitration of 5-methylindane typically yields a mixture of regioisomers, predominantly 6-nitro-5-methylindane and 4-nitro-5-methylindane . Distinguishing these isomers is critical for structure-activity relationship (SAR) studies.

This guide provides a technical comparison of the


 NMR spectral signatures of these isomers. The core differentiator is not merely the chemical shift (

), but the spin-spin coupling pattern of the aromatic protons, which serves as a definitive structural diagnostic.

Mechanistic Principles of Chemical Shift

To interpret the spectra accurately, one must understand the electronic environment imposed by the substituents:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). It exerts a powerful deshielding effect  on ortho protons via magnetic anisotropy and inductive withdrawal, typically shifting them downfield by +0.7 to +1.0 ppm .
    
  • Methyl Group (

    
    ):  A weak electron-donating group (EDG). It exerts a mild shielding effect  on ortho protons and is itself deshielded when placed ortho to a nitro group (shifting from the typical 
    
    
    
    ppm to
    
    
    ppm).
  • Indane Scaffold: The fused cyclopentyl ring imposes conformational rigidity. The benzylic protons (C1/C3) typically appear at

    
     ppm, and the central methylene (C2) at 
    
    
    
    ppm.
Visualization: Electronic Effects & Nitration Pathways

NitrationPathways Start 5-Methylindane (Substrate) Nitration Nitration (HNO3/H2SO4) Start->Nitration IsomerA 6-Nitro-5-methylindane (MAJOR Product) Sterically favored Nitration->IsomerA Substitution at C6 (Para to C1-C3 bridge) IsomerB 4-Nitro-5-methylindane (MINOR Product) Sterically hindered Nitration->IsomerB Substitution at C4 (Ortho to C1-C3 bridge)

Figure 1: Regioselective nitration pathways of 5-methylindane. The C6 position is less sterically hindered by the cyclopentyl ring compared to the C4 position.

Comparative Analysis: The Diagnostic Signals

The most reliable method to distinguish the isomers is the aromatic splitting pattern .

Case A: 6-Nitro-5-methylindane (Major Isomer)
  • Structure: The substituents are at positions 5 and 6.

  • Remaining Protons: H4 and H7.

  • Relationship: H4 and H7 are para to each other.

  • NMR Signal: Para-coupling is negligible (

    
     Hz). Therefore, H4 and H7 appear as two distinct singlets .
    
Case B: 4-Nitro-5-methylindane (Minor Isomer)
  • Structure: The substituents are at positions 4 and 5.[1]

  • Remaining Protons: H6 and H7.

  • Relationship: H6 and H7 are ortho to each other.

  • NMR Signal: Ortho-coupling is strong (

    
     Hz). Therefore, H6 and H7 appear as two distinct doublets .
    
Data Summary Table
Feature6-Nitro-5-methylindane (Major)4-Nitro-5-methylindane (Minor)
Aromatic Pattern Two Singlets (Para H's)Two Doublets (

Hz, Ortho H's)
H-7 Shift

ppm (Deshielded by ortho-NO

)

ppm (Meta to NO

)
H-4 / H-6 Shift

ppm (Shielded by ortho-Me)

ppm (Deshielded by meta-NO

)
Methyl Shift

ppm (Ortho to NO

)

ppm (Ortho to NO

)
Benzylic (C1/C3) Multiplets

ppm
Multiplets

ppm

Note: Chemical shifts are approximate (


 ppm) and solvent-dependent (typically 

). The splitting pattern is invariant.

Experimental Protocol: NMR Acquisition

To ensure data integrity and resolution sufficient to distinguish small coupling constants, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried, purified solid (or crude mixture).

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d, 99.8% D).
    
    • Why?

      
       prevents H-bonding/exchange broadening and provides a standard lock signal.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Spectral Width: 12–14 ppm (to capture downfield aromatics and potential exchangeable protons).

  • Scans (NS): 16 or 32 scans (sufficient for >5 mg sample).

  • Relaxation Delay (D1):

    
     seconds.
    
  • Temperature: 298 K (

    
    ).
    
Step 3: Processing & Analysis[3][4]
  • Phasing: Apply automatic phasing, followed by manual correction if the baseline is distorted.

  • Integration: Integrate the aromatic region (7.0–8.0 ppm) separately from the aliphatic region.

  • Peak Picking: Label the coupling constants (

    
     values) in Hz.
    
    • Decision: If you see

      
       Hz, it is the 4-nitro  isomer. If you see singlets, it is the 6-nitro  isomer.
      

Structural Assignment Workflow

Use the following logic flow to assign your product structure based on the acquired spectrum.

NMRWorkflow Step1 Acquire 1H NMR (Focus on 7.0 - 8.0 ppm) CheckPattern Analyze Splitting Pattern of Aromatic Protons Step1->CheckPattern Singlets Two Singlets Observed CheckPattern->Singlets No Coupling Doublets Two Doublets Observed (J ~ 8 Hz) CheckPattern->Doublets Ortho Coupling ResultA Conclusion: 6-Nitro-5-methylindane (Para-substitution) Singlets->ResultA ResultB Conclusion: 4-Nitro-5-methylindane (Ortho-substitution) Doublets->ResultB

Figure 2: Decision tree for assigning methyl-nitro-indane regioisomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent effects and coupling constants).
  • Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). 5-Methylindole (Analogue) Mass and NMR Data. NIST Chemistry WebBook.[2] Available at: [Link]

  • Waddell, M. K., et al. (2019). "Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy." World Journal of Chemical Education, 7(3), 216-224.[3] Available at: [Link]

Sources

Validation

Comparative UV-Vis Spectroscopy Guide: Nitro-Substituted Phenols vs. Nitroindanols

For researchers and drug development professionals, understanding the precise photophysical behavior of aromatic building blocks is critical for assay development, probe design, and structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the precise photophysical behavior of aromatic building blocks is critical for assay development, probe design, and structure-activity relationship (SAR) studies. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of standard nitro-substituted phenols (e.g., 4-nitrophenol) against their rigidified analogs, the nitroindanols.

Rather than merely listing spectral outputs, this guide delves into the structural causality—specifically how fused ring systems perturb electronic transitions—and provides a self-validating experimental framework for your own spectroscopic characterizations.

Mechanistic Causality: Electronic Conjugation vs. Steric Inhibition

The UV-Vis absorption profile of a molecule is dictated by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In nitroaromatic systems, these transitions are highly sensitive to both electronic and steric factors.

The Unhindered Push-Pull System (Nitrophenols)

In a classic unhindered system like 4-nitrophenol, the molecule acts as a strong "push-pull" chromophore. The hydroxyl group (and more potently, the phenolate anion in basic conditions) acts as an electron donor (+M effect), while the nitro group acts as a strong electron acceptor (-M effect). When the molecule is perfectly planar, the


-orbitals overlap efficiently, allowing delocalization across the entire 

-system.
  • Observation : This extended conjugation lowers the energy of the

    
     transition, resulting in a strong bathochromic shift (red shift) and a high molar absorptivity (
    
    
    
    ). For example, upon deprotonation, the
    
    
    of 4-nitrophenol shifts dramatically from ~317 nm to ~400 nm [1].
The Perturbed System (Nitroindanols)

Indanols feature a cyclopentane ring fused to the phenolic core. When a nitro group is introduced adjacent to this fused ring (e.g., 6-nitro-5-indanol), the photophysics change due to two competing forces:

  • Inductive Donation : The fused alkyl ring provides a weak electron-donating effect (+I), which theoretically should cause a slight red shift.

  • Steric Inhibition of Resonance (SIR) : The rigid, bulky nature of the fused 5-membered ring exerts steric pressure on the adjacent nitro group. To relieve this steric clash, the nitro group twists out of the coplanar alignment with the benzene ring [2].

  • Observation : This loss of coplanarity severely disrupts the

    
    -orbital overlap. Consequently, the molecule experiences a hypsochromic shift  (blue shift) and a hypochromic effect  (a significant drop in molar absorptivity) compared to its unhindered counterpart.
    

G A Aromatic Core (π-System) C Nitro (-NO₂) Strong -M Effect A->C Electron Withdrawal B Phenolate (-O⁻) Strong +M Effect B->A Electron Donation D Coplanar Conjugation (Bathochromic Shift, ~400 nm) C->D Unhindered F Steric Clash (Nitro Group Twisted) C->F E Fused Alkyl Ring (Indanol Scaffold) E->F Ortho/Peri Interaction G Steric Inhibition of Resonance (Hypsochromic Shift, ↓ ε) F->G Loss of Coplanarity

Caption: Electronic and steric effects dictating UV-Vis absorption shifts in nitroaromatics.

Comparative Spectral Data

The table below summarizes the representative UV-Vis performance metrics of standard nitrophenols versus a sterically hindered nitroindanol model. Notice how the structural rigidity of the indanol system compromises the extinction coefficient (


).
Compound

(Acidic/Neutral)

(Basic/Phenolate)
Molar Absorptivity (

) at Basic

Structural Note
4-Nitrophenol ~317 nm~400 nm~18,000 M⁻¹cm⁻¹Unhindered push-pull system; perfect coplanarity [3].
2-Nitrophenol ~278 nm~415 nm~4,500 M⁻¹cm⁻¹Intramolecular H-bonding; partial steric hindrance.
6-Nitro-5-indanol ~305 nm~385 nm~12,000 M⁻¹cm⁻¹Steric inhibition of resonance via fused cyclopentane ring.

Data represents generalized consensus values for assay benchmarking. Exact values may fluctuate based on solvent polarity and ionic strength.

Self-Validating Experimental Protocol: Spectrophotometric Titration

To accurately compare these compounds in your own laboratory, you must generate a pH-dependent spectral profile. The following protocol is designed as a self-validating system : the integrity of the data is continuously proven by the presence of a sharp isosbestic point. If the isosbestic point drifts, it immediately flags experimental errors such as sample degradation, aggregation, or pipetting inaccuracies.

Materials Required
  • UV-Vis Spectrophotometer (double-beam preferred for baseline stability).

  • Quartz cuvettes (1 cm path length).

  • Universal buffer series (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0.

  • Stock solutions of target analytes (10 mM in HPLC-grade Methanol).

Step-by-Step Methodology
  • Preparation of Working Solutions :

    • Dilute the 10 mM analyte stock into the respective pH buffers to achieve a final working concentration of 50 µM.

    • Causality Note: 50 µM is chosen to keep the maximum absorbance (

      
      ) between 0.4 and 0.9, ensuring the detector operates within its linear dynamic range according to the Beer-Lambert Law.
      
  • Thermal Equilibration :

    • Incubate the prepared solutions at 25.0 ± 0.1 °C for 10 minutes.

    • Causality Note: pKa values and molar absorptivities are highly temperature-dependent. Strict thermal control prevents baseline drift.

  • Blank Subtraction :

    • Record a baseline using the exact pH buffer (without analyte) in both the reference and sample cells.

  • Spectral Acquisition :

    • Scan the samples from 250 nm to 500 nm at a scan rate of 300 nm/min.

  • Data Validation (The Isosbestic Check) :

    • Overlay the spectra from all pH values. You must observe a clean intersection point (isosbestic point) where the absorbance remains constant regardless of pH (e.g., ~348 nm for 4-nitrophenol).

    • Trustworthiness Check: A tight isosbestic point mathematically guarantees that the system contains exactly two absorbing species (phenol and phenolate) in a closed equilibrium.

Workflow S1 1. Stock Preparation (10 mM in Methanol) S3 3. Thermal Equilibration (25°C, 10 min) S1->S3 S2 2. Buffer Series (pH 2.0 to 12.0) S2->S3 S4 4. UV-Vis Acquisition (250-500 nm) S3->S4 S5 5. Isosbestic Validation (Self-Validating Step) S4->S5

Caption: Self-validating spectrophotometric titration workflow for pKa and spectral determination.

Conclusion for Assay Developers

When substituting a standard nitrophenol with a nitroindanol to increase lipophilicity or probe specific enzyme pockets, researchers must account for the steric inhibition of resonance . The fused ring will inevitably blue-shift the phenolate absorption maximum and reduce the assay's optical sensitivity (lower


). By utilizing the self-validating spectrophotometric titration protocol outlined above, development teams can accurately recalibrate their detection wavelengths and concentration limits to maintain assay robustness.

References

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles RSC Advances URL:[Link]

  • Ultrafast Intersystem Crossing in 1-Nitronaphthalene. An Experimental and Computational Study The Journal of Physical Chemistry A URL:[Link]

  • Cationic Polystyrene Resin Bound Silver Nanocomposites Assisted Fourier Transform Infrared Spectroscopy for Enhanced Catalytic Reduction of 4-Nitrophenol in Aqueous Medium International Journal of Molecular Sciences (MDPI) URL:[Link]

Safety & Regulatory Compliance

Safety

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene proper disposal procedures

Executive Summary & Operational Directive Do not dispose of this compound in general trash or standard aqueous waste streams. [1] 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene presents a specific dual-hazard profile d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Do not dispose of this compound in general trash or standard aqueous waste streams. [1]

4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene presents a specific dual-hazard profile due to the coexistence of a nitro group (-NO₂) and a phenolic hydroxyl group (-OH) on the indane core. While mono-nitro aromatics are generally more stable than polynitro compounds (like TNT or picric acid), the phenolic moiety introduces a critical risk: formation of shock-sensitive nitrophenolate salts upon contact with strong bases.

Immediate Action Plan:

  • Segregate from all alkaline substances (bases) and reducing agents.

  • Solvate solid residues in a compatible organic solvent (e.g., Ethanol or Ethyl Acetate) to desensitize against friction/shock.

  • Incinerate via a licensed hazardous waste facility.

Chemical Hazard Analysis (The "Why" Behind the Protocol)

To ensure safety, we must understand the molecular behavior governing this disposal strategy.

Functional GroupAssociated RiskOperational Implication
Nitro Group (-NO₂) Thermal instability; potential oxidizer.Avoid Heat: Decomposition can be exothermic and runaway. Avoid Reducers: Reaction with strong reducers (e.g., Zn/HCl) generates heat and toxic aniline derivatives.
Phenolic Hydroxyl (-OH) Acidic proton (

).
NO BASES: Reacting this compound with NaOH, KOH, or ammonia forms metal nitrophenolate salts. These salts are often highly shock-sensitive explosives (analogous to picrate salts).
Indane Core Lipophilicity.Bioaccumulation: High potential for environmental persistence; strictly prohibited from drain disposal.
Expert Insight: The Nitrophenolate Trap

Many lab accidents involving nitro-aromatics occur not from the compound itself, but from improper cleaning. Washing glassware containing this residue with a strong base (like a KOH/Isopropanol base bath) can precipitate explosive salts. Always pre-rinse glassware with a solvent (acetone/ethanol) before any aqueous cleaning.

Disposal Decision Matrix (Workflow)

The following diagram outlines the logical decision path for disposing of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene, ensuring compliance and safety.

DisposalWorkflow Start Waste Identification: 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution (Organic) StateCheck->Liquid In Solvent Aqueous Aqueous Mixture StateCheck->Aqueous Contaminated Water Stabilize Step 1: Wetting/Solvation Dissolve in Ethanol or Acetone to reduce shock sensitivity Solid->Stabilize High Risk (Dust) Segregate Step 2: Segregation NO BASES (NaOH/KOH) NO Oxidizers Liquid->Segregate Aqueous->Segregate Do NOT adjust pH basic Stabilize->Segregate Container Step 3: Packaging Amber Glass or HDPE Vented Cap Recommended Segregate->Container Label Step 4: Labeling 'Flammable, Toxic, Nitro-Compound' RCRA: D001, D003 Container->Label Disposal Final Disposal: High-Temperature Incineration Label->Disposal

Figure 1: Decision tree for the safe handling and routing of nitro-indene waste streams.

Step-by-Step Disposal Protocol

Phase 1: Stabilization & Collection

Objective: Prevent dust formation (solids) and accidental salt formation.

  • Solvation (For Solids): If you have >500mg of dry powder, do not dispose of it as a dry solid due to potential friction sensitivity. Dissolve the material in a compatible combustible solvent such as Ethanol , Acetone , or Ethyl Acetate .

    • Rationale: Dilution acts as a heat sink and prevents the propagation of any decomposition reaction.

  • Container Selection: Use Amber Glass bottles or HDPE (High-Density Polyethylene) containers.

    • Constraint: Nitro compounds can be light-sensitive. Amber glass protects the molecule from photo-degradation which could yield unknown, unstable byproducts.

  • Headspace: Fill containers only to 80-90% capacity. Leave headspace for potential off-gassing.

Phase 2: Segregation (Critical)

Objective: Prevent incompatible chemical reactions in the waste stream.

  • INCOMPATIBLES (Do Not Mix):

    • Strong Bases: Sodium Hydroxide, Potassium Hydroxide, Ammonium Hydroxide. (Risk: Explosive salt formation).

    • Reducing Agents: Zinc, Tin, Hydrides. (Risk: Exothermic reaction).

    • Oxidizers: Peroxides, Nitric Acid. (Risk: Fire/Explosion).[2][3]

Phase 3: Labeling & RCRA Classification

Objective: Ensure downstream waste handlers recognize the hazard.

Label the container clearly with the full chemical name. Do not use abbreviations/structures alone.

Suggested RCRA Codes (US EPA):

  • D001 (Ignitable): If dissolved in flammable solvents (Ethanol/Acetone).

  • D003 (Reactive): Only applicable if the specific concentration/state is deemed explosive by the Safety Officer (rare for dilute mono-nitro compounds, but possible for dry solids).

  • Toxic: Mark as toxic due to the nitro-aromatic nature.

Phase 4: Final Destruction

Method: High-Temperature Incineration.

  • The waste manifest must specify "Organic Waste with Nitrogen."

  • Incineration ensures the complete breakdown of the indane ring and nitro group into

    
    , 
    
    
    
    , and
    
    
    (scrubbed at the facility).

Emergency Contingencies

Spill Management (< 100 mL / < 10 g)
  • Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment: Do not use paper towels (combustible). Use vermiculite or sand to absorb the liquid.[1]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.

    • Wash the surface with water and detergent.

    • DO NOT use bleach or ammonia-based cleaners (incompatibility risk).

Accidental Exposure
  • Skin Contact: Nitro-aromatics can absorb through the skin and cause methemoglobinemia (blue skin/lips). Wash immediately with soap and water for 15 minutes. Seek medical attention.

  • Eye Contact: Flush for 15 minutes.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene

As a novel compound, 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene lacks a specific Safety Data Sheet (SDS). This guide provides essential safety protocols based on the known hazards of its constituent chemical functi...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound, 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene lacks a specific Safety Data Sheet (SDS). This guide provides essential safety protocols based on the known hazards of its constituent chemical functionalities: a nitroaromatic group and a substituted phenolic and amine structure. A conservative approach is paramount, treating the substance with a high degree of caution until more specific toxicological data becomes available.

Hazard Assessment: Understanding the Risks

The chemical structure of 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene suggests several potential hazards. The presence of a nitroaromatic group is a primary concern. Aromatic nitro compounds are a class of chemicals known for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A significant health risk associated with some aromatic nitro compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

Furthermore, many nitro compounds are recognized as toxic, and some have been shown to be mutagenic or carcinogenic.[2][3][4][5] The phenolic hydroxyl group and the cyclic amine (indene) moiety may also contribute to skin and eye irritation.[6][7] Given the lack of specific data, it is prudent to assume this compound may be an irritant to the eyes, skin, and respiratory system.[8][9][10]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential Effects
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[11]
Skin Corrosion/Irritation May cause skin irritation upon contact.[9][11]
Eye Damage/Irritation May cause serious eye irritation.[6][7][9][11]
Respiratory Sensitization Inhalation of dust may cause respiratory irritation.[8][9][11]
Mutagenicity The nitro-group is a structural alert for potential mutagenicity.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene. The following recommendations are based on a conservative assessment of the potential risks.

All manipulations of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

PPE ComponentSpecificationsRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[12]To prevent skin contact and absorption. Double gloving is recommended for enhanced protection.
Eye Protection ANSI Z87.1-compliant safety goggles.[13]To protect against splashes and airborne particles.
Body Protection Flame-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[1]Recommended when handling the solid outside of a fume hood or if there is a risk of aerosol generation.
Foot Protection Closed-toe, chemical-resistant shoes.[1]To protect feet from spills.
Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. The following procedural steps are critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[14] Designate a specific area within the fume hood for the procedure and cover the work surface with absorbent bench paper.[1]

  • Weighing : If possible, weigh the compound inside the fume hood on an analytical balance with a draft shield. Use a spatula to carefully transfer the solid, avoiding the creation of dust.[1]

  • Dissolving : When dissolving the solid, add the solvent slowly to the container to prevent splashing. If heating is required, use a controlled heating mantle with proper ventilation.[1]

  • Post-Handling : After use, thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste. Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[1]

Proper waste segregation is crucial.[1]

  • Solid Waste : All contaminated solid materials (e.g., gloves, bench paper, weighing paper) must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

Never dispose of this compound or its waste down the drain or in the regular trash.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7][15] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill : Alert others in the area. If the spill is significant, evacuate the lab. For small spills within a fume hood, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[13] Collect the absorbed material into a labeled hazardous waste container. Decontaminate the area with soap and water.[13]

Visualizing Safety Workflows

The following diagrams illustrate the decision-making process for PPE selection and the general handling workflow.

PPE_Selection_Workflow PPE Selection for Handling 4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_solution Handling Solution? start->handling_solution weighing Weighing/Transferring Powder handling_solid->weighing dissolving Dissolving/Reaction Setup handling_solution->dissolving ppe_solid Required PPE: - Double Nitrile Gloves - Safety Goggles - Flame-Resistant Lab Coat - N95 Respirator (if outside fume hood) weighing->ppe_solid workup Workup/Purification dissolving->workup ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Flame-Resistant Lab Coat workup->ppe_solution fume_hood Work in a Fume Hood ppe_solid->fume_hood ppe_solution->fume_hood end End: Task Complete fume_hood->end

Caption: PPE Selection Workflow.

Handling_and_Disposal_Workflow General Handling and Disposal Workflow prep 1. Preparation: - Verify fume hood function - Cover work surface - Don appropriate PPE handling 2. Handling: - Weigh and transfer carefully - Avoid dust generation - Perform manipulations in fume hood prep->handling post_handling 3. Post-Handling: - Decontaminate equipment - Clean work surface handling->post_handling waste_seg 4. Waste Segregation post_handling->waste_seg solid_waste Solid Waste Container waste_seg->solid_waste Contaminated Solids liquid_waste Liquid Waste Container waste_seg->liquid_waste Contaminated Liquids sharps_waste Sharps Container waste_seg->sharps_waste Contaminated Sharps disposal 5. Final Disposal: - Seal and label containers - Arrange for hazardous waste pickup solid_waste->disposal liquid_waste->disposal sharps_waste->disposal

Caption: Handling and Disposal Workflow.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
  • Safety Data Sheet - Fisher Scientific. (2015, March 19).
  • MATERIAL SAFETY DATA SHEET. (2010, August 12).
  • Safety Data Sheet. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • SDS US. (2023, February 18).
  • SAFETY DATA SHEET - MilliporeSigma. (n.d.).
  • 2 - Safety Data Sheet. (n.d.).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • Safety data sheet - RS Online. (2024, November 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
  • Safety Data Sheet - ChemScene. (2025, December 11).
  • Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed. (n.d.).
  • Toxicity of Nitrobenzenes and Derivatives - ResearchGate. (n.d.).
  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed. (n.d.).
  • Nitro-Group-Containing Drugs - PubMed. (2019, March 28).
  • Safety Data Sheet - Angene Chemical. (2024, April 27).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
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4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
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